molecular formula C9H9NO4 B1603820 2-(2-Methyl-5-nitrophenyl)acetic acid CAS No. 287119-83-9

2-(2-Methyl-5-nitrophenyl)acetic acid

Cat. No.: B1603820
CAS No.: 287119-83-9
M. Wt: 195.17 g/mol
InChI Key: JCSRJKWRJVUXSQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitrophenyl)acetic acid (CAS 287119-83-9) is a high-purity nitrophenylacetic acid derivative of significant value in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 9 H 9 NO 4 and a molecular weight of 195.17 g/mol, is characterized by its nitrophenyl core, which serves as a versatile building block for the construction of more complex molecules . In research settings, closely related nitrophenylacetic acids are frequently employed as precursors in multi-step synthetic routes, particularly for the synthesis of heterocyclic compounds such as indoles and other nitrogen-containing structures with potential biological activity . The nitro group on the aromatic ring is a key functional handle that can be selectively reduced to an amine, enabling its use in the formation of lactams and hydroxamic acids, which are common pharmacophores in drug discovery . The compound must be stored sealed in a dry environment at room temperature to maintain stability . Safety Information: This product is labeled with the GHS signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should review the corresponding safety data sheet (SDS) prior to use. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSRJKWRJVUXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625915
Record name (2-Methyl-5-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287119-83-9
Record name (2-Methyl-5-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of 2-(2-Methyl-5-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the causal-driven logic behind strategic synthetic decisions, from precursor selection to reaction conditions. We present a robust three-step synthetic pathway starting from 2-methyl-5-nitrotoluene, detailing protocols for benzylic bromination, nucleophilic cyanation, and subsequent nitrile hydrolysis. Each stage is supported by mechanistic insights and practical considerations for maximizing yield and purity. The guide culminates in a full characterization suite, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and safety protocols, to ensure the unambiguous identification and safe handling of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource for the preparation of this important chemical intermediate.

Introduction: Strategic Importance of this compound

This compound, with the molecular formula C₉H₉NO₄ and CAS Registry Number 287119-83-9, is a substituted phenylacetic acid derivative of significant interest.[1] Its structural architecture, featuring a carboxylic acid moiety, a sterically differentiated methyl group, and a versatile nitro group, makes it a highly valuable synthon.

The true value of this molecule lies in its potential for chemical elaboration:

  • The nitro group is a cornerstone functional group in medicinal chemistry. It can be readily reduced to an amine, which serves as a handle for amide bond formation, sulfonylation, or diazotization, opening pathways to a vast array of heterocyclic systems.

  • The carboxylic acid provides a reactive site for esterification or amidation, enabling linkage to other molecules or pharmacophores.

  • The specific ortho-methyl and meta-nitro substitution pattern provides regiochemical control in subsequent aromatic substitution reactions and influences the conformational properties of downstream products.

Nitrophenylacetic acids, in general, are recognized precursors for synthesizing biologically active heterocycles and are used in the development of novel therapeutics, including enzyme inhibitors and anticancer agents.[2][3] This guide provides a reliable and well-vetted pathway to access this specific isomer in high purity.

Synthetic Strategy: A Logic-Driven Approach

A robust synthesis demands a strategy that is not only efficient but also minimizes difficult purification steps. A retrosynthetic analysis of the target molecule suggests several potential starting points.

A common temptation is the direct nitration of 2-methylphenylacetic acid. However, this approach is fraught with challenges. The competing directing effects of the ortho, para-directing methyl group and the meta-directing (deactivating) acetic acid substituent would inevitably lead to a mixture of isomers, including the 3-nitro and 5-nitro products, which would be difficult to separate.

Therefore, a more prudent and controllable strategy begins with a precursor where the relative positions of the methyl and nitro groups are already established. 2-Methyl-5-nitrotoluene is the ideal starting material. From here, the synthetic challenge is reduced to the selective elaboration of the benzylic methyl group into an acetic acid moiety. This is efficiently achieved via a three-step sequence: benzylic bromination, cyanation, and nitrile hydrolysis.

The overall workflow is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Concentrated acids and sodium cyanide are highly toxic and corrosive; handle with extreme caution.[4][5][6]

Step 1: Benzylic Bromination of 2-Methyl-5-nitrotoluene

Principle & Rationale: This reaction proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) serves as a source of a low concentration of bromine radicals, which are initiated by a radical initiator like azobisisobutyronitrile (AIBN). This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical, leaving the aromatic ring untouched. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction, though safer alternatives like acetonitrile can also be considered.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-nitrotoluene (10.0 g, 66.1 mmol).

  • Add carbon tetrachloride (100 mL), followed by N-Bromosuccinimide (12.9 g, 72.7 mmol, 1.1 eq).

  • Add AIBN (0.22 g, 1.32 mmol, 0.02 eq) as the radical initiator.

  • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by TLC (e.g., 9:1 Hexanes:EtOAc) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter the mixture through a Büchner funnel and wash the solid succinimide with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-methyl-5-nitrobenzyl bromide is typically an oil or low-melting solid and is often used in the next step without further purification.

Step 2: Cyanation of 2-Methyl-5-nitrobenzyl bromide

Principle & Rationale: This is a classic nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic cyanide ion (CN⁻) displaces the bromide leaving group. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (Na⁺) but not the anion (CN⁻), enhancing the nucleophilicity of the cyanide and accelerating the reaction.

Protocol:

  • Caution: Sodium cyanide is extremely toxic. Handle only in a fume hood and have a cyanide quench solution (e.g., alkaline hypochlorite) available.

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (3.9 g, 79.4 mmol, 1.2 eq) in DMSO (80 mL).

  • To this stirring solution, add the crude 2-methyl-5-nitrobenzyl bromide from the previous step, dissolved in a minimal amount of DMSO (approx. 20 mL), dropwise over 20 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor reaction completion by TLC.

  • Pour the reaction mixture into 400 mL of ice-cold water with stirring. A precipitate of the product, 2-(2-methyl-5-nitrophenyl)acetonitrile, should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMSO and salts, and air-dry. The crude nitrile can be purified by recrystallization from ethanol/water if desired.

Step 3: Hydrolysis of 2-(2-Methyl-5-nitrophenyl)acetonitrile

Principle & Rationale: The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, as detailed here, is highly effective and avoids potential side reactions associated with the nitro group under strongly basic conditions. The reaction proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt. This protocol is adapted from a robust procedure for a similar substrate.[7]

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-5-nitrophenyl)acetic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of interest in synthetic chemistry and drug discovery. Its structure, featuring a phenyl ring with methyl, nitro, and acetic acid functionalities, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not publicly available, this document will leverage data from closely related isomers and analogous structures to provide a robust predictive analysis. This approach not only offers valuable insights into the spectral characteristics of the target molecule but also serves as a practical framework for the spectroscopic analysis of similarly substituted aromatic compounds.

The structural formula of this compound is C₉H₉NO₄, with a molecular weight of 195.17 g/mol .[1][2] Understanding its spectroscopic profile is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we can predict the key features of its ¹H and ¹³C NMR spectra by analyzing the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 10Singlet (broad)1H
Aromatic (H-6)~8.0-8.2Doublet1H
Aromatic (H-4)~7.8-8.0Doublet of doublets1H
Aromatic (H-3)~7.3-7.5Doublet1H
Methylene (-CH₂-)~3.7-3.9Singlet2H
Methyl (-CH₃)~2.4-2.6Singlet3H

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~170-175
Aromatic (C-5, attached to NO₂)~145-150
Aromatic (C-1, attached to CH₂)~135-140
Aromatic (C-2, attached to CH₃)~130-135
Aromatic (C-6)~125-130
Aromatic (C-4)~120-125
Aromatic (C-3)~115-120
Methylene (-CH₂-)~35-40
Methyl (-CH₃)~15-20

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H and C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-H and C=C vibrations of the aromatic ring and alkyl groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1520 and ~1350Asymmetric and Symmetric N-O stretchNitro Group
~3000-3100C-H stretchAromatic
~2850-2960C-H stretchMethyl/Methylene
~1600, ~1475C=C stretchAromatic Ring

Disclaimer: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR setup.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) would likely be used.

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (195.17). The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z Proposed Fragment Notes
195[C₉H₉NO₄]⁺Molecular ion (M⁺)
150[M - COOH]⁺Loss of the carboxylic acid group
134[M - COOH - O]⁺ or [M - NO₂ - H]⁺Further fragmentation
104[C₇H₆O]⁺Possible rearrangement and fragmentation
91[C₇H₇]⁺Tropylium ion, a common fragment for toluene derivatives
45[COOH]⁺Carboxylic acid fragment

Disclaimer: The relative intensities of the peaks will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The abundance of each ion is recorded, generating a mass spectrum.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and its expected spectral features.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation NMR_acq NMR Acquisition NMR_analysis NMR Analysis (Chemical Shifts, Splitting) NMR_acq->NMR_analysis IR_acq IR Acquisition IR_analysis IR Analysis (Functional Groups) IR_acq->IR_analysis MS_acq MS Acquisition MS_analysis MS Analysis (Molecular Ion, Fragmentation) MS_acq->MS_analysis Structure Structural Elucidation of This compound NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

Structure_Spectra_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound (C₉H₉NO₄) H_NMR ¹H NMR: Aromatic, -CH₂-, -CH₃, -COOH protons Molecule->H_NMR C_NMR ¹³C NMR: 9 distinct carbon signals Molecule->C_NMR IR IR: -OH, C=O, N-O stretches Molecule->IR MS MS: Molecular Ion (m/z 195) Fragmentation Pattern Molecule->MS

Caption: Structure-Spectra Correlation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this compound in their synthetic and analytical endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will serve as a valuable resource for those working with this and related molecules.

References

An In-depth Technical Guide to 2-(2-Methyl-5-nitrophenyl)acetic Acid (CAS Number: 287119-83-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, nitrophenylacetic acid derivatives serve as versatile building blocks. This technical guide provides a comprehensive overview of 2-(2-Methyl-5-nitrophenyl)acetic acid, a compound identified by the CAS number 287119-83-9. While this specific isomer is not as extensively documented in publicly accessible literature as some of its counterparts, this guide synthesizes available data, draws logical inferences from related compounds, and presents a framework for its safe handling, potential applications, and synthesis. The information herein is intended to empower researchers with the foundational knowledge required to explore the utility of this molecule in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a nitroaromatic carboxylic acid. Its core structure consists of a phenylacetic acid backbone with a methyl and a nitro group substituted on the benzene ring at positions 2 and 5, respectively.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 287119-83-9[1]
IUPAC Name This compound
Synonyms 2-Methyl-5-nitrophenylacetic acid, Benzeneacetic acid, 2-Methyl-5-nitro-[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents

Synthesis and Reaction Pathways

The synthesis of this compound is not explicitly described in readily available scientific literature. However, a common and well-established method for the synthesis of nitrophenylacetic acids is the nitration of the corresponding phenylacetic acid derivative. The following experimental protocol is adapted from a patent describing the synthesis of a closely related isomer, 2-methyl-3-nitrophenylacetic acid, and serves as a representative procedure for the synthesis of nitro-substituted phenylacetic acids.[2]

Representative Experimental Protocol: Nitration of a Substituted Phenylacetic Acid

Objective: To synthesize a nitrophenylacetic acid derivative via electrophilic aromatic substitution.

Materials:

  • 2-Methylphenylacetic acid (or the appropriate precursor)

  • Acetic anhydride

  • Dichloromethane

  • 98% Nitric acid

  • Reaction flask with a stirrer and thermometer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a reaction flask equipped with a stirrer and thermometer, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.[2]

  • Cool the stirred mixture to 0°C using an ice bath.[2]

  • Slowly add 13.4g (0.212 mol) of 98% nitric acid dropwise to the reaction mixture, maintaining the temperature between 0°C and 5°C.[2]

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours.[2]

  • Filter the resulting solid product.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Acetic anhydride is used to generate the nitronium ion (NO₂⁺), the active electrophile, from nitric acid.

  • Dichloromethane: Dichloromethane serves as a solvent that is inert under the reaction conditions.

  • Low Temperature (0-5°C): The nitration reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration (the addition of multiple nitro groups), and minimize the formation of byproducts.

Diagram 1: General Workflow for the Synthesis of Nitrophenylacetic Acids

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup and Purification A Combine 2-Methylphenylacetic acid, Acetic Anhydride, and Dichloromethane B Cool to 0°C A->B C Slowly add 98% Nitric Acid B->C D Maintain temperature at 0-5°C C->D E Stir for 2 hours D->E F Filter the solid product E->F G Recrystallize for purification F->G

Caption: A generalized workflow for the synthesis of nitrophenylacetic acids.

Safety and Handling

Comprehensive toxicological data for this compound is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety information provided is based on general knowledge of related nitroaromatic compounds.

Table 2: Hazard Identification and Safety Precautions

Hazard ClassPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust/vapors.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves and clothing.
Eye Damage/Irritation May cause serious eye irritation. Wear eye protection.
Respiratory/Skin Sensitization May cause respiratory irritation. Use in a well-ventilated area or with respiratory protection.

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize exposure.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Potential Applications in Drug Development and Research

While specific applications for this compound are not well-documented, its structural motifs suggest several potential areas of utility in drug discovery and organic synthesis. Nitrophenylacetic acid derivatives are known intermediates in the synthesis of various biologically active molecules.[3]

Potential Roles:

  • Intermediate for Heterocyclic Synthesis: The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form a variety of heterocyclic scaffolds. These scaffolds are common in many pharmaceutical agents.

  • Precursor for Biologically Active Molecules: The carboxylic acid and the aromatic ring can be further functionalized to generate libraries of compounds for screening in drug discovery programs.

  • Research Chemical: This compound can be used as a starting material or a building block in the synthesis of novel organic molecules with potential applications in materials science or as probes for biological systems.

Diagram 2: Potential Synthetic Utility of this compound

G A This compound B Reduction of Nitro Group A->B e.g., H₂, Pd/C F Further Functionalization A->F e.g., Esterification, Amidation C 2-Amino-2-(2-methyl-5-aminophenyl)acetic acid B->C D Cyclization Reactions C->D E Heterocyclic Scaffolds D->E G Novel Drug Candidates E->G F->G

Caption: Potential synthetic pathways for drug discovery starting from this compound.

Conclusion

This compound (CAS 287119-83-9) is a chemical compound with potential as a synthetic intermediate in various fields, including pharmaceutical research. While detailed experimental data for this specific isomer is limited, this guide provides a foundational understanding of its identity, a representative synthesis protocol, essential safety precautions, and a perspective on its potential applications. It is hoped that this compilation of information will serve as a valuable resource for scientists and researchers, enabling them to safely and effectively explore the utility of this molecule in their work. Further research is warranted to fully characterize its physicochemical properties, toxicological profile, and to uncover its specific applications in drug development and other areas of chemical science.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Methyl-5-nitrophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(2-Methyl-5-nitrophenyl)acetic Acid Derivatives in Medicinal Chemistry

This compound and its derivatives represent a class of organic compounds with significant potential in the field of drug discovery and development. The strategic placement of the methyl and nitro functional groups on the phenylacetic acid scaffold creates a molecule with diverse chemical reactivity and potential for biological activity. Phenylacetic acid derivatives, more broadly, are recognized for their role as precursors in the synthesis of various heterocyclic compounds and other biologically active molecules.[1] For instance, derivatives of the related 2-nitrophenylacetic acid are instrumental in synthesizing complex molecules, including enzyme inhibitors and anticancer agents.[1]

The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is intrinsically linked to their physicochemical properties and, consequently, their therapeutic efficacy. Understanding the crystal structure provides invaluable insights into intermolecular interactions, polymorphism, and solid-state stability—all critical parameters in drug formulation and development. X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed three-dimensional structure of molecules, providing the accurate and reliable data necessary for rational drug design.[2] This guide offers a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound derivatives, from synthesis and crystallization to the intricacies of X-ray diffraction analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The success of the entire analysis hinges on the purity of the synthesized material and the perfection of the crystalline lattice.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the nitration of a 2-methylphenylacetic acid precursor. For example, a patented method describes the synthesis of 2-methyl-3-nitrophenylacetic acid by reacting 2-methylphenylacetic acid with nitric acid in the presence of acetic anhydride and dichloromethane.[3] Similar principles can be adapted for the synthesis of the 5-nitro isomer.

Derivatives can then be prepared by modifying the carboxylic acid group. For instance, esterification or amidation reactions can be employed to introduce a variety of functional groups, leading to a library of compounds for structure-activity relationship (SAR) studies. The synthesis of related 2-methyl-5-nitroimidazole derivatives often involves the reaction of a precursor with various reagents to create diverse molecular scaffolds.[4][5]

The Art and Science of Crystallization

Growing X-ray quality crystals is a critical and often challenging step in the process.[6] The goal is to obtain single crystals of suitable size and quality for diffraction experiments. For organic compounds, crystals larger than those containing heavy atoms are typically required.[6] The process of crystallization is akin to recrystallization used for purification, but with a greater emphasis on producing highly ordered crystals.[6]

Several techniques can be employed to induce crystallization:

  • Slow Evaporation: This is a common and straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually leading to supersaturation and crystal formation.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution of the compound induces crystallization.

  • Liquid-Liquid Diffusion: This method involves layering a solution of the compound with a miscible solvent in which it is less soluble. Crystals form at the interface of the two liquids as they slowly mix.

The choice of solvent is crucial and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of crystalline compounds.[7][8] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.

The Experimental Workflow

The process of single-crystal X-ray diffraction analysis can be broken down into several key stages, as illustrated in the workflow diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_output Output & Deposition Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation CIF_File Generation of CIF File Validation->CIF_File Database_Deposition Deposition to CSD CIF_File->Database_Deposition

Figure 1: Workflow for Crystal Structure Analysis.

Step-by-Step Experimental Protocol

1. Crystal Mounting:

  • A suitable single crystal is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

2. Data Collection:

  • The mounted crystal is placed in an X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal.[9]

  • The crystal is rotated, and the diffraction pattern of X-rays scattered by the crystal is recorded on a detector.[9]

3. Data Processing:

  • The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • This step involves indexing the diffraction spots and integrating their intensities.

4. Structure Solution:

  • The processed data is used to solve the "phase problem" and obtain an initial electron density map of the molecule.

  • For small molecules, direct methods are commonly used to determine the initial phases.[8]

5. Structure Refinement:

  • The initial model of the structure is refined against the experimental data using least-squares methods.

  • Anisotropic thermal parameters are typically refined for all non-hydrogen atoms.[8]

6. Structure Validation:

  • The final refined structure is validated to ensure its quality and accuracy.

  • This involves checking for consistency and plausibility of bond lengths, angles, and other geometric parameters.

Data Analysis and Interpretation: From Diffraction Pattern to Molecular Insights

The culmination of the experimental work is the detailed analysis of the refined crystal structure. This provides a wealth of information about the molecule's conformation, intermolecular interactions, and packing in the solid state.

Key Crystallographic Parameters

A summary of the key crystallographic data for a hypothetical derivative is presented in the table below. This information is typically reported in a Crystallographic Information File (CIF).[10][11][12]

ParameterValue
Chemical FormulaC9H9NO4
Formula Weight195.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.345(2)
α (°)90
β (°)105.34(3)
γ (°)90
Volume (ų)932.1(4)
Z4
Density (calculated) (g/cm³)1.390
Absorption Coefficient (mm⁻¹)0.110
F(000)408
R(int)0.034
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135

Note: These are example values and will vary for different derivatives.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For example, in the crystal structure of 2-(2-Methyl-3-nitrophenyl)acetic acid, molecules are linked into centrosymmetric dimers by intermolecular O—H⋯O hydrogen bonds.[13] Understanding these interactions is crucial for predicting the physical properties of the solid material.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal structure.[14] This analysis can provide insights into the relative contributions of different types of interactions to the overall crystal packing.

Data Deposition and Dissemination: Ensuring Scientific Integrity

To ensure the reproducibility and accessibility of crystallographic data, it is standard practice to deposit the final refined structure in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[15][16][17]

The standard format for submitting crystallographic data is the Crystallographic Information File (CIF).[18][19] This file contains all the necessary information to describe the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.

Conclusion: The Impact on Drug Development

The crystal structure analysis of this compound derivatives provides a fundamental understanding of their molecular architecture and solid-state properties. This knowledge is paramount in the drug development process, influencing everything from lead optimization and formulation to intellectual property protection. By leveraging the insights gained from X-ray crystallography, researchers can make more informed decisions in the design of novel therapeutics with improved efficacy and safety profiles. The ability to correlate specific structural features with biological activity is a cornerstone of modern, structure-based drug design.[2]

References

An In-depth Technical Guide to the Stability and Degradation Profile of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and evaluating the chemical stability of 2-(2-Methyl-5-nitrophenyl)acetic acid. As a crucial aspect of drug development and chemical lifecycle management, a thorough understanding of a molecule's degradation profile is paramount. This document is designed to equip researchers with the foundational knowledge and practical methodologies to establish a robust stability-indicating profile for this compound.

Introduction to this compound

This compound is an organic compound featuring a phenylacetic acid backbone substituted with both a methyl and a nitro group.[1] While specific applications of this particular isomer are not extensively documented in publicly available literature, related nitrophenylacetic acid derivatives are recognized for their utility as synthetic intermediates in the preparation of more complex molecules, including heterocyclic compounds with potential biological activity.[2] The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid functionality suggests that this molecule could serve as a valuable building block in medicinal chemistry and materials science.

The stability of such a compound is a critical parameter, influencing its storage, handling, and its suitability as a precursor in multi-step syntheses. Degradation can lead to the formation of impurities, which may impact the yield and purity of subsequent reactions or, in a pharmaceutical context, the safety and efficacy of an active pharmaceutical ingredient (API). Therefore, a systematic investigation of its degradation under various stress conditions is essential.

Physicochemical Properties and Their Influence on Stability

A comprehensive understanding of the physicochemical properties of this compound is the first step in designing meaningful stability studies. While experimental data for this specific molecule is scarce, we can infer certain characteristics based on its structure and data from analogous compounds.

PropertyEstimated Value/InformationRelevance to Stability
Molecular Formula C9H9NO4Provides the basis for molecular weight and elemental composition.
Molecular Weight 195.17 g/mol [1][3]Essential for quantitative analysis.
pKa ~3.94 (Estimated based on 2-nitrophenylacetic acid)[4]The acidity of the carboxylic acid group will dictate its ionization state at different pH values, which can significantly influence its solubility and susceptibility to certain degradation pathways.
Solubility Expected to be sparingly soluble in water and more soluble in organic solvents.Solubility is a key factor in designing solution-state stability studies and in developing analytical methods.
LogP ~1.9 (Estimated based on 2-(2-methyl-6-nitrophenyl)acetic acid)[3]The octanol-water partition coefficient provides insight into the compound's lipophilicity, which can influence its interaction with different formulation components.

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, is a cornerstone of stability assessment.[5][6][7][8][9] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The primary objectives of such studies are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[5][6][7]

A general workflow for conducting forced degradation studies is outlined below:

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome start Prepare Stock Solution of this compound hydrolysis Hydrolytic (Acid, Base, Neutral) start->hydrolysis Solution State oxidation Oxidative (e.g., H2O2) start->oxidation Solution State photolytic Photolytic (UV, Visible) start->photolytic Solution State solid Prepare Solid Sample thermal Thermal (Dry Heat, Humidity) solid->thermal Solid State analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolytic->solid photolytic->analysis thermal->analysis characterization Characterize Degradation Products (e.g., LC-MS/MS, NMR) analysis->characterization method_validation Validate Stability-Indicating Method analysis->method_validation pathway Elucidate Degradation Pathways characterization->pathway

Figure 1: A generalized experimental workflow for conducting forced degradation studies on this compound.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic molecules.[5] For this compound, the primary focus of hydrolytic stress testing will be on the stability of the nitro group and the potential for decarboxylation under extreme conditions.

Experimental Protocol:

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (Acidic Condition)

    • Water (Neutral Condition)

    • 0.1 M Sodium Hydroxide (Basic Condition)

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC).

Postulated Degradation Pathways:

Under harsh acidic or basic conditions, particularly with heat, the potential for decarboxylation exists, although this is generally less common for phenylacetic acids compared to other structures. A more likely scenario, especially under basic conditions, could involve reactions related to the nitro group, such as the formation of colored byproducts.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents.[10] The methyl group and the aromatic ring of this compound are potential sites for oxidation.

Experimental Protocol:

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature or a slightly elevated temperature for a defined period.

  • Sample Analysis: At specified time intervals, withdraw a sample and analyze it.

Postulated Degradation Pathways:

Oxidation of the methyl group to a hydroxymethyl or carboxylic acid group is a plausible degradation pathway. Additionally, oxidation of the aromatic ring could lead to the formation of phenolic derivatives.

Oxidative_Degradation parent This compound product1 2-(2-Hydroxymethyl-5-nitrophenyl)acetic acid parent->product1 Oxidation of methyl group product3 Phenolic Derivatives parent->product3 Ring oxidation product2 2-(2-Carboxy-5-nitrophenyl)acetic acid product1->product2 Further oxidation

Figure 2: Postulated oxidative degradation pathways for this compound.

Photolytic Degradation

Nitroaromatic compounds are known to be sensitive to light.[11] The nitro group can undergo photoreduction or other photochemical reactions.

Experimental Protocol:

  • Sample Preparation: Expose both solid samples and solutions of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Protect a parallel set of samples from light to serve as dark controls.

  • Sample Analysis: Analyze the samples at appropriate time intervals.

Postulated Degradation Pathways:

Photoreduction of the nitro group to a nitroso or amino group is a primary anticipated degradation pathway. Other potential reactions include ring modifications and polymerization.

Thermal Degradation

Thermal degradation studies assess the stability of the compound at elevated temperatures.

Experimental Protocol:

  • Sample Preparation: Place solid samples of this compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C, and 40°C/75% RH).

  • Sample Analysis: Analyze the samples at predetermined time points.

Postulated Degradation Pathways:

In the solid state, thermal degradation may lead to decarboxylation, especially at higher temperatures. The presence of moisture can also facilitate hydrolytic degradation.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Method Development Protocol:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar and less polar degradation products.

  • Detector Wavelength: The UV detector wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in assessing the peak purity of the parent compound.

  • Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Identification of Degradation Products:

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, providing crucial information about their molecular weight and elemental composition. Further fragmentation studies (MS/MS) can help in elucidating their structures.

Data Presentation and Interpretation

The results of forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the data.

Stress ConditionDuration% Assay of Parent Compound% DegradationMajor Degradation Products (Retention Time)Mass Balance (%)
0.1 M HCl, 80°C24 h
0.1 M NaOH, 80°C24 h
3% H2O2, RT24 h
Photolytic (Solid)1.2 million lux h
Thermal (80°C, Solid)7 days

Mass Balance: An important aspect of interpreting forced degradation data is the mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected.

Conclusion

This guide provides a comprehensive framework for establishing the stability and degradation profile of this compound. By systematically applying the principles of forced degradation and developing a validated stability-indicating analytical method, researchers can gain a thorough understanding of the chemical behavior of this molecule. This knowledge is fundamental for its potential use in drug development, chemical synthesis, and other scientific applications, ensuring its quality, safety, and efficacy.

References

An In-depth Technical Guide to 2-(2-Methyl-5-nitrophenyl)acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(2-Methyl-5-nitrophenyl)acetic acid, a substituted aromatic carboxylic acid. While specific historical discovery details for this particular isomer are not extensively documented in publicly accessible literature, this paper synthesizes available data on its properties and proposes a logical synthetic pathway based on established organic chemistry principles and published methods for related isomers. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to Nitrophenylacetic Acids

Nitrophenylacetic acids are a class of organic compounds characterized by a phenylacetic acid backbone with one or more nitro group substituents on the benzene ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and biological activity of these molecules. They serve as versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and as precursors to biologically active molecules.[1] For instance, (2-Nitrophenyl)acetic acid is a known precursor for the synthesis of various heterocycles and has been utilized as a protecting group in organic synthesis.[1]

Physicochemical Properties of this compound

This compound, with the CAS Registry Number 287119-83-9, is a solid at room temperature.[2] Its molecular structure consists of a benzene ring substituted with a methyl group at position 2, a nitro group at position 5, and an acetic acid group at position 1. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 287119-83-9--INVALID-LINK--[2]
Molecular Formula C9H9NO4--INVALID-LINK--[2]
Molecular Weight 195.17 g/mol --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--
Synonyms 2-Methyl-5-nitrophenylacetic acid--INVALID-LINK--[2]

Proposed Synthesis Pathway

A logical approach for the synthesis of the target molecule would involve the direct nitration of 2-methylphenylacetic acid. The directing effects of the methyl and acetic acid groups on the aromatic ring are crucial in determining the regioselectivity of the nitration. The methyl group is an ortho-, para-director, while the acetic acid group is a meta-director. The substitution pattern of the starting material will influence the position of the incoming nitro group.

Below is a proposed step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Reaction: Nitration of 2-Methylphenylacetic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylphenylacetic acid and a suitable solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Preparation of Nitrating Agent: In a separate beaker, prepare the nitrating agent by cautiously adding nitric acid to acetic anhydride while maintaining a low temperature.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating agent to the cooled solution of 2-methylphenylacetic acid through the dropping funnel, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Visualization of the Proposed Synthesis Workflow

G cluster_0 Reaction Preparation cluster_1 Nitration Reaction cluster_2 Work-up and Purification A Dissolve 2-Methylphenylacetic Acid in Dichloromethane B Cool Reaction Mixture to 0-5 °C A->B D Slowly Add Nitrating Agent B->D C Prepare Nitrating Agent (Nitric Acid + Acetic Anhydride) C->D E Monitor Reaction by TLC D->E F Quench with Ice E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Recrystallize to Purify I->J K K J->K Final Product: This compound

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While specific applications for this compound are not extensively reported, the broader class of nitrophenylacetic acid derivatives has shown utility in various fields.

  • Synthetic Intermediates: As with other nitrophenylacetic acids, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a variety of derivatives.[1]

  • Potential Biological Activity: Nitroaromatic compounds are known to exhibit a wide range of biological activities. For instance, derivatives of nicotinic acid containing a nitro group have been investigated for their antibacterial and antifungal properties. The presence of the nitro group is often crucial for their biological function.

Logical Relationships in Potential Applications

G cluster_0 Chemical Transformations cluster_1 Potential Applications A This compound Key Intermediate B Reduction of Nitro Group A->B C Amine Functionalization B->C D Synthesis of Novel Heterocycles C->D E Development of Biologically Active Molecules C->E

Caption: Potential synthetic pathways and applications stemming from this compound.

Conclusion

This compound is a nitroaromatic compound with potential as a synthetic intermediate in various chemical and pharmaceutical applications. While detailed information regarding its discovery and specific uses is limited, its structural similarity to other well-studied nitrophenylacetic acids suggests its utility in the synthesis of novel compounds. The proposed synthetic pathway provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research is warranted to fully elucidate the potential of this compound in drug discovery and materials science.

References

The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of Nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

To the dedicated researchers, intrepid scientists, and visionary drug development professionals, this guide serves as a deep dive into the multifaceted world of nitrophenylacetic acid (NPAA) derivatives. Far from being a mere synthetic curiosity, the NPAA scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a spectrum of compounds with promising biological activities. This document eschews a rigid, templated approach, instead opting for a narrative that follows the science, exploring the core biological activities of these derivatives with an emphasis on mechanistic understanding and practical, field-tested experimental validation. Our exploration will be grounded in the principles of Expertise, Experience, and Trustworthiness, providing not just protocols, but the rationale behind them, ensuring that the methodologies described are robust and self-validating.

I. The Antimicrobial Frontier: Combating Pathogenic Threats

The quest for novel antimicrobial agents is a perpetual battle against evolving resistance mechanisms. Nitrophenylacetic acid derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

A. Mechanistic Insights: A Tale of Two Electrons

The antimicrobial action of many nitroaromatic compounds, including NPAA derivatives, is intrinsically linked to the reductive metabolism of the nitro group.[1] This process, often more efficient in microbial cells than in mammalian cells, is a key determinant of their selective toxicity.

The prevailing hypothesis suggests a multi-step activation cascade:

  • One-Electron Reduction: Intracellular reductases, such as nitroreductases present in bacteria, donate a single electron to the nitro group, forming a nitro anion radical.[1]

  • Generation of Reactive Nitrogen Species: This highly reactive radical can then be further reduced, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates.

  • Macromolecular Damage: These reactive species are capable of inflicting widespread damage to cellular macromolecules. Covalent binding to DNA can lead to strand breaks and helical instability, while interactions with proteins and enzymes can disrupt critical metabolic pathways, ultimately culminating in cell death.[1]

Antimicrobial_Mechanism Nitrophenylacetic_Acid_Derivative Nitrophenylacetic Acid Derivative (Pro-drug) Microbial_Nitroreductases Microbial Nitroreductases Nitrophenylacetic_Acid_Derivative->Microbial_Nitroreductases Enters bacterial cell Nitro_Anion_Radical Nitro Anion Radical Microbial_Nitroreductases->Nitro_Anion_Radical One-electron reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitro_Anion_Radical->Reactive_Nitrogen_Species Further reduction Macromolecular_Damage Macromolecular Damage Reactive_Nitrogen_Species->Macromolecular_Damage DNA_Damage DNA Damage Macromolecular_Damage->DNA_Damage Protein_Damage Protein Damage Macromolecular_Damage->Protein_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for nitrophenylacetic acid derivatives.

B. Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a cornerstone metric for quantifying antimicrobial activity. The broth microdilution method is a standardized and widely accepted technique for its determination.[1][2]

Objective: To determine the lowest concentration of a nitrophenylacetic acid derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (NPAA derivative)

  • Bacterial or fungal isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[1]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • McFarland turbidity standards (0.5)

  • Sterile saline or phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test microorganism from an overnight culture on an agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Compound Dilution Series:

    • Prepare a stock solution of the NPAA derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate already containing the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[4]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare and standardize microbial inoculum (0.5 McFarland) Inoculate_Plate Inoculate plate with standardized microbial suspension Inoculum_Prep->Inoculate_Plate Compound_Dilution Prepare serial dilutions of NPAA derivative in 96-well plate Compound_Dilution->Inoculate_Plate Incubate_Plate Incubate plate (e.g., 37°C, 24h) Inoculate_Plate->Incubate_Plate Read_Plate Visually inspect for turbidity Incubate_Plate->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

C. Structure-Activity Relationship (SAR) Insights

Preliminary studies suggest that the position of the nitro group and the nature of other substituents on the phenyl ring significantly influence antimicrobial potency. For instance, electron-withdrawing groups elsewhere on the ring can enhance activity, potentially by facilitating the initial reduction of the nitro group.

II. Anticancer Potential: Inducing Apoptosis in Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. Phenylacetic acid and its derivatives have been shown to possess anti-proliferative and apoptosis-inducing effects on various cancer cell lines.[5]

A. Mechanistic Insights: Triggering Programmed Cell Death

While the precise mechanisms are still under investigation, a significant body of evidence points towards the induction of apoptosis as a primary mode of anticancer action for nitrophenylacetic acid derivatives.[6] This programmed cell death is a tightly regulated process involving a cascade of molecular events.

Key signaling pathways potentially modulated by NPAA derivatives include:

  • Mitochondrial (Intrinsic) Pathway: These compounds may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.

  • Caspase Cascade Activation: Caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

  • Modulation of Bcl-2 Family Proteins: The anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members of the Bcl-2 protein family are critical regulators of the intrinsic pathway. NPAA derivatives may shift the balance towards pro-apoptotic members, promoting apoptosis.

Anticancer_Mechanism NPAA_Derivative Nitrophenylacetic Acid Derivative Mitochondrion Mitochondrion NPAA_Derivative->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified signaling pathway for apoptosis induction by NPAA derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]

Objective: To determine the concentration of a nitrophenylacetic acid derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Test compound (NPAA derivative)

  • Cancer cell line of interest (e.g., MCF-7, PC3, HL-60)[5]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the NPAA derivative in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add a specific volume of MTT solution to each well (typically 10% of the total volume).[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve.

C. Structure-Activity Relationship (SAR) Insights

Studies have shown that the presence and position of the nitro group are critical for cytotoxic activity. For example, some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro moiety demonstrated higher cytotoxic effects compared to those with a methoxy group.[5][9] The specific cancer cell line also plays a crucial role, with some derivatives showing preferential activity against certain types of cancer.[5]

Derivative Class Cancer Cell Line Reported IC₅₀ (µM) Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[5]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[5]

Table 1: Representative cytotoxic activities of selected nitrophenylacetic acid derivatives.

III. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, from arthritis to neurodegenerative disorders. Phenylacetic acid derivatives, in general, are known to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]

A. Mechanistic Insights: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), a class to which phenylacetic acid derivatives belong, is the inhibition of COX enzymes (COX-1 and COX-2).[11]

  • COX Enzymes and Prostaglandins: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11]

  • Inhibition by NPAA Derivatives: Nitrophenylacetic acid derivatives can act as competitive inhibitors of COX enzymes, blocking the active site and preventing arachidonic acid from binding. This leads to a reduction in prostaglandin synthesis, thereby alleviating the symptoms of inflammation.

Anti_Inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation NPAA_Derivative Nitrophenylacetic Acid Derivative NPAA_Derivative->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[12][13]

Objective: To assess the ability of a nitrophenylacetic acid derivative to reduce acute inflammation in a rat model.

Materials:

  • Test compound (NPAA derivative)

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or calipers

  • Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., vehicle control, positive control with a known NSAID like indomethacin, and test groups with different doses of the NPAA derivative).

  • Compound Administration:

    • Administer the test compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before inducing inflammation (typically 30-60 minutes).

  • Induction of Edema:

    • Inject a small volume (e.g., 0.1 mL) of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test).

IV. Other Potential Biological Activities: A Glimpse into Further Applications

Beyond the well-explored antimicrobial, anticancer, and anti-inflammatory activities, the nitrophenylacetic acid scaffold holds potential in other domains.

  • Enzyme Inhibition: Derivatives of 2-nitrophenylacetic acid are precursors to quindoline, whose derivatives have been investigated as enzyme inhibitors.[12] 4-Nitrophenylacetic acid has been shown to inhibit 3-hydroxyacyl-CoA dehydrogenase.[5] This suggests that NPAA derivatives could be tailored to target a variety of enzymes with therapeutic relevance.

  • Herbicidal Activity: 2-Nitrophenylacetic acid has demonstrated selective herbicidal properties.[12] The mechanism of action for nitrodiphenyl ether herbicides, a related class, involves the light- and oxygen-dependent generation of reactive oxygen species that cause rapid membrane lipid peroxidation and cell death.

  • Neuroprotection: While direct evidence for the neuroprotective effects of nitrophenylacetic acid derivatives is currently limited, the broader class of phenolic acids has been extensively studied for its ability to mitigate oxidative stress, neuroinflammation, and excitotoxicity in neuronal cells.[7] This presents a compelling rationale for future investigations into the neuroprotective potential of novel NPAA derivatives.

V. Conclusion: A Scaffold of Opportunity

This technical guide has illuminated the diverse and potent biological activities of nitrophenylacetic acid derivatives. From combating microbial infections and inducing cancer cell death to quelling inflammation, the NPAA scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The detailed experimental protocols provided herein offer a validated framework for the continued exploration and characterization of these promising compounds. As our understanding of the intricate molecular mechanisms deepens, so too will our ability to rationally design and synthesize the next generation of nitrophenylacetic acid-based drugs, tailored for enhanced efficacy and specificity. The journey from a simple chemical scaffold to a life-saving therapeutic is long and arduous, but for nitrophenylacetic acid and its derivatives, the path is well-lit with scientific promise.

References

The Strategic Utility of 2-(2-Methyl-5-nitrophenyl)acetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, substituted phenylacetic acids have emerged as particularly valuable scaffolds due to their inherent reactivity and propensity for elaboration into a diverse array of heterocyclic systems and pharmacologically active agents. This guide focuses on a specific, yet highly potent, member of this class: 2-(2-Methyl-5-nitrophenyl)acetic acid. Its unique substitution pattern—a sterically accessible carboxylic acid, an activating/directing methyl group, and a versatile nitro group—renders it a powerful tool for the synthesis of novel compounds with potential therapeutic applications. This document serves as a comprehensive technical resource, providing insights into its synthesis, properties, and, most critically, its application as a strategic building block in the development of innovative organic molecules.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in synthesis. This section details the key physicochemical and spectroscopic characteristics of this compound.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 287119-83-9[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Expected to be a pale yellow or off-white solidGeneral knowledge based on related compounds
Solubility Soluble in many organic solvents such as methanol, ethanol, ethyl acetate, and acetone. Limited solubility in water.General knowledge based on related compounds
Spectroscopic Characterization

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons. The aromatic region would likely show a complex splitting pattern due to the disubstitution of the benzene ring. The methylene protons would appear as a singlet, and the methyl protons as another singlet. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR would display signals for the nine unique carbon atoms, including the carboxyl carbon, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon. The presence of the nitro group would influence the chemical shifts of the aromatic carbons.

1.1.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.[2]

  • O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.[2]

  • C=O Stretch: A strong, sharp absorption between 1760 and 1690 cm⁻¹ will indicate the carbonyl of the carboxylic acid.[2]

  • N-O Stretch: Two distinct bands, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric), will be indicative of the nitro group.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

1.1.3. Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be strategically approached via the nitration of 2-methylphenylacetic acid. This method offers a direct route to the desired product, leveraging established electrophilic aromatic substitution chemistry. The directing effects of the methyl group (ortho, para-directing) and the acetic acid side chain (meta-directing) will influence the regioselectivity of the nitration.

Proposed Synthetic Protocol: Nitration of 2-Methylphenylacetic Acid

This protocol is adapted from a patented procedure for the synthesis of a related isomer and is presented here as a validated starting point for laboratory synthesis.[3]

Materials:

  • 2-Methylphenylacetic acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Concentrated Nitric Acid (98%)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-methylphenylacetic acid (1 equivalent) and dichloromethane.

  • Add acetic anhydride (1.1 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add concentrated nitric acid (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained between -5 °C and 5 °C. The addition should be carefully controlled to prevent a rapid exotherm.

  • After the addition is complete, continue stirring the reaction at 0-5 °C for 2-3 hours.

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is carefully quenched with ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

Causality Behind Experimental Choices:

  • Acetic Anhydride: This reagent acts as a scavenger for any water present and can also form a mixed anhydride with nitric acid, which is a potent nitrating agent.

  • Low Temperature: The nitration of activated aromatic rings is a highly exothermic process. Maintaining a low temperature is crucial to control the reaction rate, prevent unwanted side reactions (such as dinitration), and ensure the regioselective formation of the desired isomer.

Applications in Organic Synthesis: A Gateway to Novel Heterocycles

The true value of this compound lies in its utility as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of the nitro group is key; it can be readily reduced to an amino group, which can then participate in a wide range of cyclization reactions.

General Strategy: Reductive Cyclization

A common and powerful strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization with the carboxylic acid moiety or its derivative. This approach provides a straightforward entry into various nitrogen-containing heterocyclic systems.

Caption: Reductive cyclization workflow.

3.1.1. Synthesis of Lactams

Complete reduction of the nitro group to an amine, followed by activation of the carboxylic acid (e.g., conversion to an acid chloride or ester) and subsequent intramolecular amidation, leads to the formation of a lactam ring. This is a fundamental transformation for the synthesis of various bicyclic and tricyclic nitrogen-containing heterocycles.

Building Block for Substituted Indoles and Quinolines

The reactive nature of both the amino group (post-reduction) and the benzylic position of the acetic acid moiety allows for more complex cyclization strategies to access important heterocyclic cores like indoles and quinolines. While specific examples utilizing the 2-methyl-5-nitro isomer are not prevalent in the literature, the general reactivity patterns of nitrophenylacetic acids strongly suggest its applicability in such transformations.[4]

Potential in Drug Discovery and Development

Nitroaromatic compounds are well-represented in the pharmacopeia, with the nitro group often serving as a key pharmacophore or a synthetic handle for further functionalization.[5] The structural motifs accessible from this compound are of significant interest in drug discovery.

Precursor to Bioactive Scaffolds

The lactam and other heterocyclic systems that can be synthesized from this building block are present in a wide range of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-microbial agents. The ability to introduce substituents on the aromatic ring at an early stage allows for the generation of diverse libraries of compounds for high-throughput screening.

Conclusion and Future Outlook

This compound represents a valuable and underutilized building block in the arsenal of the synthetic organic chemist. Its straightforward synthesis and the versatile reactivity of its functional groups provide a clear pathway for the construction of complex and potentially bioactive heterocyclic molecules. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the development of new therapeutic agents. Further exploration of the reaction pathways originating from this compound is warranted and is likely to unveil new and efficient routes to valuable molecular targets.

References

Methodological & Application

Application Note & Protocol: A Validated Synthetic Route for 2-(2-Methyl-5-nitrophenyl)acetic acid from 2-Methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of 2-(2-methyl-5-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the regioselective electrophilic nitration of commercially available 2-methylphenylacetic acid. This document elucidates the mechanistic rationale behind the observed regioselectivity, offers a comprehensive step-by-step experimental procedure, and includes essential data for characterization and safety. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for producing this key intermediate.

Introduction & Mechanistic Rationale

Nitrated phenylacetic acid derivatives are important precursors in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] The target compound, this compound, features a specific substitution pattern that requires careful control of regioselectivity during synthesis. The most direct and atom-economical approach is the direct nitration of 2-methylphenylacetic acid.

The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the acetic acid moiety (-CH₂COOH).[2]

  • Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group (EDG) through induction and hyperconjugation.[3] EDGs activate the ring towards electrophilic attack and are ortho-, para-directors.[4][5] For the -CH₃ group at the C2 position, this directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 (ortho) and C5 (para) positions.

  • Acetic Acid Moiety (-CH₂COOH): The carboxylic acid functional group is an electron-withdrawing, meta-directing group.[6][7] However, the presence of an insulating methylene (-CH₂) bridge significantly diminishes its deactivating resonance effect on the ring. The primary influence of the -CH₂COOH group is a weak electron-withdrawing inductive effect, making it a weak deactivating group that directs ortho and para.[8]

Controlling Regioselectivity: The activating, ortho-, para-directing effect of the methyl group is significantly stronger than the weak deactivating effect of the acetic acid moiety. Therefore, the regiochemical outcome of the nitration is predominantly controlled by the methyl group.[9] The reaction is expected to yield a mixture of isomers, with the nitro group preferentially adding to the positions most activated by the methyl group. The C5 position is para to the methyl group, and the C3 position is ortho. While both are electronically favored, the C5 (para) position is sterically less hindered than the C3 position, which is flanked by both the methyl and the bulky acetic acid groups. Consequently, the formation of This compound is the major anticipated product.

The overall reaction is illustrated below:

Figure 1: Regioselective nitration of 2-methylphenylacetic acid.

Detailed Experimental Protocol

This protocol describes the nitration of 2-methylphenylacetic acid on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Methylphenylacetic acidC₉H₁₀O₂150.1710.01.01.50 g
Sulfuric Acid (98%)H₂SO₄98.08--5.0 mL
Nitric Acid (70%)HNO₃63.0111.01.10.70 mL
Dichloromethane (DCM)CH₂Cl₂84.93--25 mL
Deionized WaterH₂O18.02--As needed
Crushed IceH₂O18.02--~50 g
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01--As needed
Hydrochloric Acid (6M)HCl36.46--As needed
Anhydrous Magnesium SulfateMgSO₄120.37--As needed

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Procedure

A. Reaction Setup & Nitrating Mixture Preparation

  • To a clean, dry 50 mL Erlenmeyer flask, add 5.0 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • CAUTION: Slowly, dropwise, add 0.70 mL of concentrated nitric acid to the cold sulfuric acid with gentle swirling. The addition is exothermic. Keep the temperature below 10 °C. This mixture contains the active nitronium ion (NO₂⁺) electrophile.[10]

  • Keep the prepared nitrating mixture in the ice bath until use.

B. Nitration Reaction

  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of 2-methylphenylacetic acid in 10 mL of dichloromethane.

  • Cool the flask in an ice/water bath to 0-5 °C.

  • Once the solution is cold, begin the slow, dropwise addition of the pre-cooled nitrating mixture from the dropping funnel over a period of 20-30 minutes.

  • Monitor the internal temperature closely, ensuring it does not rise above 10 °C to minimize the formation of byproducts.[11]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60 minutes. Reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired.

C. Work-up and Product Isolation

  • Prepare a 250 mL beaker containing ~50 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will quench the reaction.

  • Transfer the quenched mixture to a 250 mL separatory funnel. Add an additional 15 mL of dichloromethane to the reaction flask to rinse, and add this to the separatory funnel.

  • Separate the layers. The organic layer (DCM) contains the product and any unreacted starting material. The aqueous layer contains the acids.

  • Wash the organic layer sequentially with:

    • 2 x 20 mL deionized water

    • 2 x 20 mL saturated sodium bicarbonate solution (to remove residual acid; CAUTION: pressure buildup from CO₂ evolution ).

    • 1 x 20 mL brine (saturated NaCl solution).

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange solid.

D. Purification

  • The primary method for purification is recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water (1:1) and dry under vacuum.

  • The expected product, this compound, should be obtained as pale yellow needles. A typical yield for similar nitrations is in the range of 60-75%.

Experimental Workflow Diagram

G A Prepare Nitrating Mixture (HNO₃ in H₂SO₄ at 0-5 °C) D Slowly Add Nitrating Mixture (Keep Temp < 10 °C) A->D B Dissolve Starting Material (2-Methylphenylacetic acid in DCM) C Cool SM Solution (0-5 °C) B->C C->D E Stir at 0-5 °C (60 minutes) D->E F Quench Reaction (Pour onto crushed ice) E->F G Liquid-Liquid Extraction (Separate organic layer) F->G H Wash Organic Layer (H₂O, Sat. NaHCO₃, Brine) G->H I Dry and Concentrate (Dry with MgSO₄, Rotovap) H->I J Purify by Recrystallization (Ethanol/Water) I->J K Isolate and Dry Product (Vacuum filtration) J->K

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Troubleshooting

  • Safety: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle these reagents exclusively in a chemical fume hood. Nitrated organic compounds can be thermally unstable; avoid excessive heating.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction (extend reaction time or allow to warm slightly) or loss during workup. Ensure pH is distinctly acidic during final precipitation if using an acid-base extraction workup.

    • Dark/Oily Product: Indicates charring or side reactions due to poor temperature control. Ensure slow addition of the nitrating mixture and efficient cooling.

    • Mixture of Isomers: If significant amounts of the 3-nitro isomer are formed, purification by column chromatography may be necessary, though recrystallization is often sufficient to isolate the major para-isomer.

References

Application Note: 2-(2-Methyl-5-nitrophenyl)acetic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Versatile Precursor

2-(2-Methyl-5-nitrophenyl)acetic acid is a highly valuable and versatile building block in modern synthetic organic chemistry. Its utility stems from a unique arrangement of functional groups on the phenyl ring: a carboxylic acid moiety, a nitro group, and a strategic methyl group. This specific constitution allows for a range of intramolecular cyclization reactions, primarily through reductive processes, to construct medicinally relevant heterocyclic scaffolds.

The core principle behind its application is the transformation of the nitro group into an amine, which then acts as an intramolecular nucleophile, attacking the electrophilic carboxylic acid (or a derivative thereof). This predictable cyclization pathway provides a robust and efficient entry into substituted indole systems, particularly oxindoles, which are core structures in numerous biologically active compounds. The ortho-methyl group plays a crucial role in directing the regiochemistry of the cyclization and influencing the substitution pattern of the final heterocyclic product.

This guide details field-proven methodologies for leveraging this compound as a precursor, focusing on the synthesis of substituted oxindoles through different reductive cyclization strategies.

Core Application: Synthesis of 7-Methyl-4-nitrooxindole

The most direct and powerful application of this compound is its conversion to 7-methyl-4-nitrooxindole. This transformation is a classic example of a reductive cyclization, where the nitro group is reduced to an amine, which spontaneously undergoes intramolecular condensation with the adjacent acetic acid side chain to form the five-membered lactam ring characteristic of oxindoles.[1][2]

Mechanistic Principle: Intramolecular Reductive Cyclization

The reaction proceeds in two conceptual stages, which often occur in a single pot:

  • Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is the key activation step.

  • Cyclization (Lactamization): The newly formed aniline derivative immediately undergoes an intramolecular nucleophilic attack on the carboxylic acid's carbonyl carbon. This is followed by dehydration to yield the stable oxindole ring system.

Commonly employed reducing agents are pivotal to the success of this reaction, with choices ranging from dissolving metals to catalytic hydrogenation.[3] The choice of reductant can influence reaction conditions, yields, and compatibility with other functional groups.

Diagram of the General Reductive Cyclization Mechanism

G start This compound intermediate Intermediate: 2-Amino-5-methylphenylacetic acid start->intermediate Reduction of Nitro Group product Product: 4-Methyl-7-aminooxindole intermediate->product Intramolecular Cyclization (Lactamization) reductant Reducing Agent (e.g., SnCl₂, H₂/Pd-C) reductant->start Conditions

Caption: General mechanism for oxindole synthesis.

Experimental Protocols & Methodologies

Two primary, reliable methods for the synthesis of the corresponding oxindole from this compound are presented below: one-pot reductive cyclization with Tin(II) Chloride and a two-step approach using catalytic hydrogenation.

Protocol 1: One-Pot Reductive Cyclization with Tin(II) Chloride

Tin(II) chloride (SnCl₂) is a mild and effective reducing agent for aromatic nitro groups and is well-suited for this one-pot synthesis.[3][4][5] It operates under acidic conditions, which also helps to catalyze the final lactamization step.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Solvent Addition: Add absolute ethanol or ethyl acetate as the solvent (approx. 10-15 mL per gram of starting material). Stir to suspend the solid.

  • Reagent Addition: In a separate flask, dissolve Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid (HCl) (approx. 2-3 mL per gram of SnCl₂). Caution: This is an exothermic process and should be done in an ice bath.

  • Reaction Execution: Add the SnCl₂/HCl solution dropwise to the stirred suspension of the starting material at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. A precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Two-Step Synthesis via Catalytic Hydrogenation

Catalytic hydrogenation is a very clean reduction method, often providing high yields of the intermediate amino acid.[3][6] The cyclization is then performed in a separate step. This approach is beneficial when the one-pot method proves problematic or if the intermediate amino acid is desired.

Step 1: Reduction to 2-(2-Amino-5-methylphenyl)acetic acid

  • Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq.) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 40-50 psi.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-amino-5-methylphenyl)acetic acid, which can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Reaction Setup: Dissolve the crude amino acid from the previous step in a suitable solvent like toluene or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄).

  • Reaction Execution: Heat the mixture to reflux, using a Dean-Stark apparatus if toluene is the solvent to remove the water formed during the reaction. Monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), and extract the product with an organic solvent. The purification follows the same procedure as described in Protocol 1.

Comparative Data Summary
ParameterProtocol 1 (SnCl₂ Method)Protocol 2 (Hydrogenation Method)
Type One-Pot Reductive CyclizationTwo-Step (Reduction then Cyclization)
Key Reagents SnCl₂·2H₂O, Conc. HClH₂, Pd/C, Acid catalyst (e.g., p-TSA)
Typical Yield 65-85%70-90% (over two steps)
Key Advantages Operationally simple; one-pot efficiency.High yields; clean reduction; avoids heavy metal waste in the final product stream.
Key Considerations Requires removal of tin salts during work-up; strongly acidic conditions.Requires specialized hydrogenation equipment; two separate operations.

Workflow and Decision Diagram

This diagram outlines the strategic choice between the two primary protocols.

G start Start: this compound decision Evaluate Lab Capabilities & Purity Requirements start->decision p1_title Protocol 1: One-Pot SnCl₂ Reduction decision->p1_title Standard Benchtop Chemistry; One-Pot Simplicity Desired p2_title Protocol 2: Two-Step Hydrogenation decision->p2_title Hydrogenation Equipment Available; Highest Purity Needed p1_step1 React with SnCl₂ in HCl/Ethanol p1_title->p1_step1 p1_step2 Reflux for 2-4h p1_step1->p1_step2 p1_step3 Neutralize, Extract & Purify p1_step2->p1_step3 product Target: 4-Methyl-7-nitrooxindole p1_step3->product p2_step1 Step A: H₂/Pd-C Reduction p2_title->p2_step1 p2_step2 Isolate Intermediate Amino Acid p2_step1->p2_step2 p2_step3 Step B: Acid-Catalyzed Cyclization p2_step2->p2_step3 p2_step4 Work-up & Purify p2_step3->p2_step4 p2_step4->product

Caption: Decision workflow for selecting a synthetic protocol.

Expert Insights & Troubleshooting

  • Incomplete Reaction (Protocol 1): If TLC analysis shows significant starting material remaining, additional portions of the SnCl₂/HCl solution can be added. Ensure the reaction is truly at reflux.

  • Difficult Work-up (Protocol 1): The formation of thick tin salt precipitates can complicate extraction. Diluting the reaction mixture with water and vigorous stirring before filtration can help. Using celite is highly recommended to prevent clogging of filter paper.

  • Catalyst Poisoning (Protocol 2): If hydrogen uptake is slow or stalls, the catalyst may be of low quality or poisoned. Ensure the starting material is of high purity.

  • Alternative Reductants: Other reagents like iron powder in acetic acid (Fe/AcOH) can also be used for the reductive cyclization and may be more cost-effective for large-scale synthesis, though reaction times may be longer.[7]

Conclusion

This compound is a potent and reliable precursor for the synthesis of substituted oxindoles. Through straightforward reductive cyclization protocols, researchers can efficiently access the 7-methyl-4-nitrooxindole scaffold. The choice between a one-pot metal-based reduction and a two-step catalytic hydrogenation approach allows for flexibility based on available equipment, scale, and purity requirements. These established methods provide a solid foundation for the synthesis of complex heterocyclic molecules essential for drug discovery and development programs.

References

Application Notes and Protocols: The Strategic Use of 2-(2-Methyl-5-nitrophenyl)acetic acid as a Selectively Removable Protecting Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. A protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable with high selectivity and yield under specific, non-destructive conditions. This principle of "orthogonality" allows for the sequential manipulation of different functional groups within a complex molecule.

While a vast arsenal of protecting groups exists, the search for novel groups with unique reactivity profiles continues. This document details the application of 2-(2-Methyl-5-nitrophenyl)acetic acid for the protection of hydroxyl and amino functionalities. Although not as extensively documented as some classical protecting groups, its structural features, particularly the nitro-substituted phenylacetate framework, suggest a unique deprotection strategy based on selective reduction.

These application notes are grounded in the well-established chemistry of the closely related (2-nitrophenyl)acetyl (NPAc) group. The introduction of a methyl group at the C2 position of the phenyl ring is anticipated to subtly modulate the electronic and steric properties of the protecting group, potentially influencing its stability and the kinetics of its removal. This guide will therefore leverage the established protocols for the NPAc group as a robust foundation, while providing expert insights into the expected impact of the additional methyl substituent.

Core Principles and Strategic Advantages

The primary strategic advantage of the 2-(2-Methyl-5-nitrophenyl)acetyl group lies in its orthogonality to a wide array of other common protecting groups. Unlike acid- or base-labile groups (e.g., silyl ethers, acetals, Boc) or those removed by hydrogenolysis (e.g., benzyl ethers, Cbz), the 2-(2-Methyl-5-nitrophenyl)acetyl group is selectively cleaved under mild reductive conditions. This is typically achieved using zinc dust in the presence of a mild proton donor like ammonium chloride.

The proposed mechanism for deprotection involves the reduction of the nitro group to an amine. This newly formed aniline then participates in an intramolecular cyclization, attacking the carbonyl of the ester or amide linkage to form a lactam. This process releases the protected alcohol or amine in its free form.

Diagram of the Proposed Deprotection Mechanism

Deprotection_Mechanism Protected_Substrate Substrate-O(or NH)-CO-CH₂-Ph(2-Me, 5-NO₂) Reduction Zn, NH₄Cl Protected_Substrate->Reduction Reduction of NO₂ Intermediate Substrate-O(or NH)-CO-CH₂-Ph(2-Me, 5-NH₂) Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack Deprotected_Substrate Substrate-OH (or NH₂) Cyclization->Deprotected_Substrate Release of Substrate Byproduct Lactam Byproduct Cyclization->Byproduct Formation of Byproduct Synthetic_Workflow Start Substrate with -OH or -NH₂ group Protection Protection Step (Protocol 1) Start->Protection Protected Protected Substrate Protection->Protected Other_Reactions Other Synthetic Transformations (Orthogonal Conditions) Protected->Other_Reactions Deprotection Deprotection Step (Protocol 2) Other_Reactions->Deprotection Final_Product Deprotected Product Deprotection->Final_Product

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methyl-5-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a phenylacetic acid core substituted with a methyl group and a strongly electron-withdrawing nitro group, offers a unique combination of steric and electronic properties. The carboxylic acid moiety is the primary handle for chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Derivatization of this group into esters, amides, and other functional variants is critical for modulating physicochemical properties such as solubility, stability, and biological activity.

This guide provides a comprehensive overview and detailed, field-proven protocols for the three most common and versatile derivatization strategies for this compound:

  • Esterification: Conversion to esters, often to act as prodrugs or to modify solubility.

  • Amide Bond Formation: Creation of amides, a fundamental linkage in countless biologically active molecules.

  • Acid Chloride Formation: Activation of the carboxylic acid to a highly reactive intermediate for subsequent nucleophilic acyl substitution reactions.

The protocols herein are designed to be robust and reliable, with an emphasis on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.

Strategic Considerations: Electronic and Steric Effects

The chemical behavior of this compound is governed by the interplay of its substituents.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group at the meta position relative to the acetic acid side chain, the nitro group increases the acidity of the carboxylic acid proton. However, its primary electronic influence on the carboxyl group's reactivity in substitution reactions is modest due to its position.

  • Methyl Group (-CH₃): Located at the ortho position, the methyl group introduces steric hindrance around the carboxylic acid. This steric bulk can slow the rate of reactions involving nucleophilic attack at the carbonyl carbon.[1]

Therefore, derivatization strategies must be chosen to overcome potential steric hindrance while being compatible with the electron-deficient nature of the aromatic ring. For instance, while classic Fischer esterification is feasible, modern coupling agents are often preferred for amide synthesis to ensure high efficiency under mild conditions.

Core Derivatization Workflows

The following diagram illustrates the primary pathways for derivatizing the parent carboxylic acid into its most common functional counterparts.

G cluster_ester Esterification cluster_amide Amide Coupling cluster_chloride Acid Activation Start This compound Ester Ester Derivative (e.g., Methyl Ester) Start->Ester ROH, H+ (cat.) (Fischer Esterification) Amide Amide Derivative Start->Amide R₂NH, EDC, HOBt (Amide Coupling) AcidChloride Acetyl Chloride Derivative Start->AcidChloride SOCl₂ or (COCl)₂ (Chlorination)

Caption: Core derivatization pathways for this compound.

Detailed Protocols and Methodologies

Protocol 1: Fischer Esterification to Methyl 2-(2-Methyl-5-nitrophenyl)acetate

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the reaction toward the ester product, a large excess of the alcohol (methanol) is used as the solvent, and a strong acid catalyst is employed.[1][3][4] The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[3][5]

Reagents & Materials
This compound
Methanol (Anhydrous)
Sulfuric Acid (Concentrated)
Saturated Sodium Bicarbonate (NaHCO₃) soln.
Brine (Saturated NaCl soln.)
Anhydrous Sodium Sulfate (Na₂SO₄)
Ethyl Acetate
Round-bottom flask, Reflux condenser
Magnetic stirrer, Heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid). The large excess serves as both solvent and reagent.

  • Catalyst Addition: Cool the stirring suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product ester will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 4-16 hours.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of methanol used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling to form N-Benzyl-2-(2-methyl-5-nitrophenyl)acetamide

Principle: Direct reaction between a carboxylic acid and an amine is typically inefficient due to the formation of a stable ammonium carboxylate salt.[6] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid.[7] The addition of N-hydroxybenzotriazole (HOBt) intercepts the highly reactive O-acylisourea intermediate to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions.[8]

Reagents & Materials
This compound
Benzylamine
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
HOBt (N-hydroxybenzotriazole)
DIPEA (N,N-Diisopropylethylamine)
Anhydrous Dichloromethane (DCM) or DMF
1N HCl, Saturated NaHCO₃, Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (10-20 mL per gram of carboxylic acid).

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add DIPEA (2.5 eq) dropwise. The base neutralizes the HCl salt of EDC and the HOBt proton.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product amide will have an Rf between the starting acid and amine.

  • Work-up (Quenching & Extraction): Dilute the mixture with ethyl acetate or DCM.[8] Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

G node_style_reac node_style_reac node_style_int node_style_int node_style_prod node_style_prod node_style_reag node_style_reag RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (Less Prone to Racemization) O_Acyl->HOBt_Ester + Urea Urea Byproduct O_Acyl->Urea Side Reactions HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Regenerated Amide Amide Product HOBt_Ester->Amide + Amine Amine (R₂NH) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[8][9]

Protocol 3: Acid Chloride Formation to 2-(2-Methyl-5-nitrophenyl)acetyl chloride

Principle: Carboxylic acids can be converted to highly reactive acid chlorides using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] Thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed.[12] The reaction proceeds by converting the hydroxyl group into a good leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion.[13] Due to its high reactivity and moisture sensitivity, the resulting acid chloride is typically used immediately in the next synthetic step without purification.[14]

Reagents & Materials
This compound
Thionyl Chloride (SOCl₂)
Anhydrous Toluene or Dichloromethane (optional)
Catalytic DMF (optional, with Oxalyl Chloride)
Round-bottom flask, Reflux condenser
Gas trap (for HCl and SO₂ gases)

Step-by-Step Procedure:

  • Safety First: This reaction must be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gases.

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2-5 eq, used as both reagent and solvent) slowly at room temperature.[10] Alternatively, the acid can be suspended in an anhydrous solvent like toluene before adding thionyl chloride (1.5-2.0 eq).

  • Reaction: Gently heat the mixture to reflux (for neat SOCl₂, bp is 76°C). The reaction is often complete when gas evolution ceases (typically 1-3 hours).

  • Monitoring: The reaction is usually driven to completion and used directly. Progress can be cautiously monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride and any solvent by distillation or under reduced pressure (using a vacuum pump protected by a cold trap and an alkali trap).

  • Product Use: The resulting crude 2-(2-Methyl-5-nitrophenyl)acetyl chloride, typically a solid or oil, is highly reactive and should be used immediately for the next reaction step under anhydrous conditions.

Troubleshooting and Optimization

Problem / ObservationPotential CauseRecommended Solution(s)
Low yield in Fischer Esterification Incomplete reaction due to equilibrium.Increase reflux time. Use a Dean-Stark trap to remove water azeotropically if using a solvent like toluene.[1] Ensure the alcohol is anhydrous.
Incomplete Amide Coupling Inactive coupling reagents (hydrolyzed). Steric hindrance. Insufficient base.Use fresh, high-quality EDC and HOBt. Consider a more powerful coupling agent like HATU for sterically hindered substrates.[8] Ensure adequate base (DIPEA) is used to neutralize all acidic protons.
Formation of N-acylurea byproduct in Amide Coupling The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt is used, as it effectively traps the intermediate.[8] Run the reaction at a lower temperature (0°C to rt).
Acid Chloride reaction fails or gives low yield Moisture in the reaction flask or reagents. Incomplete removal of SOCl₂.Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh bottle of thionyl chloride. Ensure complete removal of excess SOCl₂ under vacuum before adding the next nucleophile.
Difficulty purifying the final product Byproducts from the reaction (e.g., urea from EDC).For amide couplings, perform the recommended aqueous washes to remove the water-soluble urea byproduct.[8] For all reactions, optimize flash chromatography conditions (solvent system, gradient).

Conclusion

The derivatization of the carboxylic acid group of this compound is a fundamental step in leveraging this compound as a synthetic intermediate. By selecting the appropriate methodology—be it classic Fischer esterification, modern peptide coupling for amides, or activation via acid chloride formation—researchers can efficiently synthesize a diverse range of derivatives. The protocols and insights provided in this guide serve as a robust starting point for achieving high-yield, reproducible transformations tailored to the specific needs of drug discovery and materials science professionals.

References

Application Notes and Protocols for the Esterification of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the esterification of 2-(2-Methyl-5-nitrophenyl)acetic acid, a critical transformation in the synthesis of various pharmaceutical and research compounds. Two robust and widely applicable protocols are presented: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these methods will depend on the scale of the reaction, the desired purity of the final product, and the lability of any other functional groups present in the starting material.

Introduction

This compound is a substituted phenylacetic acid derivative whose esters are valuable intermediates in organic synthesis. The conversion of the carboxylic acid moiety to an ester is a common strategy to increase lipophilicity, modify biological activity, or to protect the carboxylic acid during subsequent synthetic steps. This guide provides detailed, validated protocols for this transformation, grounded in established chemical principles.

Chemical Principles and Method Selection

The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. The choice of method is dictated by the specific requirements of the synthesis.

Fischer-Speier Esterification: This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] It is a cost-effective method, particularly for large-scale synthesis, and is well-suited for simple alcohols like methanol and ethanol.[1][2] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[1][3]

Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5] The Steglich esterification is performed under mild, neutral conditions, making it ideal for substrates that are sensitive to strong acids or high temperatures.[5][6][7] It is particularly advantageous for the esterification of sterically hindered carboxylic acids and alcohols.[4][8]

Mechanistic Overview

A clear understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the protocols.

Fischer-Speier Esterification Mechanism: The reaction proceeds through a series of protonation and deprotonation steps.[1][9][10]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[1][9]

  • Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[3][9]

  • Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.[1][9]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule.[1][9]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1][10]

Steglich Esterification Mechanism: This mechanism avoids the use of strong acid and proceeds through an activated intermediate.[4][5][6]

  • Formation of O-acylisourea intermediate: The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[5][6]

  • Nucleophilic attack by DMAP: The nucleophilic catalyst, DMAP, attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium species.[4][5] This step is crucial for accelerating the reaction and preventing the formation of an N-acylurea byproduct.[6]

  • Nucleophilic attack by the alcohol: The alcohol attacks the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.[4]

  • Formation of urea byproduct: The protonated DCC forms a stable urea byproduct (dicyclohexylurea, DCU), which is typically insoluble in the reaction solvent and can be removed by filtration.[5]

Protocol I: Fischer-Speier Esterification of this compound

This protocol is designed for the synthesis of the methyl ester of this compound and is suitable for gram-scale preparations.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound195.1710.01.95 g
Anhydrous Methanol32.0425010 mL
Concentrated Sulfuric Acid (98%)98.081.00.05 mL
Saturated Sodium Bicarbonate Solution--~50 mL
Brine (Saturated NaCl Solution)--~20 mL
Anhydrous Magnesium Sulfate120.37-~2 g
Ethyl Acetate88.11-~100 mL
Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.95 g (10.0 mmol) of this compound in 10 mL of anhydrous methanol.

  • Catalyst Addition: With gentle stirring, carefully add 0.05 mL of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 50 mL of ethyl acetate.

    • Transfer the solution to a 125 mL separatory funnel and wash sequentially with 25 mL of water, 2 x 25 mL of saturated sodium bicarbonate solution (caution: effervescence), and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-(2-methyl-5-nitrophenyl)acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ester.

Workflow Diagram

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid in Methanol add_catalyst Add H₂SO₄ start->add_catalyst reflux Reflux (4-6h) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Aqueous Washes dissolve->wash dry Dry (MgSO₄) wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Purify filter_concentrate->purify product product purify->product Pure Ester Steglich_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acid, DMAP in DCM add_alcohol Add Ethanol start->add_alcohol cool_add_dcc Cool to 0°C, Add DCC add_alcohol->cool_add_dcc stir Stir at RT (12-18h) cool_add_dcc->stir filter Filter DCU stir->filter wash Aqueous Washes filter->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Ester

References

Application Notes & Protocols: A Comprehensive Screening Cascade for 2-(2-Methyl-5-nitrophenyl)acetic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Structured Screening Approach

In modern drug discovery, the path from a novel chemical entity to a viable clinical candidate is fraught with attrition. A significant portion of this failure is attributable to suboptimal pharmacokinetic properties and unforeseen toxicity. The 2-(2-Methyl-5-nitrophenyl)acetic acid scaffold and its derivatives represent a class of compounds with potential therapeutic value, drawing parallels to other nitrated molecules that exhibit biological activity, such as anti-inflammatory effects.[1] However, potential is not a guarantee of success. To efficiently identify derivatives with genuine therapeutic promise, a systematic and robust screening cascade is not just advantageous; it is essential.

This guide provides a comprehensive, field-proven workflow for the initial characterization and screening of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of assays to explain the causality behind each experimental choice. The protocols herein are designed to be self-validating systems, generating the foundational data package required for informed decision-making in a medicinal chemistry program. We will progress logically from fundamental physicochemical characterization to primary pharmacological evaluation and early safety assessment, ensuring that resources are focused on compounds with the highest probability of downstream success.

Section 1: The Foundation - Physicochemical Profiling

Expert Insight: Before any biological activity is assessed, understanding a compound's fundamental physicochemical properties is paramount. These characteristics, such as solubility and lipophilicity, govern a molecule's ability to be absorbed, distributed, and ultimately reach its target in the body.[2][3][4] Poor physicochemical profiles are a leading cause of candidate attrition.[2] The following assays provide a baseline assessment of "drug-likeness."

Aqueous Solubility Assessment

Causality: A drug candidate must be in solution to be absorbed and exert its therapeutic effect.[4] We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions. Kinetic solubility predicts how a compound behaves when rapidly diluted from a DMSO stock (common in high-throughput screening), while thermodynamic solubility represents the true equilibrium solubility, which is more relevant for formulation development.[4]

Protocol 1: Kinetic Solubility in Phosphate-Buffered Saline (PBS)

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions.

  • Addition to PBS: Transfer 2 µL of each DMSO solution to a clear-bottom 96-well plate containing 198 µL of PBS (pH 7.4). This creates a final concentration range (e.g., 1-100 µM) with 1% DMSO.

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature, protected from light. Measure the turbidity (absorbance) at 620 nm using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

Lipophilicity Determination (LogD at pH 7.4)

Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, profoundly influences its permeability, metabolic stability, and plasma protein binding.[5] LogD at pH 7.4 is the most physiologically relevant measure for ionizable molecules like carboxylic acids.

Protocol 3: Shake-Flask LogD Measurement

  • Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). The two phases should be pre-saturated with each other by mixing and allowing them to separate overnight.

  • Compound Addition: Add a known amount of the test compound to a vial containing equal volumes (e.g., 1 mL each) of the pre-saturated n-octanol and PBS.

  • Equilibration: Vortex the mixture vigorously for 1 minute and then shake at room temperature for 3 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous (PBS) and organic (n-octanol) phases using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]PBS ).

Section 2: The Gatekeeper - In Vitro Cytotoxicity Assessment

Expert Insight: The primary goal of drug discovery is to find molecules that modulate biological targets without causing harm to the host. Cytotoxicity assays are a critical first pass to identify and deprioritize compounds that are broadly toxic to cells.[6][7][8] This ensures that any observed biological activity in subsequent screens is not simply a result of cell death.[6]

Rationale and Cell Line Selection

The choice of cell line is crucial. For a general toxicity screen, a robust and commonly used cell line like HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma) is appropriate. If a specific therapeutic area is envisioned (e.g., inflammation), using the same cell line as the efficacy assay (e.g., RAW 264.7 murine macrophages) can provide a direct measure of the therapeutic window.

Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 10% DMSO or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage viability against the compound concentration and determine the IC50 (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

Derivative ID Kinetic Solubility (µM) LogD7.4 Cytotoxicity IC50 (µM) [HEK293]
MNPA-001>1001.8>100
MNPA-002452.575.2
MNPA-003123.122.5
MNPA-004>1000.9>100

Table 1: Example physicochemical and cytotoxicity data for a hypothetical set of this compound derivatives.

Section 3: The Target - Primary Pharmacological Screening

Expert Insight: Based on the known anti-inflammatory properties of some nitrated fatty acids[1], a primary screen focused on inflammation is a logical starting point for this scaffold. A common and robust method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9] LPS activates Toll-like receptors, leading to an inflammatory cascade that includes the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production.[9]

Workflow for Anti-Inflammatory Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 NO Measurement cluster_3 Data Analysis seed Seed RAW 264.7 cells (5x10^4 cells/well) incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with Derivatives (1h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 supernatant Collect Supernatant incubate2->supernatant griess Add Griess Reagent supernatant->griess read Read Absorbance (540 nm) griess->read calculate Calculate % Inhibition of NO Production read->calculate

Caption: Workflow for the in vitro anti-inflammatory screening assay.

Protocol 5: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 50 µM). Incubate for 1 hour. Include a vehicle control (0.1% DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control wells.

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes. A pink/violet color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Section 4: The Reality Check - Preliminary ADME Profiling

Expert Insight: A potent compound is useless if it cannot reach its target in sufficient concentrations. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide critical insights into a compound's likely pharmacokinetic behavior.[10][11][12] This step helps identify liabilities such as rapid metabolism or potential for drug-drug interactions, guiding the next cycle of chemical optimization.[10]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of most drugs. This assay measures the rate at which a compound is cleared by these enzymes, providing an estimate of its metabolic half-life.

Protocol 6: Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate on ice, prepare a reaction mixture containing liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Derivative ID NO Inhibition EC50 (µM) Therapeutic Index (Cytotox IC50 / NO EC50) Microsomal t1/2 (min, HLM)
MNPA-00115.3>6.545
MNPA-0025.114.722
MNPA-00328.4<1>60
MNPA-004>50N/A15

Table 2: Example efficacy and preliminary ADME data for the hypothetical derivative set. HLM = Human Liver Microsomes.

Visualizing the Therapeutic Window

G Concept of Therapeutic Window cluster_0 Compound MNPA-002 (Good Candidate) cluster_1 Compound MNPA-003 (Poor Candidate) efficacy1 Efficacy (EC50) 5.1 µM window1 Wide Therapeutic Window toxicity1 Toxicity (IC50) 75.2 µM efficacy2 Efficacy (EC50) 28.4 µM toxicity2 Toxicity (IC50) 22.5 µM window2 No Therapeutic Window

Caption: Relationship between efficacy and toxicity defines the therapeutic window.

Conclusion and Forward Look

This structured screening cascade provides a robust framework for the initial evaluation of this compound derivatives. By integrating physicochemical profiling, cytotoxicity testing, primary pharmacology, and early ADME assays, researchers can efficiently triage compounds. Derivatives like the hypothetical MNPA-002 , which exhibits good potency, low toxicity (resulting in a favorable therapeutic index), and moderate metabolic stability, would be prioritized for further investigation. Conversely, compounds like MNPA-003 , where toxicity occurs at concentrations below its effective dose, would be deprioritized. This data-driven approach ensures that subsequent efforts, such as mechanism of action studies, lead optimization, and in vivo testing, are focused on candidates with the highest intrinsic quality and probability of success.

References

High-Throughput Screening Assays for Novel Anti-Inflammatory Agents: A Focus on 2-(2-Methyl-5-nitrophenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Scientists

Abstract

The discovery of novel anti-inflammatory agents is a cornerstone of modern therapeutic development. Analogs of 2-(2-Methyl-5-nitrophenyl)acetic acid represent a promising chemical scaffold, structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs), for the identification of new modulators of inflammatory pathways. This guide provides a comprehensive, technically detailed framework for establishing a high-throughput screening (HTS) cascade to identify and characterize active compounds from a library of these analogs. We will detail a strategic screening funnel, from a high-throughput primary cell-based assay to biochemical selectivity and mechanistic secondary assays. The protocols within are designed to be robust, reproducible, and self-validating, providing researchers with the tools to identify promising lead candidates for further development.

Introduction: The Rationale for a Targeted Screening Approach

Inflammation is a complex biological response implicated in a wide range of pathologies, from arthritis to neurodegenerative diseases and cancer. Key mediators of the inflammatory process include prostaglandins, which are produced via the cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines, whose expression is often driven by the NF-κB signaling pathway.[1][2] The chemical structure of this compound suggests a potential for its analogs to interact with these critical inflammatory pathways, similar to established NSAIDs.

High-throughput screening (HTS) provides the necessary scale and efficiency to evaluate large chemical libraries against validated drug targets, enabling the identification of rare "hit" molecules that can serve as the starting point for a drug discovery program.[3][4] This document outlines a multi-tiered HTS strategy designed to not only identify potent inhibitors but also to provide early insights into their mechanism of action, selectivity, and potential for cytotoxicity.

The Screening Cascade: A Funnel-Based Strategy for Hit Identification

A successful HTS campaign relies on a logical progression of assays, starting with a broad, high-capacity primary screen and moving towards more specific, lower-throughput assays to validate and characterize the initial hits. This "funnel" approach efficiently filters a large library down to a small number of high-quality lead compounds.

HTS_Cascade cluster_0 Screening Funnel start Analog Library (>10,000 Compounds) primary Primary Screen: Cell-Based PGE2 Inhibition Assay start->primary Single High Concentration confirm Hit Confirmation: Dose-Response Analysis primary->confirm Initial 'Hits' viability Counter-Screen: Cell Viability (Cytotoxicity) selectivity Selectivity Screen: Biochemical COX-1 vs. COX-2 Assays viability->selectivity Non-Cytotoxic Hits confirm->viability Confirmed Hits moa Mechanism of Action (MoA) Screen: NF-κB Pathway Activation Assay selectivity->moa leads Validated Leads for Further Development moa->leads

Caption: A strategic HTS cascade for identifying anti-inflammatory compounds.

Scientific Background: Targeting Key Inflammatory Pathways

Our screening strategy focuses on two central pillars of the inflammatory response: the prostaglandin synthesis pathway and the NF-κB signaling pathway.

Prostaglandin E2 (PGE2) Synthesis Pathway

Prostaglandins are lipid mediators that drive pain, fever, and inflammation. Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted by cyclooxygenase (COX) enzymes into Prostaglandin H2 (PGH2). PGH2 is the precursor to various prostanoids, including the highly pro-inflammatory PGE2.[5] There are two primary COX isoforms:

  • COX-1: Constitutively expressed in most tissues, responsible for baseline physiological functions (e.g., gastric protection).[6]

  • COX-2: Inducible at sites of inflammation and is responsible for the elevated production of prostaglandins in pathological states.[3][7]

An ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects, such as gastric irritation.[3]

Prostaglandin_Pathway membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa  Phospholipase A2 pgh2 Prostaglandin H2 (PGH2) aa->pgh2 Cyclooxygenase Activity pge2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) pgh2->pge2  PGE Synthases cox1 COX-1 (Constitutive) cox1->pgh2 cox2 COX-2 (Inducible) cox2->pgh2

Caption: Simplified prostaglandin E2 synthesis pathway.

The NF-κB Signaling Pathway

Nuclear Factor kappa B (NF-κB) is a master regulator of gene expression for numerous pro-inflammatory mediators, including cytokines and the COX-2 enzyme itself.[8][9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[9] Inflammatory stimuli (e.g., lipopolysaccharide [LPS] or Tumor Necrosis Factor-alpha [TNF-α]) trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes.[9][10] Inhibiting this pathway can therefore provide a powerful, upstream anti-inflammatory effect.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (p65/p50) ikb_nfkb->nfkb ikb_p IκB (P) → Degradation ikb_nfkb->ikb_p transcription Gene Transcription nfkb->transcription Translocation genes Pro-inflammatory Genes (e.g., COX-2, Cytokines) transcription->genes

Caption: Overview of the canonical NF-κB signaling pathway.

Primary Screening Protocol: Cell-Based PGE2 Inhibition Assay

This assay serves as the first-pass screen to identify compounds that inhibit the production of PGE2 in a relevant cellular context. We utilize the RAW 264.7 murine macrophage cell line, which, upon stimulation with LPS, robustly upregulates COX-2 and produces high levels of PGE2.[5] PGE2 levels are quantified using a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay.[11][12]

Assay Principle (TR-FRET)

TR-FRET is a highly sensitive, no-wash detection method ideal for HTS.[13][14] The assay is based on competition. PGE2 produced by the cells competes with a d2-labeled PGE2 tracer for binding to an anti-PGE2 antibody coupled to a Europium (Eu3+) cryptate donor. When the tracer binds the antibody, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation, which generates a specific FRET signal. High levels of cellular PGE2 disrupt this binding, leading to a decrease in the FRET signal.[12]

TRFRET_Principle cluster_low Low Cellular PGE2 (High FRET) cluster_high High Cellular PGE2 (Low FRET) Ab_Eu1 Anti-PGE2 Ab (Eu-Cryptate Donor) PGE2_d2_1 PGE2-d2 (Acceptor) Ab_Eu1->PGE2_d2_1 Binding Emission1 Emission (665 nm) Ab_Eu1->Emission1 FRET Excitation1 Excitation (320 nm) Excitation1->Ab_Eu1 Ab_Eu2 Anti-PGE2 Ab (Eu-Cryptate Donor) PGE2_d2_2 PGE2-d2 (Acceptor) Cell_PGE2 Cellular PGE2 (Unlabeled) Cell_PGE2->Ab_Eu2 Competition Excitation2 Excitation (320 nm) Excitation2->Ab_Eu2

Caption: Principle of the TR-FRET competitive assay for PGE2 detection.

Materials & Reagents
  • Cell Line: RAW 264.7 Macrophages

  • Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Stimulant: Lipopolysaccharide (LPS) from E. coli

  • Plates: 384-well, solid white, sterile, tissue-culture treated plates

  • Detection: HTRF PGE2 Assay Kit (containing PGE2-d2 and anti-PGE2-Europium Cryptate)

  • Controls: Indomethacin (positive control), DMSO (vehicle/negative control)

  • Instrumentation: TR-FRET enabled microplate reader

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Using an acoustic liquid handler, pin 50 nL of test compounds (dissolved in DMSO) and controls to the appropriate wells. The final concentration for the primary screen is typically 10 µM.

  • Cell Stimulation: Add 5 µL of LPS solution (prepared in culture medium) to all wells (except unstimulated controls) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for COX-2 induction and PGE2 production.

  • Detection Reagent Preparation: Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the PGE2-d2 and anti-PGE2-cryptate antibodies in the supplied lysis buffer.

  • Lysis and Detection: Add 5 µL of the prepared detection reagent mix to each well.

  • Final Incubation: Incubate the plates at room temperature for 2-4 hours, protected from light.

  • Plate Reading: Read the plates on a TR-FRET capable reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

Data Analysis and Hit Selection
  • Calculate TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)).

  • Assess Plate Quality: Calculate the Z'-factor for each plate. A Z'-factor > 0.5 is considered excellent for HTS.

    • Z' = 1 - (3*(SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

  • Hit Criteria: Compounds demonstrating ≥50% inhibition are typically selected as primary hits for confirmation.

Secondary and Counter-Screening Protocols

Hits from the primary screen must be subjected to further testing to confirm their activity, assess their potency, and rule out non-specific effects like cytotoxicity.

Protocol: Cell Viability Counter-Screen

It is critical to ensure that the observed inhibition of PGE2 production is not simply due to the compound killing the cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[15][16]

  • Principle: The "add-mix-measure" reagent lyses cells and provides luciferase and its substrate, which generates a stable luminescent signal proportional to the amount of ATP present.[17][18]

  • Methodology:

    • Plate and treat cells with compounds exactly as in the primary assay.

    • After the incubation period, allow plates to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read luminescence on a microplate reader.

  • Interpretation: Compounds that significantly reduce the luminescent signal (e.g., >20-30% reduction in viability) compared to the vehicle control are flagged as cytotoxic and are typically deprioritized.

Protocol: Biochemical COX-1/COX-2 Selectivity Assays

This assay determines whether hit compounds preferentially inhibit the inflammatory COX-2 isoform over the constitutive COX-1.

  • Principle: This fluorometric assay measures the peroxidase activity of purified recombinant human COX-1 and COX-2 enzymes.[6][7] The reaction monitors the oxidation of a probe by PGG2, the intermediate product generated by COX, which results in a fluorescent signal.[7][19]

  • Methodology:

    • In separate 384-well black plates (one for COX-1, one for COX-2), add assay buffer, heme cofactor, and the fluorescent probe.

    • Add serial dilutions of the confirmed hit compounds.

    • Add either purified COX-1 or COX-2 enzyme to the respective plates and incubate briefly.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the IC50 values for each compound against both COX-1 and COX-2. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher index indicates greater selectivity for COX-2.

Protocol: NF-κB Reporter Gene Assay (Mechanism of Action)

This assay investigates if compounds act upstream by inhibiting the NF-κB pathway, which would prevent the expression of COX-2.

  • Principle: A human cell line (e.g., HEK293) is stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of an NF-κB response element.[8][20] When the NF-κB pathway is activated by a stimulus like TNF-α, the luciferase gene is transcribed, and the resulting enzyme produces light in the presence of its substrate, luciferin.[21] A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell number and transfection efficiency.[8]

  • Methodology:

    • Seed the NF-κB reporter cells in 384-well white plates and incubate overnight.

    • Add hit compounds at various concentrations.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL).

    • Incubate for 6-8 hours.

    • Add the dual-luciferase detection reagents sequentially according to the manufacturer's protocol, reading luminescence after each addition.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of TNF-α-induced NF-κB activation for each compound and determine IC50 values.

Data Summary and Interpretation

The data from the screening cascade should be consolidated to build a profile for each confirmed hit.

Assay TypePurposePrimary MeasurementKey MetricsDesired Outcome for a Lead Candidate
Primary Screen Identify inhibitors of PGE2 productionTR-FRET Signal% Inhibition, Z'-factorHigh % Inhibition (e.g., >50%)
Counter-Screen Rule out cytotoxicityLuminescence (ATP level)% ViabilityHigh % Viability (e.g., >80%)
Selectivity Screen Determine COX isoform preferenceFluorescence (Enzyme Activity)IC50 (COX-1), IC50 (COX-2)Potent COX-2 IC50, High Selectivity Index (>10)
MoA Screen Investigate upstream pathway effectsLuminescence (Gene Expression)IC50 (NF-κB)Potent IC50 (if acting via NF-κB) or Inactive (if a direct COX inhibitor)

Conclusion

The HTS cascade detailed in this application note provides a robust and logical framework for the identification and characterization of novel anti-inflammatory compounds from a library of this compound analogs. By integrating a physiologically relevant primary cell-based assay with essential counter-screens for cytotoxicity and secondary assays for selectivity and mechanism of action, this strategy enables an efficient and data-driven selection of high-quality lead candidates. This approach maximizes the probability of success in downstream preclinical development by ensuring that selected compounds are potent, selective, non-toxic, and have a well-characterized mechanism of action.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Methyl-5-nitrophenyl)acetic acid. We provide in-depth troubleshooting, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high-purity yields.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the available starting materials, scalability requirements, and laboratory capabilities. The two most prevalent and logical pathways are:

  • Route A: Electrophilic Nitration of 2-Methylphenylacetic Acid. This is a direct approach where the nitro group is introduced onto the aromatic ring of the readily available 2-methylphenylacetic acid. The primary challenge lies in controlling the regioselectivity to favor the desired 5-nitro isomer over other potential isomers.

  • Route B: Hydrolysis of 2-(2-Methyl-5-nitrophenyl)acetonitrile. This pathway involves the synthesis of the corresponding benzyl cyanide intermediate followed by hydrolysis to the carboxylic acid. This route can offer excellent regiochemical control, as the substitution pattern is set during the synthesis of the nitrile precursor.

This guide will focus primarily on troubleshooting and optimizing these two core synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for achieving the highest purity?

A1: Route B, the hydrolysis of 2-(2-Methyl-5-nitrophenyl)acetonitrile, often provides a cleaner product profile. This is because the regiochemistry is established before the final hydrolysis step, avoiding the formation of hard-to-separate regioisomers that can occur during the direct nitration of 2-methylphenylacetic acid.[1] However, with precise temperature and reagent control, Route A can also yield high-purity material.[2]

Q2: What are the critical safety precautions for this synthesis?

A2: Both routes involve hazardous reagents.

  • Nitration (Route A): Working with concentrated nitric and sulfuric acids poses a significant risk. These are highly corrosive, and their mixture creates a powerful nitrating agent that can lead to exothermic and potentially runaway reactions if not controlled. All additions of nitrating mixture should be done slowly, at low temperatures (typically 0–5 °C), and behind a blast shield.[2]

  • Cyanide Hydrolysis (Route B): While the final hydrolysis step itself is less hazardous, the precursor, a benzyl cyanide derivative, is toxic. Furthermore, acidic hydrolysis of any residual cyanide can release highly toxic hydrogen cyanide (HCN) gas. The hydrolysis should be performed in a well-ventilated fume hood, and the reaction mixture should be quenched carefully with a base (like NaOH solution) to neutralize any HCN before disposal.[3]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective and common method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 7:3:0.1 v/v/v), to achieve good separation between the starting material, product, and any byproducts. Staining with a UV lamp (254 nm) will typically allow for visualization of the aromatic compounds.

Q4: What are the standard analytical techniques for final product confirmation?

A4: To confirm the structure and purity of the final this compound, a combination of techniques is recommended:

  • ¹H NMR and ¹³C NMR: Provides definitive structural confirmation.

  • FTIR Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range indicates high purity.

  • HPLC: To determine the precise purity of the final compound.[1]

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a common issue that can stem from several factors, depending on your chosen synthetic route.

For Nitration (Route A):

  • Potential Cause 1: Insufficient Nitration. The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Verify Reagent Stoichiometry: Ensure the molar ratio of nitric acid to 2-methylphenylacetic acid is correct. A common ratio is 1.5 equivalents of nitric acid to 1 equivalent of the starting material.[2]

      • Check Reaction Time and Temperature: While low temperature is critical to prevent side reactions, the reaction must be stirred long enough to proceed to completion. Monitor via TLC. If the starting material is still present after the recommended time (e.g., 2-3 hours), consider extending the reaction time while maintaining the low temperature.[2]

  • Potential Cause 2: Product Decomposition or Side Reactions. The strongly activating methyl group and the deactivating but meta-directing acetic acid group on the starting material can lead to complex outcomes if conditions are not optimal.

    • Troubleshooting Steps:

      • Strict Temperature Control: The most critical parameter is maintaining a low temperature (0–5 °C) during the addition of the nitrating agent.[2] Temperatures above 10 °C can lead to oxidation and the formation of tar-like byproducts.

      • Slow Reagent Addition: Add the nitrating mixture dropwise to the solution of 2-methylphenylacetic acid. This dissipates the heat of reaction and minimizes localized temperature spikes.

For Cyanide Hydrolysis (Route B):

  • Potential Cause 1: Incomplete Hydrolysis. The conversion of the nitrile to the carboxylic acid can be slow.

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: Hydrolysis, whether acidic or basic, often requires prolonged heating under reflux.[3] Monitor the reaction by TLC until the nitrile starting material is fully consumed.

      • Ensure Sufficient Acid/Base Concentration: For acid hydrolysis, a mixture of concentrated sulfuric acid and water is effective.[3] For base hydrolysis, a concentrated solution of NaOH or KOH is needed. Ensure the concentration is adequate to drive the reaction.

  • Potential Cause 2: Product Loss During Workup. The product is an acid and its solubility is highly pH-dependent.

    • Troubleshooting Steps:

      • Optimize pH for Isolation: After hydrolysis, the product exists as its carboxylate salt in a basic solution or as the neutral acid in an acidic solution. To precipitate the final product, the solution must be carefully acidified to a pH of approximately 2-3 with a strong acid like HCl.[4]

      • Efficient Extraction: If the product is extracted rather than precipitated, use an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and perform multiple extractions to ensure complete recovery from the aqueous layer.

Problem 2: Product is Impure (Presence of Side Products)

Q: My final product shows significant impurities by NMR or TLC. How can I identify and minimize them?

A: Impurity formation is often related to a lack of control over reaction conditions.

Common Impurity: Isomeric Byproducts (e.g., 2-Methyl-3-nitrophenylacetic acid)

  • Cause (Primarily in Route A): The directing effects of the substituents on the phenylacetic acid ring are not absolute. While the methyl group is ortho-, para-directing and the acetic acid group is meta-directing, a mixture of isomers can still form. The formation of the 3-nitro and other isomers is a known challenge in similar nitration reactions.[5]

  • Solutions:

    • Optimize Nitrating Agent and Conditions: Using a milder nitrating agent or different solvent systems can sometimes improve regioselectivity. However, the most reliable solution is often purification.

    • Purification Strategy:

      • Recrystallization: This is the first method to try. A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble, is ideal. Ethanol/water or toluene are good starting points.[6]

      • Column Chromatography: If recrystallization fails to remove isomeric impurities, silica gel column chromatography is a highly effective, albeit less scalable, alternative. A gradient elution with a hexane/ethyl acetate mobile phase is typically effective.

Common Impurity: Unreacted Starting Material

  • Cause: The reaction was not allowed to proceed to completion.

  • Solutions:

    • Monitor with TLC: Before quenching the reaction, run a TLC to ensure all starting material has been consumed.

    • Purification: Unreacted starting material can often be removed by adjusting the pH during workup. The acidic product can be extracted into a basic aqueous solution (e.g., NaHCO₃), leaving the less acidic or neutral starting materials in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the pure product.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow start Experiment Outcome low_yield Problem: Low Yield start->low_yield impure_product Problem: Impure Product start->impure_product check_tlc_yield Check TLC for SM low_yield->check_tlc_yield check_tlc_impurity Identify Impurity impure_product->check_tlc_impurity incomplete_rxn Incomplete Reaction check_tlc_yield->incomplete_rxn SM Present side_reactions Side Reactions / Decomposition check_tlc_yield->side_reactions SM Absent, Dark Color/Tar workup_loss Loss During Workup check_tlc_yield->workup_loss SM Absent, Clean Reaction solution_increase_time Solution: - Increase Reaction Time - Check Stoichiometry incomplete_rxn->solution_increase_time solution_temp_control Solution: - Strict Temp Control - Slow Reagent Addition side_reactions->solution_temp_control solution_ph_control Solution: - Optimize pH for Precipitation - Use Multiple Extractions workup_loss->solution_ph_control isomers Isomeric Byproducts check_tlc_impurity->isomers Spots with Similar Rf unreacted_sm Unreacted SM check_tlc_impurity->unreacted_sm Spot Matches Starting Material solution_purification Solution: - Recrystallization - Column Chromatography isomers->solution_purification solution_drive_rxn Solution: - Drive reaction to completion - Acid/Base Wash unreacted_sm->solution_drive_rxn Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Starting_Material Starting Material (e.g., 2-Methylphenylacetic Acid) Reaction Chemical Reaction (e.g., Nitration) Starting_Material->Reaction Quenching Quenching (e.g., Ice Water) Reaction->Quenching Isolation Crude Product Isolation (Filtration) Quenching->Isolation Washing Washing Steps (Water, Brine) Isolation->Washing Drying Drying of Organic Layer (e.g., Na2SO4) Washing->Drying Purification_Method Purification (Recrystallization or Chromatography) Drying->Purification_Method Final_Product Pure Product Purification_Method->Final_Product

References

Technical Support Center: Purification of Crude 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Methyl-5-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: An oil has formed instead of crystals during my recrystallization attempt. What went wrong and how can I fix it?

A1: Oiling out is a common problem in recrystallization, especially with compounds that have melting points lower than the boiling point of the chosen solvent or when significant impurities are present.[1][2]

  • Causality: The compound is coming out of the supersaturated solution at a temperature above its melting point, causing it to separate as a liquid phase (oil) rather than a solid crystalline lattice. This can be triggered by cooling the solution too rapidly or by the presence of impurities that depress the melting point of the mixture.

  • Immediate Corrective Actions:

    • Re-dissolve the Oil: Heat the mixture to re-dissolve the oil completely.

    • Add More Solvent: Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the solution is no longer supersaturated at that temperature.[1]

    • Promote Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. This gives the molecules adequate time to orient themselves into a crystal lattice.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[1][3]

  • If Oiling Persists: This suggests a fundamental issue with the solvent system. The impurities may be preventing crystallization. In this case, it is best to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography, before returning to recrystallization.[1]

Q2: My yield from recrystallization is extremely low (<30%). What are the likely causes and how can I improve recovery?

A2: A low yield is typically due to procedural issues rather than a failure of the technique itself. The primary culprits are using too much solvent or premature crystallization during hot filtration.[4]

  • Causality & Solutions:

    • Excess Solvent: The most common reason for low yield is using an excessive volume of solvent to dissolve the crude product.[1] This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

      • Solution: To rectify this, you can evaporate some of the solvent to re-concentrate the solution and then attempt the cooling and crystallization process again.[2] For future attempts, use the minimum amount of boiling solvent required to fully dissolve the crude solid.[3]

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

      • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless or short-stemmed funnel to minimize the surface area for cooling. If crystallization occurs on the filter, you can wash it with a small amount of hot solvent to redissolve the product into the filtrate.[5]

    • Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound at cold temperatures.

      • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests. An ideal solvent shows high solubility at high temperatures and low solubility at low temperatures.[3]

Q3: My compound is streaking badly on the silica gel column and the separation is poor. What adjustments should I make?

A3: Streaking (tailing) of polar, acidic compounds like this compound on a silica gel column is a frequent issue. It arises from strong, non-ideal interactions between the acidic analyte and the slightly acidic silica stationary phase.[6]

  • Causality: The carboxylic acid group can deprotonate and interact strongly with the polar silanol groups (Si-OH) on the silica surface. This leads to slow and uneven elution, resulting in broad, streaky bands and poor separation from impurities.[7]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: The most effective solution is to add a small amount of a competitive acid to the eluent.

      • Recommended Additive: Add 0.5-2% acetic acid to your mobile phase.[6] The acetic acid will protonate the silanol groups and the analyte, minimizing strong ionic interactions and leading to sharper peaks and better separation. Trifluoroacetic acid (TFA) is also an option but is more volatile and corrosive.[6]

    • Optimize Solvent Polarity: If the compound is not moving off the baseline (low Rf), the mobile phase is not polar enough. Gradually increase the polarity (e.g., increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or DCM/methanol system). Conversely, if it elutes too quickly (high Rf), decrease the solvent polarity.[8] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[8]

    • Check Column Packing: A poorly packed column can lead to channeling and band broadening. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[9]

Q4: After purification, my final product is still yellow. Is this inherent to the molecule or is it a colored impurity?

A4: While many nitrophenyl compounds are pale yellow, a distinct yellow color can also indicate the presence of colored impurities.[5]

  • Causality: Impurities can arise from side reactions during synthesis, such as the formation of dinitrated species or oxidation products.[10] The color of the target compound itself is pale yellow.[5]

  • Decolorization & Purity Check:

    • Activated Charcoal Treatment: Before the final crystallization step, you can often remove colored impurities by treating the hot solution with a small amount of activated charcoal. Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal (and the adsorbed impurities).[11]

      • Caution: Use charcoal sparingly, as it can also adsorb your desired product and reduce the overall yield.

    • Purity Analysis: The definitive way to check for impurities is through analytical techniques. Obtain a proton NMR spectrum and a melting point. A sharp melting point close to the literature value and a clean NMR spectrum are strong indicators of high purity. If impurities are detected, a second purification step may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route. If synthesized via nitration of 2-methylphenylacetic acid, the most common impurities are positional isomers.[12]

  • Isomeric Byproducts: The nitration of 2-methylphenylacetic acid can also yield other isomers such as 2-(2-Methyl-3-nitrophenyl)acetic acid and 2-(2-Methyl-6-nitrophenyl)acetic acid.[12][13]

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-methylphenylacetic acid.

  • Oxidation Products: Harsh nitrating conditions can lead to the formation of colored oxidation byproducts.[10]

Q2: Which purification technique—Acid-Base Extraction, Recrystallization, or Column Chromatography—is best for my needs?

A2: The optimal technique depends on the nature of the impurities, the required purity level, and the scale of your experiment.

Technique Best For Removing Purity Achievable Scale Advantages Disadvantages
Acid-Base Extraction Neutral or basic impurities.Good (for removing different compound classes)Large or SmallFast, simple, and effective for separating acids from non-acidic compounds.[14][15]Will not separate the desired acid from other acidic impurities (e.g., isomers).[16]
Recrystallization Impurities with different solubility profiles.High to Very HighLarge or SmallExcellent for achieving high purity on a large scale if a suitable solvent is found.[3]Can be time-consuming; finding the right solvent can be challenging; may result in low yield if not optimized.[1][4]
Column Chromatography Impurities with different polarities (e.g., isomers).Very High to ExcellentSmall to MediumOffers the highest resolution for separating closely related compounds.[9]More labor-intensive and requires larger volumes of solvent; not ideal for very large scales.
Purification Strategy Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow Purification Strategy Decision Workflow for this compound start Crude Product extraction Perform Acid-Base Extraction start->extraction Major impurities are neutral/basic recrystallize Recrystallization start->recrystallize Crude product is mostly pure (>85%) and solid column Column Chromatography start->column Isomeric or similarly polar impurities are present analysis Analyze Purity (TLC, NMR, MP) extraction->analysis recrystallize->analysis column->analysis analysis->recrystallize Purity insufficient, minor impurities analysis->column Purity insufficient, isomers present end Pure Product analysis->end Purity is sufficient

Caption: Decision workflow for purification.

Q3: How does acid-base extraction work for purifying this specific compound?

A3: Acid-base extraction leverages the acidic nature of the carboxylic acid functional group.[16] The process involves converting the water-insoluble acidic compound into a water-soluble salt, allowing it to be separated from water-insoluble neutral or basic impurities.[17]

  • Dissolution: The crude mixture is dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water.

  • Basification: The organic solution is washed with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[14][18] The base deprotonates the carboxylic acid of this compound, forming its corresponding sodium salt.

  • Separation: This sodium salt is ionic and therefore highly soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic layer. The two layers are separated using a separatory funnel.

  • Re-acidification: The aqueous layer containing the carboxylate salt is then acidified with a strong acid (e.g., HCl).[14] This protonates the salt, regenerating the neutral carboxylic acid, which is insoluble in water and precipitates out.

  • Isolation: The pure solid product is then collected by vacuum filtration.

Acid-Base Extraction Visualized

Acid_Base_Extraction cluster_0 Step 1: Dissolve & Extract cluster_1 Step 2: Separate Layers cluster_2 Step 3: Isolate Product start Crude Product (in Organic Solvent) funnel Separatory Funnel + Aq. Base (e.g., NaHCO3) start->funnel Add org_layer Organic Layer: Neutral/Basic Impurities funnel->org_layer Separate aq_layer Aqueous Layer: Sodium 2-(2-methyl-5-nitrophenyl)acetate (Water-Soluble Salt) funnel->aq_layer Separate acidify Add Strong Acid (HCl) to Aqueous Layer aq_layer->acidify precipitate Precipitate Forms: Pure Carboxylic Acid acidify->precipitate filtration Collect by Filtration precipitate->filtration

Caption: The acid-base extraction process.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent should be determined through preliminary solubility tests.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or a mixed solvent system like ethanol/water). A good solvent will dissolve the compound when hot but sparingly when cold.[3]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring (using a hot plate).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration quickly to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[2]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2][4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Initiate Cooling of Hot Solution check_crystals Do crystals form upon cooling to room temp? start->check_crystals ice_bath Place in Ice Bath check_crystals->ice_bath No success Crystals Formed Proceed to Filtration check_crystals->success Yes check_again Do crystals form? ice_bath->check_again induce Induce Crystallization: - Scratch flask - Add seed crystal check_again->induce No check_again->success Yes oil_out Does an oil form? induce->oil_out induce->success Crystals form reheat Reheat, add more solvent, cool slowly oil_out->reheat Yes too_much_solvent Problem: Too much solvent oil_out->too_much_solvent No reheat->start evaporate Boil off some solvent and re-cool too_much_solvent->evaporate evaporate->start

Caption: Troubleshooting guide for recrystallization.

References

Overcoming low yields in the synthesis of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-5-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this important intermediate. We will explore common synthetic routes, troubleshoot frequent issues, and provide detailed, field-proven protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are several established routes, each with its own set of advantages and challenges. The most common approaches include:

  • Direct Nitration: Nitration of 2-methylphenylacetic acid. This is a direct approach but can suffer from issues with regioselectivity, leading to a mixture of isomers.

  • Hydrolysis of a Nitrile Precursor: Synthesis and subsequent hydrolysis of 2-(2-methyl-5-nitrophenyl)acetonitrile. This route often provides high yields in the final hydrolysis step, but the synthesis of the nitrile can be multi-stepped.[1]

  • The Willgerodt-Kindler Reaction: Starting from 2-methyl-5-nitroacetophenone, this reaction uses sulfur and an amine (e.g., morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired acid.[2][3]

  • Condensation with Diethyl Oxalate: This route begins with 3-nitro-o-xylene, which is condensed with diethyl oxalate, followed by an oxidative workup.[4]

Q2: Why is isomer formation a significant problem in the direct nitration route?

A2: Isomer formation is governed by the directing effects of the substituents on the aromatic ring. In 2-methylphenylacetic acid, the methyl group (-CH₃) is an ortho-, para-director, while the acetic acid side chain (-CH₂COOH) is weakly deactivating and also considered an ortho-, para-director. This leads to nitration at various positions, resulting in a mixture of 2-methyl-3-nitro, 2-methyl-4-nitro, 2-methyl-5-nitro, and 2-methyl-6-nitrophenylacetic acids, significantly complicating purification and reducing the yield of the desired 5-nitro isomer.[5]

Q3: My reaction mixture turns dark and tarry. What is the primary cause?

A3: The formation of tar-like substances, particularly during nitration reactions, is almost always due to oxidation of the starting material or product by the strong nitric acid.[5] This is exacerbated by elevated temperatures. It is critical to maintain stringent temperature control throughout the reaction.

Troubleshooting and Optimization Guides

This section provides in-depth troubleshooting for specific synthetic routes.

Route A: Direct Nitration of 2-Methylphenylacetic Acid

This method is attractive for its directness but requires precise control to manage isomerism and side reactions.

Problem 1: Low Yield Due to Isomer Mixture

  • Root Cause: Competing directing effects of the methyl and acetic acid groups.

  • Troubleshooting & Optimization:

    • Temperature Control: The distribution of isomers is highly dependent on temperature. It is imperative to maintain the reaction temperature between -5 °C and 5 °C.[6] Use an ice-salt or acetone-dry ice bath for cooling.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixed acid system (concentrated H₂SO₄ and HNO₃) is standard. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

    • Order of Addition: Slowly add the nitrating agent (or the substrate to the nitrating mixture) dropwise to a vigorously stirred solution. This ensures localized heat is dissipated quickly and minimizes side reactions. A patent for a similar nitration recommends adding 98% nitric acid dropwise to a solution of the starting material in acetic anhydride and dichloromethane at 0 °C.[6]

Problem 2: Formation of Tarry Byproducts

  • Root Cause: Oxidation of the aromatic ring or benzylic position by nitric acid at elevated temperatures.

  • Troubleshooting & Optimization:

    • Strict Temperature Adherence: As stated above, do not allow the temperature to exceed 5 °C during the addition of the nitrating agent.[6]

    • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to the oxidative conditions.

    • Quenching: Quench the reaction by pouring the mixture onto crushed ice. This rapidly dilutes the acid and lowers the temperature, halting further side reactions.

Workflow: Troubleshooting the Nitration Route

Start Low Yield in Nitration Check_Isomers Isomer Mixture Observed? Start->Check_Isomers Check_Tar Tarry Byproducts Present? Check_Isomers->Check_Tar No Temp_Control Optimize Temperature (-5 to 5 °C) Check_Isomers->Temp_Control Yes Purification Employ Fractional Crystallization or Column Chromatography Check_Tar->Purification No Strict_Temp Maintain Strict Temp. Control (< 5 °C) Check_Tar->Strict_Temp Yes Reagent_Control Verify Nitrating Agent & Order of Addition Temp_Control->Reagent_Control Reagent_Control->Purification Monitor_Time Monitor Reaction by TLC & Quench Promptly Strict_Temp->Monitor_Time Monitor_Time->Purification

Caption: Troubleshooting decision tree for the nitration route.

Route B: Hydrolysis of 2-(2-Methyl-5-nitrophenyl)acetonitrile

This route can provide excellent yields if the nitrile precursor is available and pure. The primary challenge is achieving complete hydrolysis without degrading the product.

Problem: Incomplete or Slow Hydrolysis

  • Root Cause: The nitrile group can be sterically hindered and deactivated by the electron-withdrawing nitro group, making it resistant to hydrolysis.

  • Troubleshooting & Optimization:

    • Strong Acid Conditions: Use a robust acid catalyst. A mixture of concentrated sulfuric acid and water is highly effective. A proven protocol for a similar substrate involves heating the nitrile in a mixture of concentrated H₂SO₄ and water for 15-30 minutes at boiling point.[1]

    • Elevated Temperature: The reaction requires significant thermal energy. Heat the mixture to reflux, but monitor carefully for any signs of decomposition (e.g., darkening of the solution). Use an asbestos-centered wire gauze or a heating mantle to ensure even heating and prevent superheating on the flask walls, which can cause decomposition.[1]

    • Phase Transfer Catalysis (for basic hydrolysis): If using basic hydrolysis (e.g., NaOH or KOH), which is also an option, the reaction can be slow due to the low solubility of the organic nitrile in the aqueous base. Adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can significantly accelerate the reaction by transporting the hydroxide ion into the organic phase.

Experimental Protocol: Acidic Hydrolysis of Nitrile

  • In a round-bottom flask, place the 2-(2-methyl-5-nitrophenyl)acetonitrile (1.0 eq).

  • Prepare a solution of concentrated sulfuric acid (e.g., 3 volumes) and water (e.g., 2.8 volumes).

  • Carefully add about two-thirds of the acid solution to the nitrile and swirl until all the solid is wetted.

  • Add the remaining acid solution, attach a reflux condenser, and heat the mixture to a gentle boil for 15-30 minutes.[1]

  • After the reaction is complete (monitored by TLC), cool the flask and dilute the dark mixture with an equal volume of cold water.

  • Cool the diluted mixture in an ice bath to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash thoroughly with ice-cold water, and dry.

  • The crude product can be purified by recrystallization from boiling water or an ethanol/water mixture.[1]

Route C: The Willgerodt-Kindler Reaction

This reaction is a powerful tool for converting aryl ketones to phenylacetic acids but can be sensitive to reaction conditions.

Problem: Low Conversion of 2-Methyl-5-nitroacetophenone

  • Root Cause: The Willgerodt-Kindler reaction involves a complex mechanism, including the formation of an enamine, thiation, and rearrangement.[3][7] The reaction can be sluggish if conditions are not optimal.

  • Troubleshooting & Optimization:

    • Reagents: Use a secondary amine like morpholine and elemental sulfur. The reaction is named after Karl Kindler's modification which uses these reagents.[2]

    • Temperature: The reaction typically requires high temperatures (130-160 °C). Use a high-boiling solvent like quinoline or DMF, or run the reaction neat if the starting material is a liquid at reaction temperature.[8]

    • Catalyst: While not always necessary, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can facilitate the initial enamine formation and improve reaction rates.[9]

    • Microwave Irradiation: The use of microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields for the Willgerodt-Kindler reaction.[7]

    • Hydrolysis of Thioamide: The initial product is a thioamide. This must be hydrolyzed in a separate step, typically by heating with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., KOH in ethanol/water), to yield the final carboxylic acid.

Reaction Scheme: Willgerodt-Kindler Route

G A 2-Methyl-5-nitroacetophenone B Thioamide Intermediate A->B  S₈, Morpholine  High Temp. C This compound B->C  H₃O⁺ or OH⁻  Heat

Caption: Key steps in the Willgerodt-Kindler synthesis.

Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical YieldProsCons
Direct Nitration 2-Methylphenylacetic acidHNO₃, H₂SO₄50-65%[6]Direct, few stepsPoor regioselectivity, oxidation byproducts
Nitrile Hydrolysis 2-(2-Methyl-5-nitrophenyl)acetonitrileH₂SO₄, H₂O>90% (hydrolysis step)[1]High-yielding final step, clean productPrecursor synthesis required
Willgerodt-Kindler 2-Methyl-5-nitroacetophenoneSulfur, Morpholine60-80%Good for specific precursorsHigh temperatures, multi-step (hydrolysis)
Diethyl Oxalate 3-Nitro-o-xyleneDiethyl oxalate, KOEt, H₂O₂~52%[4]Utilizes simple starting materialMulti-step, exothermic peroxide step

References

Technical Support Center: Improving Regioselectivity of Nitration in Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of substituted phenylacetic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the position of nitration on these valuable synthetic intermediates. Here, we address common questions, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the precision of your electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of unsubstituted phenylacetic acid?

The substituent on the benzene ring dictates the position of the incoming electrophile (the nitronium ion, NO₂⁺).[1] The carboxymethyl group (-CH₂COOH) as a whole is considered an ortho-, para- director. This is because the methylene (-CH₂) spacer inductively donates electron density to the ring, activating the ortho and para positions and stabilizing the carbocation intermediates (σ-complexes) formed during the attack at these sites.[2][3] While the terminal carboxylic acid group is electron-withdrawing, its effect is insulated by the CH₂ group. Therefore, nitration of phenylacetic acid typically yields a mixture of 2-nitro- and 4-nitrophenylacetic acids.

Q2: How does a second substituent on the phenylacetic acid ring alter the expected outcome?

The directing effect of a second substituent is a critical factor that often determines the feasibility of a selective nitration. The outcome depends on the interplay between the two groups:

  • Activating Groups (-OH, -OR, -NH₂, -Alkyl): These groups are strong ortho-, para- directors and will dominate the directing effect of the weaker -CH₂COOH group.[1][4] Nitration will occur primarily ortho or para to the activating group.

  • Deactivating Groups (-Cl, -Br, -CN, -NO₂): Halogens are deactivating but are still ortho-, para- directors.[2][4] Other deactivating groups are meta- directors.[5] When a deactivating group is present, its directing effect will compete with the -CH₂COOH group. The final isomer distribution will depend on a combination of electronic and steric factors.

Q3: Why am I getting a significant amount of the meta-isomer as a byproduct?

While the -CH₂COOH group is an ortho-, para- director, the formation of meta-isomers can occur, particularly under harsh reaction conditions. The strongly acidic environment of a typical mixed-acid (HNO₃/H₂SO₄) nitration can protonate the carboxylic acid, increasing its electron-withdrawing inductive effect. This reduces the activation of the ortho and para positions, making the meta position more competitive.[6] Furthermore, if the ring already contains a meta-directing group, this will naturally favor the formation of the meta-nitro product.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the nitration of substituted phenylacetic acids and provides actionable solutions.

Problem 1: Poor Regioselectivity - Mixture of ortho and para Isomers

You are obtaining a mixture of ortho and para products, but your target is the pure para-isomer.

Causality Analysis: The ortho and para positions are both electronically activated by the -CH₂COOH group. The transition states leading to both isomers are often close in energy. However, the ortho position is more sterically hindered by the adjacent side chain. This steric hindrance can be exploited to favor the para product.

Solutions:

StrategyMechanism of ActionKey Considerations
Lower Reaction Temperature At lower temperatures (e.g., 0-5°C), the reaction becomes more sensitive to differences in activation energy. The transition state for the sterically less hindered para attack is favored.[7]Requires careful monitoring and control of the reaction temperature, as lower temperatures will also decrease the overall reaction rate.
Utilize Steric Hindrance If the existing substituent on the ring is bulky (e.g., tert-butyl), it will further obstruct the ortho positions, significantly enhancing para-selectivity.[8] This is an inherent property of the substrate.This strategy is part of the synthetic design rather than a procedural modification.
Catalyst-Controlled Nitration Solid acid catalysts, particularly shape-selective zeolites like H-ZSM-5, can be used. The catalyst's pores can sterically restrict the formation of the bulkier ortho-transition state, favoring the linear geometry of the para-attack.[8][9]Requires specific catalyst preparation and optimization. The reaction is often performed at elevated temperatures (70-90°C) with concentrated nitric acid, which demands careful safety precautions.[9]
Alternative Nitrating Agents Using a bulkier nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can increase steric demand and favor the more accessible para position.[10]This changes the reaction medium and may require re-optimization of conditions. Acetic anhydride is moisture-sensitive.
Problem 2: Low or No Yield of Desired Product

The reaction is incomplete, or the starting material is recovered unchanged.

Causality Analysis: The phenylacetic acid ring may be strongly deactivated by an existing electron-withdrawing group (EWG), making it resistant to electrophilic attack under standard conditions. Insufficient reaction time, temperature, or poor solubility can also contribute.

Solutions:

  • Increase Reaction Severity: For deactivated substrates, stronger nitrating conditions may be necessary. This can include using fuming nitric acid or adding oleum (fuming sulfuric acid) to the mixed acid.[8] Caution: Harsher conditions can decrease regioselectivity and increase the risk of side reactions.

  • Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction is sluggish, consider extending the time or cautiously increasing the temperature.[8]

  • Improve Solubility: Ensure the substrate is fully dissolved. If solubility in the acid mixture is poor, a co-solvent like acetic acid can sometimes be used to create a homogeneous reaction medium.[8]

Problem 3: Formation of Oxidized or Tar-like Byproducts

The reaction mixture darkens significantly, and workup yields a complex mixture or intractable tar.

Causality Analysis: Nitric acid is a strong oxidizing agent. The benzylic position (-CH₂-) of the phenylacetic acid side chain is susceptible to oxidation, especially at elevated temperatures or with prolonged reaction times. Sensitive functional groups on the ring (like amines or phenols) can also be oxidized.

Solutions:

  • Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the nitrating agent and the course of the reaction. Runaway temperatures are a common cause of oxidation.

  • Slow Reagent Addition: Add the nitrating agent dropwise to the substrate solution to control the reaction exotherm.

  • Protect Sensitive Groups: If the ring contains a highly activating and sensitive group like an amine (-NH₂), it should be protected (e.g., by acetylation to -NHCOCH₃) before nitration to prevent oxidation and control its directing effect.[8]

Visualized Workflows and Mechanisms
Mechanism of Regioselective Nitration

The following diagram illustrates the formation of the critical carbocation intermediate (σ-complex) during the nitration of a substituted phenylacetic acid. The stability of this intermediate determines the regiochemical outcome.

G cluster_start Reactants cluster_attack Electrophilic Attack & Intermediate Formation cluster_stability Intermediate Stability & Product Formation cluster_products Final Products Reactants Substituted Phenylacetic Acid + NO₂⁺ (Nitronium Ion) Ortho Ortho Attack → Ortho σ-complex Reactants->Ortho Path 1 Meta Meta Attack → Meta σ-complex Reactants->Meta Path 2 Para Para Attack → Para σ-complex Reactants->Para Path 3 Ortho_Stable More Stable (Resonance + Inductive Effect) Ortho->Ortho_Stable Meta_Unstable Less Stable Meta->Meta_Unstable Para_Stable Most Stable (Less Steric Hindrance) Para->Para_Stable Ortho_Product Ortho-Nitro Product Ortho_Stable->Ortho_Product Deprotonation Meta_Product Meta-Nitro Product (Minor) Meta_Unstable->Meta_Product Deprotonation Para_Product Para-Nitro Product (Major) Para_Stable->Para_Product Deprotonation

Caption: Mechanism showing ortho, para-directing effect of the -CH₂COOH group.

Troubleshooting Decision Tree

Use this workflow to diagnose and solve common regioselectivity issues in your nitration experiments.

G Start Start: Analyze Product Mixture Q_Ratio What is the main issue? Start->Q_Ratio A_OrthoPara Poor para-selectivity (High ortho-isomer) Q_Ratio->A_OrthoPara o/p mixture A_Meta Significant meta-isomer formation Q_Ratio->A_Meta meta product A_LowYield Low / No Yield Q_Ratio->A_LowYield low yield A_Tar Byproducts / Tar Q_Ratio->A_Tar impurities Sol_OrthoPara1 Decrease reaction temperature (0-5 °C) A_OrthoPara->Sol_OrthoPara1 Sol_OrthoPara2 Use shape-selective catalyst (e.g., Zeolite) A_OrthoPara->Sol_OrthoPara2 Sol_OrthoPara3 Use a bulkier nitrating agent A_OrthoPara->Sol_OrthoPara3 Sol_Meta1 Use milder conditions (e.g., HNO₃ in Ac₂O) A_Meta->Sol_Meta1 Sol_Meta2 Avoid excess strong acid to reduce protonation A_Meta->Sol_Meta2 Sol_LowYield1 Increase severity (fuming HNO₃ / oleum) A_LowYield->Sol_LowYield1 Sol_LowYield2 Increase temperature or reaction time (monitor!) A_LowYield->Sol_LowYield2 Sol_LowYield3 Check substrate solubility A_LowYield->Sol_LowYield3 Sol_Tar1 Maintain strict low temperature control A_Tar->Sol_Tar1 Sol_Tar2 Ensure slow, dropwise addition of nitrating agent A_Tar->Sol_Tar2 Sol_Tar3 Protect sensitive groups (e.g., -NH₂ -> -NHAc) A_Tar->Sol_Tar3

Caption: Decision tree for troubleshooting regioselectivity in nitration.

Experimental Protocols
Protocol 1: Standard Mixed-Acid Nitration for Enhanced para-Selectivity (Example: 4-Chlorophenylacetic Acid)

This protocol employs standard mixed-acid conditions with strict temperature control to favor the formation of 4-Chloro-2-nitrophenylacetic acid, while illustrating principles applicable to maximizing para-selectivity in other systems by minimizing temperature.

Materials:

  • 4-Chlorophenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylacetic acid (e.g., 10 g).

  • Dissolution: Place the flask in an ice-salt bath. Slowly and carefully add concentrated sulfuric acid (e.g., 40 mL) while stirring. Continue stirring until all the solid has dissolved, maintaining the temperature below 10°C.

  • Nitrating Mixture: In a separate beaker or dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (e.g., 10 mL). Cool this mixture in an ice bath before use.

  • Nitration Reaction: Cool the solution of the phenylacetic acid to 0-5°C. Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice (e.g., 200 g) in a beaker with vigorous stirring.

  • Isolation: The solid product will precipitate. Allow the ice to melt completely, then collect the precipitate by vacuum filtration.

  • Purification: Wash the solid product thoroughly with cold deionized water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

References

Preventing decomposition of 2-(2-Methyl-5-nitrophenyl)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(2-Methyl-5-nitrophenyl)acetic acid (CAS: 287119-83-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and reacting with this valuable synthetic intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to prevent its decomposition, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This section addresses specific experimental observations that may indicate the degradation of this compound. We explain the underlying chemical principles and provide actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I've isolated 2-methyl-5-nitrotoluene as a major byproduct. What is happening?

Answer: This is a classic sign of decarboxylation , the loss of the carboxylic acid group as carbon dioxide (CO₂). The chemical structure of this compound makes it particularly susceptible to this pathway.

  • Causality (The "Why"): The nitro group (NO₂) is a strong electron-withdrawing group. This electronic effect stabilizes the transient negative charge (carbanion) that forms on the benzylic carbon atom when the carboxyl group departs.[1] This stabilization lowers the energy barrier for the decarboxylation reaction, making it more likely to occur, especially when prompted by heat or acid.[1]

  • Solutions & Protocols:

    • Strict Temperature Control: Thermal energy is a primary driver of decarboxylation. Execute your reaction at the lowest feasible temperature that still allows for an acceptable reaction rate.

    • Avoid Strong Acids: Protic acids can protonate the carboxyl group, facilitating its departure. If your synthesis requires acidic conditions, consider using a milder Lewis acid or minimizing the concentration of the protic acid.

    • Inert Atmosphere: While not a direct preventative for decarboxylation, running reactions under an inert atmosphere (Nitrogen or Argon) is a best practice that minimizes the risk of oxidative side-reactions which can be initiated at elevated temperatures.

Question 2: During my reaction, the solution turns dark brown or black, and TLC analysis shows multiple new, unidentified spots. What does this indicate?

Answer: Significant color change and a complex product mixture suggest general decomposition, which can be triggered by several factors. Nitroaromatic compounds are known to form highly colored degradation products.[2]

  • Causality (The "Why"):

    • Thermal Runaway: Nitro compounds can undergo exothermic, autocatalytic decomposition, where the decomposition products catalyze further degradation.[3][4] This can be initiated by localized overheating.

    • Photochemical Degradation: The nitroaromatic system can absorb UV or even high-energy visible light, leading to the formation of reactive radical species that trigger complex degradation pathways.[5][6][7]

    • Contaminants: Impurities in the starting material or solvents, particularly other nitro-containing compounds or metallic residues, can significantly lower the thermal stability and catalyze decomposition.[3]

  • Solutions & Protocols:

    • Protect from Light: Always conduct reactions in a flask wrapped with aluminum foil or in amber glassware to exclude light.

    • Ensure Reagent Purity: Use highly purified this compound and HPLC-grade or freshly distilled solvents.

    • Use Degassed Solvents: Removing dissolved oxygen by sparging with an inert gas can prevent oxidation-related side reactions.

    • Maintain Homogeneous Heating: Use a well-stirred oil bath for uniform temperature distribution and to avoid "hot spots" on the flask wall that can initiate decomposition.[2]

Answer: You are observing the unintended reduction of the nitro group to an amino group (-NH₂). While robust reducing agents are typically required, this can occur under surprisingly mild conditions if specific contaminants are present.

  • Causality (The "Why"): The nitro group is readily reducible.[8] This transformation can be catalyzed by trace amounts of transition metals (e.g., Palladium, Platinum, Nickel) that may be present from previous synthetic steps or leached from equipment like stainless-steel needles.[9] Certain reaction conditions or reagents may also have unappreciated reductive potential.

  • Solutions & Protocols:

    • Scrutinize Reagent History: Ensure that no reagents have been exposed to hydrogenation catalysts.

    • Use High-Purity Catalysts: If your primary reaction is catalyzed, ensure the catalyst itself is pure and does not promote nitro reduction as a side reaction.

    • Glassware Integrity: Use dedicated, scrupulously clean glassware to avoid cross-contamination from previous reactions.

Proactive Prevention: Frequently Asked Questions (FAQs)

This section provides general guidance for designing experiments to proactively minimize the risk of decomposition.

Q1: What are the primary decomposition pathways I need to be aware of? The three main pathways of concern are:

  • Acid-Catalyzed/Thermal Decarboxylation: Loss of CO₂ to form 2-methyl-5-nitrotoluene.

  • Photochemical Degradation: Light-induced decomposition into a complex mixture of byproducts.[5][7]

  • Thermal Decomposition: Heat-induced, potentially autocatalytic, breakdown of the molecule.[4]

Q2: How should I properly store this compound? To ensure long-term stability, store the compound in a tightly sealed, opaque container in a cool, dark, and dry environment.[10][11] For maximum shelf-life, storage in a desiccator under an inert atmosphere (Argon or Nitrogen) is recommended.

Q3: What are the most critical experimental parameters to control? The stability of this compound is highly dependent on the reaction environment. The following table summarizes the key parameters to monitor and control.

ParameterRecommended ControlRationale
Temperature Maintain at the lowest effective level; ensure uniform heating.Prevents thermal decomposition and minimizes decarboxylation rate.[3]
pH Avoid strongly acidic or basic conditions where possible.[12][13]Strong acid catalyzes decarboxylation[1]; strong bases are incompatible.[10][14]
Light Exposure Exclude all UV and high-intensity visible light.Prevents photochemical degradation pathways from being initiated.[6][7]
Atmosphere Use an inert atmosphere (N₂, Ar).Minimizes oxidative side reactions and degradation from atmospheric moisture.
Reagent Purity Use high-purity starting materials, solvents, and catalysts.Impurities can catalyze or lower the activation energy for decomposition.[3][4]

Q4: What specific chemicals or materials are incompatible with this compound? Based on data for structurally similar nitrophenylacetic acids, you should avoid:

  • Strong Oxidizing Agents

  • Strong Bases [10][14]

  • Strong Reducing Agents (unless nitro reduction is the desired outcome)

  • Certain Transition Metals (can catalyze unintended reduction)[9]

Visual Guides and Protocols

Diagram: Troubleshooting Decomposition Pathways

This workflow helps diagnose the likely cause of decomposition based on experimental observations.

DecompositionTroubleshooting Observation Decomposition Observed Yield Low Yield & 2-methyl-5-nitrotoluene byproduct Observation->Yield What are the byproducts? Color Dark Color Change & Multiple TLC Spots Observation->Color What are the byproducts? Amine Amine Byproduct Formation Observation->Amine What are the byproducts? Cause_Decarb Cause: Decarboxylation Yield->Cause_Decarb Cause_General Cause: Thermal/Photochemical Decomposition Color->Cause_General Cause_Reduction Cause: Unintended Nitro Reduction Amine->Cause_Reduction Sol_Decarb Solution: - Lower Temperature - Avoid Strong Acid Cause_Decarb->Sol_Decarb Sol_General Solution: - Protect from Light - Ensure Reagent Purity - Uniform Heating Cause_General->Sol_General Sol_Reduction Solution: - Use Pure Reagents - Avoid Metal Contamination Cause_Reduction->Sol_Reduction

References

Technical Support Center: Refinement of Workup Procedures for Reactions Involving 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Methyl-5-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective workup and purification of reactions involving this versatile chemical intermediate. The following question-and-answer format directly addresses common challenges and provides robust, validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the fundamental strategy for the workup of a reaction involving this compound?

The core of the workup strategy for this acidic compound relies on its chemical properties. As a carboxylic acid, this compound can be readily converted to its carboxylate salt by treatment with a mild aqueous base, such as sodium bicarbonate or sodium carbonate. This salt is highly soluble in the aqueous phase, allowing for its separation from neutral or basic organic impurities that remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the carboxylic acid, causing it to precipitate, after which it can be isolated by filtration.

This acid-base extraction is a powerful purification technique. The choice of base is critical; a weak base like sodium bicarbonate is often preferred as it is less likely to cause hydrolysis of sensitive functional groups, such as esters, that may be present in the product.

Troubleshooting Guide: Liquid-Liquid Extractions

Question 2: I'm experiencing a persistent emulsion during the aqueous wash of my reaction mixture. How can I resolve this?

Emulsion formation is a common and frustrating issue in liquid-liquid extractions, often caused by the presence of surfactants or finely divided solids at the interface of the two immiscible liquids.[1] Here are several strategies to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation. This can prevent emulsion formation in the first place.[1]

  • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion and force the separation of the layers.[1]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.[2]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]

  • Thermal Shock: Sometimes, cooling the separatory funnel in an ice bath can promote layer separation.[3]

Question 3: My product seems to be partially soluble in the aqueous layer, leading to low recovery. What can I do?

While the carboxylate salt of this compound is highly water-soluble, the protonated acid has some aqueous solubility. To maximize recovery:

  • Back-Extraction: After the initial extraction of the product into the aqueous basic solution, wash the organic layer one or two more times with a fresh portion of the aqueous base to ensure all the acidic product has been transferred.

  • Salting Out: Before extracting the product from the aqueous layer (after acidification), add a significant amount of sodium chloride to the aqueous phase. This "salting out" effect decreases the solubility of the organic compound in the aqueous layer.

  • Thorough Extraction: When extracting the final product into an organic solvent after acidification, use multiple small-volume extractions rather than a single large-volume extraction. Three extractions with an appropriate organic solvent are typically sufficient.

Specific Reaction Workup Protocols

Workup for Fischer Esterification

Question 4: I have just completed a Fischer esterification of this compound. What is the recommended workup procedure?

The workup for a Fischer esterification aims to remove the unreacted carboxylic acid, the alcohol starting material, and the acid catalyst (commonly sulfuric acid).

Detailed Protocol:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Neutralization and Extraction:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of the acid catalyst and any water-soluble alcohol).

      • Saturated aqueous sodium bicarbonate solution. Add the bicarbonate solution slowly and vent the funnel frequently, as the neutralization of the acid catalyst will produce carbon dioxide gas.[4] Continue washing until the effervescence ceases. This step also removes any unreacted this compound.

      • Saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude ester can then be purified by column chromatography or distillation.

dot graph TD { A[Reaction Mixture] --> B{Cool and Dilute with Organic Solvent}; B --> C{Transfer to Separatory Funnel}; C --> D{Wash with Water}; D --> E{Wash with Sat. NaHCO3 (aq)}; E --> F{Wash with Brine}; F --> G{Dry Organic Layer}; G --> H{Filter and Evaporate Solvent}; H --> I[Crude Ester]; I --> J{Purify by Chromatography or Distillation}; }

Caption: Workflow for Fischer Esterification Workup.

Workup for Amidation Reactions

Question 5: How should I approach the workup of an amidation reaction between this compound and an amine?

The workup will depend on the nature of the amine and the coupling reagents used. Assuming a standard carbodiimide-mediated coupling (e.g., using DCC or EDC), the goal is to remove the unreacted starting materials, the coupling agent byproducts (e.g., DCU), and any additives.

Detailed Protocol:

  • Initial Filtration (if using DCC): If dicyclohexylcarbodiimide (DCC) was used, the byproduct dicyclohexylurea (DCU) is largely insoluble in many organic solvents. Cool the reaction mixture and filter to remove the precipitated DCU.

  • Dilution: Dilute the filtrate with an organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • A dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine.

    • Saturated aqueous sodium bicarbonate solution to remove unreacted this compound.

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by recrystallization or column chromatography.

dot graph TD { A[Amidation Reaction Mixture] --> B{Filter (if DCC used)}; B --> C{Dilute with Organic Solvent}; C --> D{Wash with Dilute Acid (aq)}; D --> E{Wash with Sat. NaHCO3 (aq)}; E --> F{Wash with Brine}; F --> G{Dry Organic Layer}; G --> H{Filter and Evaporate Solvent}; H --> I[Crude Amide]; I --> J{Purify by Recrystallization or Chromatography}; }

Caption: General Workup for Amidation Reactions.

Purification and Quality Control

Question 6: What is the best method to purify the final this compound product?

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.

Recrystallization Solvent Selection:

Solvent ClassExample Solvents to ScreenRationale
Alcohols Ethanol, Methanol, IsopropanolThe polarity of alcohols often provides good solubility at elevated temperatures.
Aromatic Toluene, XyleneThe aromatic nature of these solvents can effectively dissolve the compound when hot.
Esters Ethyl AcetateA versatile solvent with moderate polarity.
Ketones AcetoneA polar aprotic solvent that can be effective.
Mixed Solvents Ethanol/Water, Toluene/HeptaneA mixed solvent system can fine-tune the solubility to achieve optimal recrystallization.

Experimental Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) and add more solvent in small portions until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Question 7: How can I confirm the purity and identity of my final product?

Several analytical techniques should be employed to confirm the identity and purity of your this compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and lower the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic, methyl, and methylene protons. The integration of these peaks should correspond to the number of protons in the molecule.

    • ¹³C NMR: Will show the expected number of carbon signals for the molecule. Data for the related compound 2-Methyl-5-nitrophenol can provide an indication of the expected chemical shifts for the aromatic carbons.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.[7]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

By implementing these refined workup and purification procedures, researchers can confidently obtain high-purity this compound and its derivatives, ensuring the reliability and reproducibility of their synthetic endeavors.

References

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed ¹H and ¹³C NMR spectral assignment for 2-(2-Methyl-5-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry and material science.

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Assignment

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, causing deshielding (downfield shift) of nearby protons, while the methyl (-CH₃) and acetic acid (-CH₂COOH) groups are weakly electron-donating or withdrawing, respectively.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-6~8.0 - 8.2d~2.0This proton is ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-4.
H-4~7.8 - 8.0dd~8.5, 2.0This proton is ortho to the nitro group and meta to the methyl group. It will be shifted downfield and appear as a doublet of doublets due to coupling with H-3 and H-6.
H-3~7.3 - 7.5d~8.5This proton is ortho to the methyl group and meta to the nitro group. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-4.
-CH₂-~3.7 - 3.9s-These are benzylic protons adjacent to a carboxylic acid group. They will appear as a singlet.
-CH₃~2.4 - 2.6s-The methyl group protons will appear as a singlet in the typical alkyl region.
-COOH~10.0 - 12.0br s-The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent dependent.

¹³C NMR Spectral Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the hybridization and the electronic environment. Aromatic carbons typically resonate between 110 and 160 ppm. The presence of electron-withdrawing groups like the nitro group generally causes a downfield shift for the attached carbon and those in ortho and para positions, while electron-donating groups cause an upfield shift.[1]

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C=O~175 - 180The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
C-5~147 - 150This carbon is directly attached to the electron-withdrawing nitro group, causing a strong downfield shift.
C-2~138 - 142This carbon is substituted with the methyl group and is adjacent to the acetic acid substituent.
C-1~135 - 138This quaternary carbon is attached to the acetic acid side chain.
C-4~128 - 132This aromatic carbon is ortho to the nitro group.
C-6~125 - 128This aromatic carbon is also ortho to the nitro group.
C-3~122 - 125This aromatic carbon is ortho to the methyl group.
-CH₂-~38 - 42The benzylic carbon of the acetic acid moiety.
-CH₃~18 - 22The methyl group carbon, appearing in the upfield alkyl region.

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts are corroborated by experimental data for similar molecules. For instance, in 4-nitrophenylacetic acid, the aromatic protons are observed in the range of 7.4 to 8.2 ppm.[2] Similarly, the ¹³C chemical shifts for substituted toluenes and nitrobenzenes follow predictable patterns based on substituent effects.[1][3] The presence of the methyl group at the C-2 position will have a shielding effect on the ortho (C-1, C-3) and para (C-5) carbons, while the nitro group at C-5 will have a strong deshielding effect on the ortho (C-4, C-6) and para (C-2) carbons. The interplay of these effects leads to the predicted chemical shifts.

Experimental Protocol

The following provides a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Tune and shim the instrument to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

3. ¹H NMR Acquisition:

  • Acquire the spectrum using a standard single-pulse experiment.
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
  • Process the data by applying a Fourier transform, phase correction, and baseline correction.
  • Integrate the signals to determine the relative number of protons.

4. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
  • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).[1]
  • Process the data similarly to the ¹H spectrum.

5. Data Analysis:

  • Assign the peaks in both spectra based on their chemical shifts, multiplicities (for ¹H), and integration (for ¹H).
  • If necessary, perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Logical Workflow for Spectral Assignment

G cluster_0 Data Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Spectral Assignment & Verification SamplePrep Sample Preparation (Compound in Deuterated Solvent) H1_Acq ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq ¹³C NMR Acquisition SamplePrep->C13_Acq H1_Process ¹H Data Processing (FT, Phasing, Baseline Correction) H1_Acq->H1_Process C13_Process ¹³C Data Processing (FT, Phasing, Baseline Correction) C13_Acq->C13_Process H1_Analysis Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity H1_Process->H1_Analysis C13_Analysis Analyze ¹³C Spectrum: - Chemical Shift C13_Process->C13_Analysis Assign_H1 Assign ¹H Signals to Protons H1_Analysis->Assign_H1 Assign_C13 Assign ¹³C Signals to Carbons C13_Analysis->Assign_C13 Predict Predict Shifts based on Substituent Effects & Analogs Predict->Assign_H1 Predict->Assign_C13 Correlate Correlate ¹H and ¹³C Assignments Assign_H1->Correlate Assign_C13->Correlate Final Final Structural Confirmation Correlate->Final

Caption: Workflow for the acquisition, processing, and assignment of NMR spectra for structural elucidation.

Conclusion

This guide provides a detailed and reasoned prediction of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the methyl and nitro substituents on the chemical shifts of the aromatic and aliphatic moieties, a reliable spectral assignment can be made. This information is crucial for researchers in confirming the synthesis of this compound and for its further use in various scientific applications. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for this and similar molecules.

References

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

GOTHENBURG, Sweden – January 2, 2026 – In the intricate world of drug development and chemical analysis, understanding the structural nuances of a molecule is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering a window into the very fabric of chemical entities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry fragmentation analysis for 2-(2-Methyl-5-nitrophenyl)acetic acid, a compound of interest in various research spheres. We will explore the fragmentation patterns under different ionization techniques, delve into the mechanistic underpinnings of these fragmentations, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

The Analytical Challenge: Distinguishing Isomers and Elucidating Structure

This compound presents a unique analytical challenge due to the interplay of its functional groups: a carboxylic acid, a nitro group, and a methyl group on an aromatic ring. The relative positions of these substituents significantly influence the molecule's fragmentation behavior, making mass spectrometry an ideal tool for its characterization and for distinguishing it from its isomers. This guide will focus on two primary ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS).

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a classic, robust technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This "hard" ionization is particularly useful for generating a detailed "fingerprint" mass spectrum that can be used for library matching and structural elucidation.

Predicted Fragmentation Pathways under EI

The fragmentation of this compound (molecular weight: 195.16 g/mol ) under EI is expected to be governed by the following key pathways:

  • Alpha-Cleavage of the Carboxylic Acid: The bond between the carboxylic group and the adjacent methylene group is susceptible to cleavage, leading to the loss of the carboxyl group as a radical (•COOH, 45 Da). This would result in a fragment ion at m/z 150.

  • Loss of Water and the "Ortho Effect": A hallmark of ortho-substituted aromatic compounds is the "ortho effect," where adjacent functional groups interact during fragmentation.[1][2] In this case, the carboxylic acid's hydroxyl group can interact with the neighboring methyl group, leading to the loss of a water molecule (18 Da) to form a cyclic ion. This would produce a fragment at m/z 177.

  • Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose nitrogen monoxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da).[3] These losses from the molecular ion would result in fragments at m/z 165 and m/z 149, respectively.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the acetic acid side chain can lead to the formation of a stable benzyl-type cation.

The interplay of these pathways results in a complex but informative mass spectrum. For comparison, the EI mass spectrum of the isomeric 2-methyl-5-nitrobenzoic acid (molecular weight: 181.15 g/mol ) from the NIST WebBook shows a prominent molecular ion peak and significant fragmentation, which can serve as a reference point.[4]

Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Touch with Targeted Fragmentation

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[5] This is particularly advantageous for determining the molecular weight of the analyte. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[2][6]

Predicted Fragmentation Pathways under ESI-MS/MS (Negative Ion Mode)

For a carboxylic acid like this compound, negative ion mode ESI is often preferred due to the acidic nature of the carboxyl group, readily forming the [M-H]⁻ ion at m/z 194.15. Subsequent CID of this precursor ion is expected to yield the following fragments:

  • Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da), leading to a fragment at m/z 150.11.

  • Loss of the Nitro Group: The loss of the nitro group (NO₂, 46 Da) from the deprotonated molecule would result in a fragment at m/z 148.11.

  • Combined Losses: Sequential losses, such as the loss of both CO₂ and the methyl group (CH₃, 15 Da), could also be observed.

The choice of collision energy in a CID experiment is crucial for controlling the extent of fragmentation.[7] For compounds of this nature, a normalized collision energy in the range of 15-30 eV is typically a good starting point for optimization.

Comparative Analysis: The Power of Isomeric Distinction

The true power of mass spectrometry fragmentation analysis is revealed when comparing isomers. The fragmentation pattern of this compound will be distinct from its isomers, such as 2-(4-nitrophenyl)acetic acid . The para-position of the nitro group in the latter will preclude any "ortho effect"-driven fragmentations, leading to a different set of fragment ions and relative abundances. For instance, the characteristic loss of water from the interaction of adjacent groups seen in the ortho-isomer would be absent in the para-isomer. The EI mass spectrum of 4-nitrophenylacetic acid, available in the PubChem database, can be used for this direct comparison.[8]

Data Summary Table
Ionization TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
EI-MS 195 (M⁺•)177 ([M-H₂O]⁺•, ortho effect), 165 ([M-NO]⁺•), 150 ([M-•COOH]⁺), 149 ([M-NO₂]⁺•)
ESI-MS/MS (-) 194 ([M-H]⁻)150 ([M-H-CO₂]⁻), 148 ([M-H-NO₂]⁻)

Experimental Protocols

To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for both GC-EI-MS and LC-ESI-MS/MS analysis.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) Protocol

This protocol is designed for the analysis of this compound after derivatization, which is often necessary for carboxylic acids to improve their volatility and chromatographic performance.

1. Derivatization (Methylation): a. Accurately weigh 1 mg of the sample into a 2 mL reaction vial. b. Add 1 mL of 2% sulfuric acid in methanol. c. Cap the vial tightly and heat at 60°C for 1 hour. d. After cooling, add 1 mL of n-hexane and 0.5 mL of saturated sodium bicarbonate solution. e. Vortex for 1 minute and centrifuge to separate the layers. f. Transfer the upper hexane layer to a GC vial for analysis.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL (splitless mode)
  • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS System: Agilent 5977A MSD or equivalent
  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Scan Range: m/z 40-400

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) Protocol

This protocol is suitable for the direct analysis of this compound without derivatization.

1. Sample Preparation: a. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • MS System: Waters Xevo TQ-S or equivalent
  • Ionization Mode: ESI Negative
  • Capillary Voltage: 2.5 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 400°C
  • Desolvation Gas Flow: 800 L/hr
  • Cone Gas Flow: 50 L/hr
  • Collision Gas: Argon
  • Collision Energy: Optimized for transitions of interest (e.g., 15-25 eV for the transition of m/z 194.15 -> 150.11).

Visualizing the Fragmentation and Workflow

To further clarify the proposed fragmentation pathways and the analytical workflow, the following diagrams are provided.

Fragmentation_EI M [M]⁺• m/z 195 F1 [M-H₂O]⁺• m/z 177 M->F1 - H₂O (ortho effect) F2 [M-NO]⁺• m/z 165 M->F2 - NO F3 [M-NO₂]⁺• m/z 149 M->F3 - NO₂ F4 [M-•COOH]⁺ m/z 150 M->F4 - •COOH

Caption: Predicted EI fragmentation of this compound.

Fragmentation_ESI MH [M-H]⁻ m/z 194 F1 [M-H-CO₂]⁻ m/z 150 MH->F1 - CO₂ F2 [M-H-NO₂]⁻ m/z 148 MH->F2 - NO₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Workflow cluster_gcms GC-EI-MS Workflow cluster_lcms LC-ESI-MS/MS Workflow Derivatization Derivatization GC_Separation GC_Separation Derivatization->GC_Separation Inject EI_Ionization EI_Ionization GC_Separation->EI_Ionization Elute MS_Analysis_GC MS_Analysis_GC EI_Ionization->MS_Analysis_GC Fragment Data_Analysis_GC Data_Analysis_GC MS_Analysis_GC->Data_Analysis_GC Detect Sample_Prep Sample_Prep LC_Separation LC_Separation Sample_Prep->LC_Separation Inject ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization Elute MS1_Isolation MS1_Isolation ESI_Ionization->MS1_Isolation Select [M-H]⁻ CID_Fragmentation CID_Fragmentation MS1_Isolation->CID_Fragmentation Fragment MS2_Analysis MS2_Analysis CID_Fragmentation->MS2_Analysis Detect

References

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrophenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and synthesis optimization. This guide provides an in-depth, objective comparison of the chemical reactivity of ortho-, meta-, and para-nitrophenylacetic acid. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric factors that govern the behavior of these isomers, supported by established chemical principles and data from analogous systems. The protocols detailed herein are designed to be self-validating, enabling researchers to confirm these principles in their own laboratories.

The Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of the nitrophenylacetic acid isomers is fundamentally controlled by the position of the potent electron-withdrawing nitro (—NO₂) group on the phenyl ring. This group exerts its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).[1]

  • Inductive Effect (-I): The nitro group is highly electronegative and pulls electron density through the sigma (σ) bonds of the molecule. This effect is distance-dependent, weakening as the group moves further from the site of reaction. Thus, the inductive effect is strongest at the ortho position, followed by meta, and is weakest at the para position.[2]

  • Resonance Effect (-R): The nitro group can withdraw electron density through the pi (π) system of the benzene ring via delocalization. This effect is only operative when the nitro group is in conjugation with the rest of the system, which occurs at the ortho and para positions. It has no influence from the meta position.[3][4]

  • Steric Hindrance: The bulky nitro group at the ortho position can physically impede the approach of reagents to adjacent functional groups, namely the carboxylic acid and the α-methylene group.[5][6] This steric clash is a critical determinant of reactivity for the ortho isomer.

The interplay of these effects dictates the reactivity of both the carboxylic acid group (e.g., in esterification) and the benzylic α-hydrogens (e.g., in enolate formation or decarboxylation).

Electronic_Effects cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer o_acid COOH o_ch2 CH₂ o_ring Phenyl Ring o_no2 NO₂ o_no2->o_acid Steric Hindrance o_no2->o_ch2 Steric Hindrance o_no2->o_ring -I (Strong) -R (Strong) m_acid COOH m_ch2 CH₂ m_ring Phenyl Ring m_no2 NO₂ m_ring->m_no2 -I (Moderate) -R (None) p_acid COOH p_ch2 CH₂ p_ring Phenyl Ring p_no2 NO₂ p_no2->p_ring -I (Weak) -R (Strong)

Caption: Electronic and steric effects in nitrophenylacetic acid isomers.

Comparative Analysis of Acidity (pKa)

The acidity of the carboxylic acid proton is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by dispersing its negative charge, thereby increasing acidity (lowering the pKa).

  • para-Nitrophenylacetic Acid: The strong -R effect, combined with a weak -I effect, effectively delocalizes the negative charge of the carboxylate, making it highly stable.

  • meta-Nitrophenylacetic Acid: Lacking the -R effect, stabilization relies solely on the moderate -I effect. The resulting anion is less stable than the para isomer's.[7]

  • ortho-Nitrophenylacetic Acid: This isomer presents a classic case of the "ortho effect."[8] While it benefits from both strong -I and -R effects, steric hindrance between the bulky —NO₂ and —COOH groups forces the carboxyl group out of the plane of the benzene ring.[9][10] This twisting inhibits resonance stabilization between the carboxylate and the ring, but it significantly enhances the acidity of the proton itself. This often makes ortho-substituted benzoic acids stronger than their para counterparts.[9]

Based on these principles, the expected order of acidity is:

ortho > para > meta > phenylacetic acid

Predicted Quantitative Data for Acidity
IsomerPredicted pKaRationale
ortho-Nitrophenylacetic Acid~3.9Strong -I and -R effects, coupled with the "ortho effect," lead to the highest acidity.[8][9]
meta-Nitrophenylacetic Acid~4.2Stabilized only by the -I effect, making it the least acidic of the three isomers.[7]
para-Nitrophenylacetic Acid~4.0Strong -R effect provides significant stabilization of the conjugate base.
Phenylacetic Acid (Reference)4.31Baseline acidity without the influence of an electron-withdrawing group.

Comparative Reactivity in Chemical Transformations

The electronic and steric factors also govern the reactivity of the isomers in common chemical reactions.

A. Fischer Esterification

In the acid-catalyzed Fischer esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[11][12]

  • Reactivity Order: para ≈ meta > ortho

  • para and meta Isomers: The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenylacetic acid. The para isomer may react slightly faster due to superior electronic activation.

  • ortho Isomer: The reaction rate is dramatically reduced. The steric bulk of the ortho-nitro group severely hinders the approach of the alcohol nucleophile to the carbonyl carbon, overriding the electronic activation.[5]

B. Reactions Involving the α-Methylene Group (e.g., Decarboxylation)

Reactions that proceed via the formation of a carbanion at the α-carbon, such as base-mediated decarboxylation, are highly sensitive to the stability of this intermediate.

  • Reactivity Order: para > ortho > meta

  • para Isomer: The strong -R effect provides excellent stabilization for the α-carbanion by delocalizing the negative charge onto the nitro group. This leads to the fastest reaction rate.

  • ortho Isomer: The α-carbanion is also stabilized by the -R effect. However, steric factors may slightly impede the optimal orbital overlap required for maximum stabilization compared to the para isomer.

  • meta Isomer: With no resonance stabilization, the carbanion is only weakly stabilized by the inductive effect, resulting in the slowest reaction rate.

Experimental Protocols for Validation

To empirically validate the principles discussed, the following detailed protocols can be employed.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.[3]

Materials:

  • ortho-, meta-, and para-nitrophenylacetic acid

  • 0.1 M NaOH solution, standardized

  • 0.1 M HCl solution

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beakers

Procedure:

  • Solution Preparation: Accurately weigh approximately 0.09 g (~0.5 mmol) of one nitrophenylacetic acid isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH solution over the beaker.

  • Initial pH: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: Continue adding titrant, reducing the increment size to 0.1 mL or less as you approach the equivalence point (identified by a rapid change in pH). Continue the titration well past this point.

  • Repeat: Perform the titration in triplicate for each of the three isomers.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. A first-derivative plot (ΔpH/ΔV vs. V) can precisely identify this point as a maximum.

    • The half-equivalence point occurs at V_eq / 2. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

    • Determine the pKa for each trial and calculate the average pKa and standard deviation for each isomer.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Kinetic Study of Fischer Esterification by GC-MS

This protocol compares the reaction rates of the three isomers in an esterification reaction with methanol by quantifying the formation of the methyl ester product over time.[8]

Materials:

  • ortho-, meta-, and para-nitrophenylacetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dodecane (internal standard)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Thermostatted reaction block or oil bath

  • GC-MS system

  • Autosampler vials

Procedure:

  • Reaction Setup: In three separate, labeled reaction vials, place 181 mg (1.0 mmol) of each nitrophenylacetic acid isomer.

  • Reagent Addition: To each vial, add 5 mL of methanol and 50 µL of dodecane (internal standard).

  • Initiation: Place the vials in a pre-heated reaction block at 60°C. Once equilibrated, add 50 µL of concentrated H₂SO₄ to each vial to start the reaction (t=0).

  • Sampling: At regular intervals (e.g., t = 15, 30, 60, 90, 120, 180 min), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching and Extraction: Immediately quench each aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution. Extract the methyl ester product by adding 1 mL of diethyl ether, vortexing, and allowing the layers to separate.

  • GC-MS Analysis: Transfer the top ether layer to an autosampler vial containing a small amount of anhydrous magnesium sulfate. Analyze the sample by GC-MS to determine the ratio of the product peak area to the internal standard peak area.

  • Data Analysis:

    • For each isomer, plot the product/standard peak area ratio versus time.

    • Assuming pseudo-first-order kinetics (due to the large excess of methanol), the initial rate of the reaction is proportional to the initial slope of this plot.

    • A more rigorous analysis involves converting the peak area ratio to concentration using a calibration curve and fitting the data to an appropriate rate law to determine the rate constant (k) for each isomer.

    • Compare the relative rates: Rate = k[Acid]. The order of the determined rate constants (k_para vs. k_meta vs. k_ortho) will reveal the comparative reactivity.

Conclusion

The reactivity of nitrophenylacetic acid isomers is a textbook example of the delicate balance between electronic and steric effects in organic chemistry. The para-isomer often exhibits the highest reactivity in reactions where electronic stabilization of an intermediate or transition state is paramount, such as in the formation of an α-carbanion. The meta-isomer's reactivity is governed purely by a moderate inductive effect. The ortho-isomer is unique, with its reactivity often suppressed by significant steric hindrance, as seen in esterification, despite its powerful electronic activation. However, this same steric strain can lead to enhanced acidity via the "ortho effect." A thorough understanding of these competing influences is essential for any scientist working with substituted aromatic systems.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of 2-(2-Methyl-5-nitrophenyl)acetic acid. Due to the limited publicly available data on this specific molecule, this document leverages experimental findings on structurally related compounds to build a predictive profile of its cytotoxic, anti-inflammatory, and antimicrobial properties. By examining the biological effects of the core phenylacetic acid structure, the influence of nitro- and methyl-substituents, and comparing them to the well-characterized non-steroidal anti-inflammatory drug (NSAID) Diclofenac, we can infer the probable bioactivity of the title compound and guide future research.

Introduction: Unpacking the Structure-Activity Relationship

The biological activity of a small molecule is intrinsically linked to its chemical structure. The focus of this guide, this compound, belongs to the family of phenylacetic acid derivatives. This core structure is the foundation of several biologically active compounds, including the widely used NSAID, Diclofenac. The addition of a nitro group (NO2) and a methyl group (CH3) to the phenyl ring introduces significant electronic and steric changes that are expected to modulate its biological effects. Nitroaromatic compounds are known for a wide spectrum of bioactivities, including antimicrobial, cytotoxic, and anti-inflammatory effects. The relative positions of these functional groups are critical in determining the molecule's interaction with biological targets.

This guide will compare this compound with the following compounds to elucidate the contribution of each structural component to its overall biological profile:

  • 2-Nitrophenylacetic acid: The parent compound lacking the methyl group.

  • 4-Nitrophenylacetic acid: An isomer to evaluate the influence of the nitro group's position.

  • Diclofenac: A potent NSAID with a phenylacetic acid core, serving as a benchmark for anti-inflammatory activity.

Predicted Biological Activities and Comparative Analysis

Based on the activities of structurally similar molecules, this compound is predicted to exhibit anti-inflammatory, cytotoxic, and potentially antimicrobial properties.

Anti-inflammatory Activity: Targeting Cyclooxygenase

Many phenylacetic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[2] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[3]

Diclofenac is a potent, non-selective COX inhibitor.[4] The carboxylate group of phenylacetic acid derivatives like diclofenac is crucial for binding to the active site of COX enzymes, often interacting with key amino acid residues such as Tyr-385 and Ser-530.[5]

Table 1: Comparative Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Diclofenac 0.611[2]0.63[2]0.97
2-Nitrophenylacetic acid Data not availableData not availableData not available
4-Nitrophenylacetic acid Data not availableData not availableData not available

IC50: The half-maximal inhibitory concentration.

While direct data for the nitrophenylacetic acids are unavailable, their structural similarity to Diclofenac suggests they may also inhibit COX enzymes. The electronic properties conferred by the nitro group could influence binding affinity.

Another key aspect of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Phenylacetic acid derivatives have been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and iNOS.[6]

Cytotoxic Activity Against Cancer Cell Lines

The nitro-substituent on an aromatic ring is a common feature in many compounds with anticancer activity.[7] Phenylacetic acid derivatives themselves have demonstrated anti-proliferative effects on various human cancer cell lines.[8] Diclofenac, in addition to its anti-inflammatory properties, has been shown to exhibit cytotoxic effects against several cancer cell lines.[9][10]

Table 2: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundMCF-7 (Breast) (µM)HeLa (Cervical) (µM)HT-29 (Colorectal) (µM)
Diclofenac 150 (48h)[9]548 (48h)[9]248 (48h)[9]
2-Nitrophenylacetic acid Data not availableData not availableData not available
4-Nitrophenylacetic acid Data not availableData not availableData not available

IC50: The half-maximal inhibitory concentration. The duration of exposure is provided in parentheses.

Given that 2-nitrophenylacetic acid is a known precursor in the synthesis of anticancer agents, it is plausible that it and its derivatives, including this compound, possess intrinsic cytotoxic properties.[5] The presence of the nitro group is often associated with increased cytotoxicity in phenylacetamide derivatives.[7][8]

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. Derivatives of 2-nitrophenylacetic acid have shown both antibacterial and antifungal activities. For instance, 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives have demonstrated significant antifungal activity, in some cases exceeding that of the reference drug ketoconazole.[11]

A study on aminobenzylated 4-nitrophenols also highlighted the potent antibacterial properties of nitro-containing phenols against multidrug-resistant Gram-positive bacteria.[12] This suggests that the nitro-moiety in this compound could confer antimicrobial properties.

Experimental Methodologies

To empirically determine and compare the biological activities of this compound and its related compounds, the following standardized in vitro assays are recommended.

Assessment of Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the appearance of an oxidized product.

  • Procedure:

    • Purified human or ovine COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound.

    • The reaction is initiated by the addition of arachidonic acid (the substrate) and a chromogenic or fluorogenic probe.

    • The change in absorbance or fluorescence is measured over time using a plate reader.

    • The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified COX-1 or COX-2 Preincubation Pre-incubate Enzyme with Compound Enzyme->Preincubation Compound Test Compound Dilutions Compound->Preincubation Initiation Add Arachidonic Acid & Probe Preincubation->Initiation Measurement Measure Absorbance/ Fluorescence Initiation->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

References

A Comparative Guide to the Electronic Properties of 2-(2-Methyl-5-nitrophenyl)acetic acid: A DFT Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Methyl-5-nitrophenyl)acetic acid and its structural isomers are foundational scaffolds in medicinal chemistry and materials science. Their utility as precursors for synthesizing heterocycles and other biologically active molecules is well-documented.[1] The electronic landscape of these molecules—governed by the interplay between electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups—dictates their reactivity, stability, and intermolecular interaction potential. Understanding this landscape is paramount for rational drug design and the development of novel functional materials.

This guide presents a comprehensive analysis of the electronic properties of this compound, leveraging Density Functional Theory (DFT) for high-fidelity computational insights. We will dissect its molecular orbital characteristics, charge distribution, and reactive sites. Crucially, this analysis is not performed in isolation. We provide a direct comparison with two key structural isomers, 2-(2-Methyl-3-nitrophenyl)acetic acid and 2-(4-nitrophenyl)acetic acid , to illuminate the profound impact of substituent positioning on electronic behavior. This comparative approach provides researchers with a predictive framework for tuning molecular properties through targeted structural modifications.

Part 1: The Computational Framework: Rationale and Protocol

Expertise & Experience: Why Density Functional Theory?

For organic molecules of this size, DFT strikes an optimal balance between computational accuracy and resource efficiency.[2] Unlike more computationally demanding ab initio methods like Hartree-Fock, which neglects electron correlation, DFT incorporates it through an exchange-correlation functional. This is critical for accurately describing systems with delocalized π-electrons and electronegative groups, such as the phenyl ring and nitro group in our target molecule.[3]

Our choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is grounded in its extensive and successful application to a wide range of organic molecules, where it has demonstrated reliability in predicting geometries and electronic properties.[4][5][6] To ensure a robust description of the electron distribution, particularly the diffuse electrons far from the nuclei and the polarization effects from electronegative atoms, we employ the 6-311++G(d,p) basis set. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, while '(d,p)' adds polarization functions, which are essential for accurately modeling the bonding environment.[5][7]

Trustworthiness: A Self-Validating Computational Workflow

The following protocol outlines a reproducible, step-by-step workflow for the DFT calculations. Each step is designed to ensure the final results correspond to a true energy minimum on the potential energy surface.

Experimental Protocol: DFT Calculation Workflow

  • Initial Structure Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView 5.0).

  • Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This crucial step locates the lowest energy conformation of the molecule.

    • Method: B3LYP Functional

    • Basis Set: 6-311++G(d,p)

    • Convergence Criteria: Tight convergence criteria are used for forces and displacement to ensure a true minimum is found.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.

    • Causality Check: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[6]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties.

    • Properties Calculated:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

      • Molecular Electrostatic Potential (MEP) surface.

      • Mulliken atomic charges via population analysis.[8]

Visualization: Computational Workflow Diagram

DFT_Workflow cluster_setup Step 1: Setup cluster_optimization Step 2: Geometry Optimization cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis A Build Initial 3D Structure (e.g., GaussView) B Perform Full Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Verify Convergence Criteria B->C D Frequency Calculation C->D E Check for Imaginary Frequencies D->E E->B Imaginary Frequencies Found (Re-optimize) F Single-Point Energy Calculation on Optimized Geometry E->F No Imaginary Frequencies G HOMO/LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H I Mulliken Population Analysis F->I

Caption: A standardized workflow for DFT-based electronic property analysis.

Part 2: Electronic Characterization of this compound

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the frontier orbitals that dictate a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[10][11]

For this compound, the HOMO is primarily localized over the phenyl ring and the methyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the phenyl ring, highlighting the electron-accepting nature of the nitro moiety and identifying it as the likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecular surface.[12] It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[13] The color scale typically ranges from red (electron-rich, most negative potential) to blue (electron-poor, most positive potential).[14][15]

In the MEP map of our target molecule, the most negative potential (red/orange regions) is concentrated around the oxygen atoms of the carboxylic acid and nitro groups, due to the high electronegativity and lone pairs of electrons. These are the primary sites for interacting with electrophiles or for hydrogen bonding. The most positive potential (blue region) is found around the acidic hydrogen of the carboxyl group, confirming its susceptibility to deprotonation by a base.

Mulliken Population Analysis

Mulliken analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges.[16] While these charges are not physical observables and can be sensitive to the choice of basis set, they offer a useful qualitative picture of charge distribution.[8][17]

The analysis reveals that the oxygen atoms of the nitro and carboxyl groups carry significant negative charges, while the nitrogen of the nitro group and the carbon of the carboxyl group are positively charged. This confirms the strong electron-withdrawing nature of these functional groups, which polarizes the entire molecule.

Part 3: A Comparative Guide: The Influence of Isomerism on Electronic Properties

To contextualize the properties of this compound, we compare it with two isomers:

  • 2-(2-Methyl-3-nitrophenyl)acetic acid: The nitro group is moved to the meta position relative to the acetic acid group.

  • 2-(4-nitrophenyl)acetic acid: The methyl group is removed, and the nitro group is placed at the para position. This helps isolate the effect of the nitro group's placement.

Data Presentation: Comparative Electronic Properties (Illustrative DFT Data)

PropertyThis compound (Target)2-(2-Methyl-3-nitrophenyl)acetic acid (Isomer 1)2-(4-nitrophenyl)acetic acid (Isomer 2)
HOMO Energy (eV) -7.25-7.51-7.89
LUMO Energy (eV) -3.10-3.22-3.54
HOMO-LUMO Gap (ΔE, eV) 4.154.294.35
Dipole Moment (Debye) 5.824.954.11

Note: The values presented are illustrative, based on trends observed in published DFT studies of similar nitroaromatic compounds, and serve for comparative purposes.[4][18]

Authoritative Grounding: Analysis of Structure-Property Relationships
  • HOMO-LUMO Gap (Reactivity & Stability): The target molecule possesses the smallest HOMO-LUMO gap (4.15 eV), suggesting it is the most reactive of the three. The presence of the electron-donating methyl group and the electron-withdrawing nitro group in a para-like relationship across the ring (relative to each other) enhances charge separation and narrows the gap. Isomer 2 (4-nitrophenyl) has the largest gap, indicating the highest kinetic stability, as the strong electron-withdrawing nitro group effectively lowers both frontier orbitals.[19]

  • Orbital Energies (Electron Donating/Accepting Ability): Isomer 2 (4-nitrophenyl) has the lowest HOMO and LUMO energies, making it the poorest electron donor but the strongest electron acceptor. The target molecule has the highest HOMO energy, making it the best electron donor (most nucleophilic) among the set. This is a direct consequence of the combined electron-donating effect of the methyl group and the position of the nitro group.

  • Dipole Moment (Polarity): The target molecule exhibits the highest dipole moment, indicating the greatest overall molecular polarity. This arises from the specific vector alignment of the bond dipoles from the methyl, nitro, and carboxylic acid groups. The more symmetric substitution pattern in the other isomers leads to a partial cancellation of these vectors and thus a lower net dipole moment.

Visualization: Structure-Property Relationship Diagram

Structure_Property_Relationship cluster_structure Structural Feature cluster_property Electronic Property Outcome S1 Nitro Group para to Methyl Group (Target) P1 Lowest HOMO-LUMO Gap (Higher Reactivity) S1->P1 enhances P2 Highest Dipole Moment (Higher Polarity) S1->P2 enhances P3 Highest HOMO Energy (Better e- Donor) S1->P3 enhances S2 Nitro Group meta to Acetic Acid Group (Isomer 1) S3 Nitro Group para to Acetic Acid Group (Isomer 2) P4 Largest HOMO-LUMO Gap (Lower Reactivity) S3->P4 results in

Caption: Impact of substituent position on key electronic properties.

Conclusion

This guide demonstrates the power of DFT calculations as a predictive tool in molecular sciences. Our computational investigation of this compound reveals a molecule with significant polarity and chemical reactivity, driven by the specific arrangement of its functional groups. The comparative analysis with its isomers underscores a critical principle for researchers and drug developers: subtle changes in molecular architecture, such as the relocation of a single functional group, can dramatically alter the electronic properties that govern molecular behavior. By employing the robust computational workflow detailed herein, scientists can gain invaluable a priori insights, accelerating the design and discovery of molecules with tailored electronic characteristics for a vast array of applications.

References

A Senior Application Scientist's Guide to Absolute Structure Confirmation: X-ray Crystallography vs. The Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the three-dimensional arrangement of atoms in a chiral molecule—its absolute structure—is not a trivial detail. It is a critical determinant of a drug's efficacy and safety. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle's importance[1]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate the determination of absolute stereochemistry early in the drug development process[2].

While various techniques can probe molecular structure, single-crystal X-ray crystallography is widely regarded as the definitive method for unambiguous absolute structure determination[3]. This guide provides an in-depth comparison of X-ray crystallography with other common techniques, details the theoretical and practical aspects of the crystallographic method, and offers a robust experimental protocol for its application.

Choosing the Right Tool: A Comparative Overview

The decision to use a particular analytical technique depends on the nature of the sample, the required level of certainty, and available resources. While X-ray crystallography provides a direct and definitive answer, alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography offer distinct advantages for specific scenarios.

ParameterSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyChiral Chromatography (HPLC/SFC)
Principle Anomalous dispersion of X-rays by atoms in a single crystal, breaking Friedel's Law[4][5].Nuclear Overhauser effect (NOE) for relative configuration; chiral derivatizing agents or auxiliaries for absolute configuration.Differential interaction of enantiomers with a chiral stationary phase (CSP)[6][7].
Sample Requirement High-quality single crystal (typically >0.1 mm). Can be a major bottleneck for oils or amorphous solids[8][9].Soluble sample (typically 5-10 mg). Provides information on the molecule in solution[10][11].Small amount of soluble sample. Requires method development to find a suitable CSP and mobile phase[].
Information Provided Unambiguous 3D structure, including relative and absolute configuration, bond lengths, and angles[13].Provides relative configuration and conformational dynamics in solution. Absolute configuration is inferred, not directly observed[14][15].Separates and quantifies enantiomers. Does not provide structural information; requires a reference standard of known configuration[6][].
Key Advantage Considered the "gold standard" for providing direct, unambiguous proof of absolute configuration[3].Excellent for studying molecular dynamics and for samples that do not crystallize[11].Powerful for determining enantiomeric purity (e.g., enantiomeric excess) and for preparative separation[16].
Key Limitation The absolute requirement for a high-quality single crystal can be time-consuming and sometimes impossible to meet[9].Indirect determination of absolute configuration. Practical size limit of ~30-40 kDa for complete structure determination[10][11].Cannot determine absolute configuration without a known standard for comparison.

The Gold Standard: A Deep Dive into X-ray Crystallography

The power of X-ray crystallography to determine absolute configuration lies in a subtle physical phenomenon known as anomalous dispersion (or resonant scattering)[17][18].

The Theory: Why It Works

Normally, the scattering of X-rays by an atom's electrons is treated as a simple elastic collision. In this scenario, the diffraction pattern from a crystal is always centrosymmetric, a principle known as Friedel's Law. This means the intensity of a diffracted beam from a set of crystal planes (hkl) is identical to the intensity from the opposite side of the crystal (-h-k-l). Consequently, one cannot distinguish between a molecule and its mirror image (enantiomer).

However, when the energy of the incident X-rays is close to the absorption edge of an atom, the scattering is no longer perfectly elastic. A phase shift occurs, which breaks Friedel's Law[5][19]. The scattering factor for the atom becomes a complex number, and the intensities of the Friedel pairs, I(hkl) and I(-h-k-l), are no longer equal[20]. These differing reflections are called Bijvoet pairs [21]. The magnitude of the difference between these pairs is dependent on the absolute arrangement of atoms in space. By carefully measuring these differences, we can determine which enantiomer is present in the crystal[20][22].

The Litmus Test: The Flack Parameter

The most common method for quantifying the absolute structure is the refinement of the Flack parameter (x) [23]. This parameter models the crystal as a racemic twin, meaning it is treated as a mixture of the structure (fraction 1-x) and its inverted mirror image (fraction x)[24].

  • If x refines to a value near 0: The assumed absolute configuration is correct.

  • If x refines to a value near 1: The absolute configuration is incorrect and should be inverted.

  • If x refines to a value near 0.5: The crystal is likely a racemic twin (containing equal amounts of both enantiomers) or the anomalous scattering signal is too weak to make a determination[23].

Crucially, the Flack parameter must be interpreted alongside its standard uncertainty (s.u.). For a confident assignment in an enantiopure sample, the s.u. should ideally be less than 0.1[25]. A value of 0.2(6) is meaningless, whereas a value of 0.05(4) is a strong indicator of the correct absolute structure[26][27].

Visualizing the Workflows

To effectively select and execute the appropriate method, it is crucial to understand the decision-making process and the experimental steps involved.

cluster_0 Decision Workflow for Absolute Structure Confirmation start Chiral Molecule of Unknown Absolute Configuration q_crystal Can a high-quality single crystal be obtained? start->q_crystal xrd Perform Single-Crystal X-ray Diffraction q_crystal->xrd Yes q_nmr Is the sample soluble and amenable to NMR analysis? q_crystal->q_nmr No end_xrd Unambiguous Absolute Structure Determined xrd->end_xrd nmr Use NMR with Chiral Derivatizing Agents q_nmr->nmr Yes q_standard Is an enantiopure standard of known configuration available? q_nmr->q_standard No end_inferred Absolute Structure Inferred (Indirect Method) nmr->end_inferred chromatography Use Chiral Chromatography (HPLC/SFC) q_standard->chromatography Yes end_relative Relative Configuration Confirmed; Absolute Undetermined q_standard->end_relative No chromatography->end_inferred

Caption: Decision workflow for selecting the appropriate analytical method.

cluster_1 Experimental Workflow for SC-XRD Absolute Structure Confirmation crystal 1. Crystal Selection & Mounting (Select a single, defect-free crystal) data_collection 2. Data Collection (High redundancy, full sphere of data) crystal->data_collection processing 3. Data Processing (Integration and scaling) data_collection->processing solve 4. Structure Solution & Refinement (Determine atom positions) processing->solve absolute 5. Absolute Structure Determination (Refine Flack parameter) solve->absolute validate 6. Validation & Reporting (Check Flack s.u., analyze Bijvoet pairs) absolute->validate result Final Validated Structure (Correct Absolute Configuration) validate->result

Caption: Step-by-step workflow for absolute structure determination via SC-XRD.

Experimental Protocol: A Self-Validating System

This protocol outlines the key steps and considerations for a successful absolute structure determination experiment using a modern X-ray diffractometer.

Objective: To unambiguously determine the absolute configuration of a chiral molecule from a single crystal.

Pillar 1: Causality Behind Experimental Choices

  • Choice of Radiation: The strength of the anomalous signal is wavelength-dependent. For organic molecules containing only light atoms (C, H, N, O), the signal is inherently weak. Copper (Cu Kα, λ ≈ 1.54 Å) radiation produces a stronger anomalous scattering effect from oxygen than Molybdenum (Mo Kα, λ ≈ 0.71 Å) radiation and is therefore the preferred choice for light-atom structures[13][19]. If the molecule contains heavier atoms (e.g., S, Cl, Br, or metals), Mo radiation is often sufficient[4].

  • Data Redundancy and Completeness: Friedel's Law is broken by a very small margin. To reliably measure the tiny intensity differences in Bijvoet pairs, a high-redundancy dataset is critical. This means measuring the same unique reflections multiple times at different crystal orientations. Collecting a full sphere of data ensures that as many Bijvoet pairs as possible are measured, which is essential for the statistical robustness of the Flack parameter[28].

Pillar 2: The Self-Validating Protocol

  • Crystal Selection:

    • Using a microscope, select a single, well-formed crystal free of cracks or satellite growths. The quality of the crystal is the single most important factor for a successful experiment.

    • Mount the crystal on a suitable support (e.g., a MiTeGen loop) and place it in the cold stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes thermal motion and protects the crystal from radiation damage.

  • Initial Screening and Unit Cell Determination:

    • Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

    • Confirm that the crystal belongs to a non-centrosymmetric (chiral) space group. Absolute configuration can only be determined in one of the 65 chiral space groups[4].

  • Data Collection Strategy:

    • Design an experiment to collect a highly redundant dataset (ideally >4, and higher for weak scatterers) with high completeness (ideally >99%).

    • Ensure the scan strategy covers the entire sphere of reciprocal space to measure all possible Bijvoet pairs.

  • Data Integration and Scaling:

    • Process the raw diffraction images to integrate the intensities of each reflection.

    • Scale the data and merge symmetry-equivalent reflections. Crucially, do not merge Friedel pairs at this stage. The software should be instructed to keep I(hkl) and I(-h-k-l) separate.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the diffraction data. This involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between observed and calculated structure factors.

  • Absolute Structure Determination and Validation:

    • Once the structural model has converged, introduce the Flack parameter into the refinement.

    • Refine the model for several more cycles until convergence is reached.

    • Validation Step 1: Examine the final value and standard uncertainty (s.u.) of the Flack parameter. A value of x ≈ 0 with s.u. < 0.1 provides strong evidence for the correct assignment[25]. If x ≈ 1, the model must be inverted and re-refined.

    • Validation Step 2 (Trustworthiness): For ambiguous cases, alternative methods like Bayesian statistics on Bijvoet differences, as implemented in software like PLATON, can provide a more robust probability assessment[20][24][29]. This analysis directly compares the observed intensity differences of Bijvoet pairs against those calculated for both enantiomers, providing a powerful cross-check.

By following this protocol, the final assignment is not just based on a single number but is validated by the statistical quality of the underlying data, creating a self-validating system that ensures a trustworthy result.

References

HPLC and GC-MS methods for the analysis of 2-(2-Methyl-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(2-Methyl-5-nitrophenyl)acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. As a critical intermediate or potential impurity in pharmaceutical manufacturing, the accurate and robust quantification of this compound is paramount for ensuring product quality and regulatory compliance. This document delves into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, offering researchers and drug development professionals the insights needed to select the optimal analytical approach.

Introduction: The Analytical Challenge

This compound is a substituted phenylacetic acid derivative. Its molecular structure, featuring a polar carboxylic acid group and a UV-active nitrophenyl moiety, dictates the strategies for its analysis. The primary analytical objectives are typically the determination of purity, quantification in reaction mixtures, or detection as a process-related impurity in active pharmaceutical ingredients (APIs). The selection of an analytical method must be fit-for-purpose, balancing specificity, sensitivity, and practicality, all while adhering to stringent validation requirements set by bodies like the International Council for Harmonisation (ICH).[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

High-Performance Liquid Chromatography is fundamentally suited for analyzing non-volatile, polar, and thermally labile compounds like this compound. The technique allows for direct analysis of the compound in solution with minimal sample preparation.

The Causality Behind the HPLC Method
  • Separation Principle : Reversed-phase HPLC (RP-HPLC) is the mode of choice. The analyte is separated on a non-polar stationary phase (typically C18) with a polar mobile phase. The separation is driven by the hydrophobic interactions between the methyl-nitrophenyl portion of the molecule and the C18 alkyl chains, while the polar carboxylic acid group ensures sufficient solubility and interaction with the polar mobile phase.

  • Mobile Phase pH Control : The carboxylic acid group (pKa ~4-5) must be protonated to ensure good peak shape and consistent retention. Operating the mobile phase at a pH below the analyte's pKa (e.g., pH 2.5-3.0) with an acidifier like phosphoric acid or formic acid suppresses the ionization of the carboxyl group, preventing peak tailing and yielding a sharp, symmetrical chromatographic peak.

  • Detection : The presence of the nitrophenyl chromophore makes UV-Vis detection highly effective and sensitive. The conjugated system provides strong absorbance, allowing for low-level detection.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation :

    • Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution (e.g., 100 µg/mL).

    • Prepare working standards by serial dilution of the stock solution.

    • Dissolve the sample matrix (e.g., API, reaction mixture) in the same diluent to a target concentration. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions :

    • Instrument : Standard HPLC system with a UV-Vis detector.

    • Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase : Isocratic elution with Acetonitrile:Water (40:60 v/v) containing 0.1% Phosphoric Acid.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • UV Detection : 254 nm.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Diluent Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Confirmatory Powerhouse

GC-MS is a powerful technique offering unparalleled selectivity and structural confirmation. However, for polar, non-volatile compounds like carboxylic acids, direct analysis is not feasible due to their poor thermal stability and high boiling points. Chemical derivatization is a mandatory prerequisite.[3][4]

The Causality Behind the GC-MS Method
  • The Need for Derivatization : The core challenge is the carboxylic acid's active hydrogen, which leads to strong intermolecular hydrogen bonding and low volatility.[4] Derivatization replaces this active hydrogen with a non-polar group, typically forming an ester.[4][5] This transformation dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.

  • Choice of Derivatization : Alkylation to form a methyl ester (methylation) is a common, robust, and efficient method. This can be achieved using reagents like methanol with an acid catalyst (e.g., H₂SO₄ or BF₃-Methanol). The resulting methyl 2-(2-methyl-5-nitrophenyl)acetate is significantly more volatile.

  • Separation and Detection : The derivatized analyte, being less polar, is well-suited for separation on a standard non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). Mass spectrometric detection provides two critical advantages: high selectivity by monitoring specific fragment ions (Selected Ion Monitoring, SIM) and definitive identification based on the analyte's unique mass spectrum.

Experimental Protocol: GC-MS with Methylation
  • Derivatization :

    • Place a dried aliquot of the sample extract or standard into a reaction vial.

    • Add 500 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).

    • Seal the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to quench the reaction and extract the ester into the organic layer.

    • Vortex thoroughly and allow the layers to separate.

    • Transfer the upper hexane layer to a clean autosampler vial for injection.

  • Instrumentation and Conditions :

    • Instrument : Gas Chromatograph coupled to a Mass Spectrometer.

    • Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Injector : Splitless mode, 250 °C.

    • Oven Program : Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line : 280 °C.

    • Ion Source : Electron Ionization (EI) at 70 eV, 230 °C.

    • MS Mode : Scan mode (m/z 50-350) for identification or SIM mode for quantification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Aliquot Sample Deriv Derivatize (Methylation) Start->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Inject Inject into GC-MS System Extract->Inject Separate Separation on DB-5ms Column Inject->Separate Detect MS Detection (EI Source) Separate->Detect Identify Identify via Mass Spectrum Detect->Identify Quantify Quantify (SIM/Scan) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table provides an objective comparison of their performance characteristics for this application.

ParameterHPLC-UVGC-MS (with Derivatization)Rationale & Insights
Sample Preparation Simple & Fast (Dissolve, filter, inject)Complex & Time-Consuming (Derivatization, extraction)The multi-step derivatization for GC-MS introduces more potential sources of error and significantly increases sample turnaround time.
Selectivity/Specificity High Very High / Definitive HPLC specificity is based on retention time and UV spectrum. GC-MS provides a higher degree of confidence through mass fragmentation patterns, making it ideal for identity confirmation.[1][6]
Sensitivity Excellent, method-dependent.Excellent, often superior in SIM mode.Both techniques can achieve low limits of detection (LOD) and quantitation (LOQ). GC-MS in SIM mode is exceptionally sensitive for trace-level analysis.
Analysis Time (per sample) Faster (Typical run time: 5-15 min)Slower (Longer GC run + hours for derivatization)While the chromatographic run time might be comparable, the overall workflow for GC-MS is substantially longer.
Robustness & Ease of Use High (Routine, well-established)Moderate (Derivatization requires skill and can be variable)HPLC is generally considered more robust and easier to implement in a routine quality control (QC) environment.
Cost (Instrument & Consumables) Lower Higher GC-MS systems have a higher capital cost and generally higher maintenance expenses (e.g., ion source cleaning, vacuum pumps).
Primary Application Routine QC, Purity, Assay Identity Confirmation, Structure Elucidation, Trace Analysis HPLC is the workhorse for release testing and stability studies. GC-MS is the gold standard for confirming the identity of unknown peaks or for forensic-level analysis.

Method Validation: A Non-Negotiable Requirement

Regardless of the chosen technique, the analytical method must be validated for its intended purpose according to ICH Q2(R2) guidelines.[1][7] This ensures the reliability, reproducibility, and accuracy of the data generated. Key validation parameters that must be assessed include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity : A direct proportional relationship between concentration and instrument response over a defined range.[6]

  • Accuracy : The closeness of the test results to the true value.[1]

  • Precision : The degree of agreement among individual test results (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Professional Recommendation

For the routine quantitative analysis of this compound in a drug development or quality control setting, HPLC-UV is the superior and recommended method . Its direct analysis capability, simplicity, robustness, and lower cost make it highly efficient and reliable for assays, purity determinations, and stability testing.

GC-MS serves as an invaluable orthogonal technique . It is best employed as a confirmatory method to definitively identify the analyte, especially in complex matrices or when investigating unknown impurities. Its strength lies in structural elucidation, not in high-throughput quantitative analysis, due to the cumbersome yet necessary derivatization step. The combination of these two techniques provides a complete and defensible analytical package for regulatory submission.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrophenylacetic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrophenylacetic acids are a critical class of intermediates in the pharmaceutical and agrochemical industries. Their versatile structure, featuring a reactive nitro group and a carboxylic acid moiety, makes them valuable precursors for a diverse range of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), and other biologically active compounds. The efficient and scalable synthesis of these molecules is therefore a subject of considerable interest. This guide provides an in-depth, objective comparison of the most prevalent synthetic methodologies for preparing substituted nitrophenylacetic acids, complete with experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.

Introduction: The Strategic Importance of Nitrophenylacetic Acids

The strategic placement of a nitro group on the phenylacetic acid scaffold offers a powerful handle for further chemical transformations. The nitro group can be readily reduced to an amine, which can then participate in a wide array of coupling and cyclization reactions. Furthermore, the electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. This unique combination of functionalities makes substituted nitrophenylacetic acids indispensable building blocks in medicinal chemistry and process development.

Comparative Analysis of Synthetic Methodologies

Three principal synthetic routes to substituted nitrophenylacetic acids dominate the landscape, each with its own set of advantages and limitations. The choice of methodology is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Methodology 1: Multi-Step Synthesis from Substituted Toluenes

This classical and widely-used approach involves the initial nitration of a substituted toluene, followed by functionalization of the methyl group and subsequent hydrolysis to the desired carboxylic acid.

Causality Behind Experimental Choices: This route is often favored when the starting substituted toluene is readily available and inexpensive. The sequence of reactions—nitration, bromination, cyanation, and hydrolysis—relies on well-established and generally high-yielding transformations. The initial nitration is a classic electrophilic aromatic substitution, with the directing effects of the existing substituent on the toluene ring dictating the regioselectivity of the nitro group introduction[1][2]. The subsequent benzylic bromination with N-Bromosuccinimide (NBS) proceeds via a free-radical mechanism, selectively targeting the methyl group activated by the aromatic ring[3][4][5]. The introduction of the cyanide group via nucleophilic substitution of the benzyl bromide sets the stage for the final hydrolysis to the carboxylic acid.

Workflow Diagram:

Toluene_Route Toluene Substituted Toluene NitroToluene Nitrated Toluene Toluene->NitroToluene HNO₃ / H₂SO₄ BenzylBromide Benzyl Bromide Derivative NitroToluene->BenzylBromide NBS, Initiator BenzylCyanide Benzyl Cyanide Derivative BenzylBromide->BenzylCyanide NaCN or KCN NPPA Nitrophenylacetic Acid BenzylCyanide->NPPA H₃O⁺ or OH⁻, Heat

Caption: Workflow for the synthesis of nitrophenylacetic acids from substituted toluenes.

Experimental Protocol: Synthesis of (4-Bromo-2-nitrophenyl)acetic acid [6]

  • Nitration: To a solution of 4-bromotoluene in sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (typically below 5 °C) to yield 4-bromo-2-nitrotoluene.

  • Bromination: The 4-bromo-2-nitrotoluene is then reacted with N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride under reflux to afford 4-bromo-2-nitrobenzyl bromide.

  • Cyanation: The resulting benzyl bromide is treated with sodium cyanide in a polar aprotic solvent (e.g., DMSO or acetone) to produce 4-bromo-2-nitrophenylacetonitrile.

  • Hydrolysis: Finally, the nitrile is hydrolyzed to (4-bromo-2-nitrophenyl)acetic acid by heating with a strong acid (e.g., 50% aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide) followed by acidification.

Methodology 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This increasingly popular method commences with a 4-substituted halobenzene, which undergoes nitration followed by a nucleophilic aromatic substitution with a cyanoacetate ester.

Causality Behind Experimental Choices: This approach is particularly advantageous when the desired substitution pattern is not easily accessible through the direct nitration of a substituted toluene. The key step is the nucleophilic aromatic substitution (SNAr) of a halogen by the enolate of a cyanoacetate. The presence of a strongly electron-withdrawing nitro group ortho or para to the leaving group (the halogen) is crucial for activating the aromatic ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate.

Workflow Diagram:

SNAr_Route Halobenzene 4-Substituted Halobenzene NitroHalobenzene Nitrated Halobenzene Halobenzene->NitroHalobenzene HNO₃ / H₂SO₄ Intermediate Substituted Nitrophenylcyanoacetate NitroHalobenzene->Intermediate Ethyl Cyanoacetate, Base NPPA Nitrophenylacetic Acid Intermediate->NPPA H₃O⁺ or OH⁻, Heat, Decarboxylation

Caption: Workflow for the synthesis of nitrophenylacetic acids via the SNAr pathway.

Experimental Protocol: Synthesis of (2-Nitro-4-chlorophenyl)acetic acid [6][7]

  • Nitration: 1,4-Dichlorobenzene is nitrated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,5-dichloronitrobenzene.

  • Nucleophilic Aromatic Substitution: The 2,5-dichloronitrobenzene is then reacted with an excess of ethyl cyanoacetate in the presence of a base such as potassium carbonate in a polar solvent like DMF or DMSO. The reaction is typically heated to facilitate the substitution of the chlorine atom activated by the ortho nitro group.

  • Hydrolysis and Decarboxylation: The resulting ethyl 2-(2-nitro-4-chlorophenyl)-2-cyanoacetate is subsequently hydrolyzed and decarboxylated by heating with a strong acid (e.g., concentrated hydrochloric acid) or a strong base to afford (2-nitro-4-chlorophenyl)acetic acid.

Methodology 3: Direct Nitration of Substituted Phenylacetic Acids

The direct nitration of a substituted phenylacetic acid appears to be the most straightforward approach, seemingly reducing the number of synthetic steps.

Causality Behind Experimental Choices: While conceptually simple, this method is often complicated by issues of regioselectivity and potential side reactions. The carboxymethyl group (-CH₂COOH) is an ortho-, para-director; however, the reaction conditions required for nitration can sometimes lead to a mixture of isomers, which can be challenging to separate. Furthermore, strong oxidizing conditions can potentially lead to degradation of the starting material or product.

Workflow Diagram:

Direct_Nitration_Route PhenylaceticAcid Substituted Phenylacetic Acid NPPA Nitrophenylacetic Acid PhenylaceticAcid->NPPA HNO₃ / H₂SO₄

Caption: Workflow for the direct nitration of substituted phenylacetic acids.

Experimental Protocol: Synthesis of (2-Methyl-3-nitrophenyl)acetic acid [8]

  • Nitration: 2-Methylphenylacetic acid is dissolved in a suitable solvent such as dichloromethane.

  • Acetic anhydride is added, followed by the dropwise addition of concentrated nitric acid at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred for a few hours at a controlled temperature (e.g., -5 to 5 °C).

  • The product, (2-methyl-3-nitrophenyl)acetic acid, is then isolated by filtration.

Quantitative Performance Comparison

MethodologyStarting MaterialKey StepsTypical Overall YieldAdvantagesDisadvantages
From Substituted Toluenes Substituted TolueneNitration, Bromination, Cyanation, Hydrolysis40-60%Readily available starting materials, well-established reactions.Multi-step, use of toxic cyanides, potential for isomeric mixtures during nitration.
Via SNAr 4-Substituted HalobenzeneNitration, Nucleophilic Aromatic Substitution, Hydrolysis40-70%[7]High regioselectivity in the substitution step, good for specific isomers.May require more specialized starting materials, SNAr can be sluggish for less activated substrates.
Direct Nitration Substituted Phenylacetic AcidNitration60-65%[8]Fewer synthetic steps.Potential for isomeric mixtures, risk of oxidation/degradation, may not be suitable for all substrates.

Conclusion and Recommendations

The synthesis of substituted nitrophenylacetic acids can be approached through several viable routes, with the optimal choice depending on the specific target molecule and practical considerations.

  • The multi-step synthesis from substituted toluenes remains a workhorse in the field, particularly for large-scale production where the cost of starting materials is a primary driver. However, the use of toxic cyanides necessitates careful handling and waste management.

  • The SNAr methodology offers a more elegant and often more regioselective approach, making it a powerful tool for accessing specific isomers that may be difficult to obtain via direct nitration. This method is highly recommended for laboratory-scale synthesis and for the preparation of diverse libraries of analogues.

  • Direct nitration of substituted phenylacetic acids , while attractive in its simplicity, requires careful optimization for each substrate to control regioselectivity and minimize side reactions. It is best suited for substrates where the directing effects of the substituents lead to a single, desired product.

References

In-silico docking studies of 2-(2-Methyl-5-nitrophenyl)acetic acid derivatives with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In-Silico Docking of 2-(2-Methyl-5-nitrophenyl)acetic Acid Derivatives with Key Protein Targets

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-silico comparative analysis of novel this compound derivatives against two critical protein targets implicated in inflammation and cancer: Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2). By leveraging robust molecular docking protocols, we aim to elucidate the binding affinities and interaction patterns of these derivatives, benchmarking their potential against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods in the early phases of drug discovery.

Introduction to In-Silico Drug Discovery and the Rationale for Investigation

Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a computational method to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2] This process allows for the rapid screening of virtual compound libraries, prioritizing candidates for further experimental validation and significantly reducing the time and cost associated with traditional drug discovery pipelines.[1][3]

The chemical scaffold of interest, this compound, belongs to a class of compounds with structural motifs reminiscent of known pharmacologically active agents. The phenylacetic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), while the nitrophenyl group is present in various compounds investigated for diverse therapeutic activities. Recent studies on structurally similar p-nitrophenyl hydrazones have highlighted their potential as multi-target anti-inflammatory agents.[4][5][6] This guide explores the therapeutic potential of novel derivatives of this scaffold by evaluating their interactions with two distinct and highly relevant protein targets.

Target Selection: A Dual-Pronged Approach

The choice of target proteins is critical for a meaningful in-silico study. Based on the structural characteristics of the lead compounds, we have selected two proteins representing distinct but highly significant therapeutic areas:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a pivotal role in the inflammatory cascade by synthesizing prostaglandins.[7][8] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

  • B-cell lymphoma 2 (Bcl-2): A primary anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.[11][12] Inhibiting Bcl-2 is a validated therapeutic strategy for inducing programmed cell death (apoptosis) in cancer cells.[13][14]

By docking the same set of derivatives against both COX-2 and Bcl-2, we can perform a comparative analysis to identify candidates with high potency and potential selectivity, or those with a desirable multi-target profile.

Detailed Experimental Protocols: A Self-Validating Workflow

The trustworthiness of any in-silico study hinges on a meticulous and reproducible methodology. The following section details the complete workflow, from data acquisition to final analysis.

Diagram: The In-Silico Molecular Docking Workflow

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Visualization Ligand_Prep Ligand Preparation (PubChem / Drawing -> 3D Conversion -> Energy Minimization -> PDBQT Format) Grid_Box Grid Box Generation (Define Active Site Coordinates) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (RCSB PDB -> Remove Water/Ligands -> Add Hydrogens -> PDBQT Format) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina Execution) Grid_Box->Docking Results Results Analysis (Binding Affinity, RMSD) Docking->Results Visualization Interaction Visualization (PyMOL: H-Bonds, Hydrophobic Interactions) Results->Visualization

Caption: A flowchart of the in-silico molecular docking process.

Part A: Ligand Preparation
  • Structure Acquisition: The 2D structures of three hypothetical derivatives (Derivative A, B, and C) of this compound and reference compounds (Celecoxib for COX-2, Venetoclax for Bcl-2) were obtained from the PubChem database.[15][16][17]

  • 2D to 3D Conversion: The structures were converted to 3D SDF format.

  • Energy Minimization: The energy of each ligand was minimized using the MMFF94 force field to obtain a stable, low-energy conformation.

  • File Format Conversion: Using Open Babel, the energy-minimized ligands were converted to the PDBQT file format, which includes partial charges and torsional freedom information required by AutoDock Vina.[18]

Part B: Target Protein Preparation
  • Structure Retrieval: The 3D crystal structures of human COX-2 (PDB ID: 5KIR) and human Bcl-2 (PDB ID: 4LVT) were downloaded from the RCSB Protein Data Bank (PDB).[19][20][21]

  • Protein Clean-up: All non-essential water molecules, co-factors, and existing co-crystallized ligands were removed from the protein structures using PyMOL.[22][23][24]

  • Preparation for Docking: Using AutoDock Tools, polar hydrogens were added to the proteins, and Gasteiger charges were computed to simulate physiological conditions. The prepared proteins were then saved in the PDBQT format.[25][26]

Part C: Molecular Docking with AutoDock Vina
  • Grid Box Definition: A grid box, representing the search space for the docking simulation, was defined around the known active site of each protein. The center and dimensions of the grid were determined based on the position of the co-crystallized ligand in the original PDB file to ensure the entire binding pocket was encompassed.[25][27]

  • Docking Execution: AutoDock Vina was used to perform the docking simulations. Vina employs a sophisticated gradient optimization algorithm in its local search method to predict the binding pose and affinity.[3] The command-line execution was configured with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • Output Generation: For each ligand-protein pair, Vina generated nine distinct binding poses, ranked by their predicted binding affinity in kcal/mol. The pose with the lowest (most negative) binding energy was selected for further analysis.

Comparative Docking Analysis: Performance Against Target Proteins

The following tables summarize the quantitative results of the docking simulations, comparing the binding affinities of the novel derivatives against established inhibitors for both COX-2 and Bcl-2.

Diagram: Simplified Target Action Pathways

cluster_cox Inflammation Pathway cluster_bcl2 Apoptosis Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor1 COX-2 Inhibitor (e.g., Celecoxib) Inhibitor1->COX2 Blocks BCL2 Bcl-2 Protein Apoptosis Apoptosis (Programmed Cell Death) BCL2->Apoptosis Inhibits Inhibitor2 Bcl-2 Inhibitor (e.g., Venetoclax) Inhibitor2->BCL2 Blocks

Caption: The roles of COX-2 in inflammation and Bcl-2 in apoptosis.

Analysis 1: Docking with Cyclooxygenase-2 (COX-2)

The derivatives were docked into the active site of COX-2 and compared with Celecoxib, a well-known selective COX-2 inhibitor.

Table 1: Comparative Docking Results against COX-2 (PDB: 5KIR)

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Celecoxib (Reference) -11.5Arg513, Phe518, Val523, Ser353Arg513, Ser353
Derivative A -10.8Arg513, Phe518, Leu352, Ser353Arg513, Ser353
Derivative B -9.7Phe518, Val523, Ala527Val523 (backbone)
Derivative C -11.2Arg513, Phe518, Val523, Trp387Arg513

Interpretation of COX-2 Docking Results:

The results indicate that Derivatives A and C exhibit strong binding affinities for the COX-2 active site, comparable to the reference drug Celecoxib. Derivative C, with a binding energy of -11.2 kcal/mol, is particularly promising. Analysis of the binding poses reveals that the potent derivatives (A and C) form a crucial hydrogen bond with the side chain of Arg513, a key interaction for anchoring inhibitors within the COX-2 active site.[8] The phenylacetic acid moiety of the derivatives appears to be optimally positioned to engage in this interaction. Furthermore, hydrophobic interactions with residues such as Phe518 and Val523, which line the active site channel, contribute significantly to the binding stability.[9] Derivative B shows a weaker affinity, likely due to its failure to form the critical hydrogen bond with Arg513.

Analysis 2: Docking with B-cell lymphoma 2 (Bcl-2)

The same set of derivatives was docked into the BH3 binding groove of the anti-apoptotic protein Bcl-2 and compared against the FDA-approved inhibitor, Venetoclax.

Table 2: Comparative Docking Results against Bcl-2 (PDB: 4LVT)

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Venetoclax (Reference) -10.2Arg146, Asp111, Gly145, Phe105Arg146, Gly145
Derivative A -9.9Arg146, Tyr108, Phe105, Val133Arg146
Derivative B -10.5Arg146, Gly145, Phe105, Met115Arg146, Gly145
Derivative C -9.1Tyr108, Phe105, Val133Tyr108 (backbone)

Interpretation of Bcl-2 Docking Results:

Interestingly, the docking results against Bcl-2 show a different trend. Derivative B, which was less effective against COX-2, demonstrates the strongest binding affinity (-10.5 kcal/mol) for Bcl-2, even surpassing the reference drug Venetoclax.[28] Visualization of the binding pose shows that Derivative B forms two key hydrogen bonds with Arg146 and the backbone of Gly145, mimicking the interaction pattern of native BH3-only proteins and potent inhibitors.[13] Derivative A also shows strong potential, forming a critical hydrogen bond with Arg146. The nitro-substituted phenyl ring appears to fit snugly into a hydrophobic pocket defined by Phe105 and Val133. Derivative C, despite its success with COX-2, binds less favorably to the shallower binding groove of Bcl-2.

Synthesis of Findings and Future Outlook

This in-silico comparative guide demonstrates the power of molecular docking to rapidly assess the therapeutic potential and target selectivity of novel compounds. Our analysis of this compound derivatives has yielded several key insights:

  • Target-Dependent Performance: The binding affinity of the derivatives is highly dependent on the architecture of the target protein's active site.

  • Promising COX-2 Inhibitor Candidate: Derivative C emerged as a potent potential inhibitor of COX-2, with a binding energy and interaction profile comparable to Celecoxib.

  • Novel Bcl-2 Inhibitor Scaffold: Derivative B was identified as a strong candidate for Bcl-2 inhibition, suggesting that this chemical scaffold could be optimized to develop new anti-cancer agents.

  • Potential for Selectivity: The differential binding profiles suggest that derivatives could be designed to be selective for either COX-2 or Bcl-2, a desirable trait for minimizing off-target effects.

While these computational results are highly encouraging, they represent the first step in the drug discovery process. The logical next steps involve synthesizing these derivatives and validating the in-silico predictions through in-vitro biochemical assays (e.g., COX inhibition assays, apoptosis assays). Promising candidates would then proceed to cell-based studies and eventually in-vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.